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  • Product: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone
  • CAS: 343375-57-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

This guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, a polysubstituted thiophene derivative of interest to researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, a polysubstituted thiophene derivative of interest to researchers in medicinal chemistry and materials science. The proposed synthesis is designed for adaptability and is grounded in well-established, robust chemical transformations. We will delve into the mechanistic underpinnings of each reaction step, providing not just a protocol, but a framework for rational decision-making in the laboratory.

Introduction

The thiophene nucleus is a privileged scaffold in a vast array of biologically active compounds and functional organic materials.[1] The target molecule, 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, features a unique substitution pattern that combines an electron-donating dimethylamino group, a bulky phenyl substituent, and an acetyl moiety. This combination of functionalities suggests potential applications as a synthetic intermediate for more complex molecular architectures. This guide will focus on a convergent and logical synthetic approach, beginning with the construction of the thiophene core via the Gewald aminothiophene synthesis, followed by functional group manipulations to arrive at the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a strategy centered around the formation of the thiophene ring as a key step. The acetyl group can be introduced via an electrophilic substitution, such as a Friedel-Crafts acylation. The dimethylamino group can be installed by methylation of a primary amine, which in turn can be a part of the initial thiophene ring construction. This leads us to a 2-aminothiophene precursor, a class of compounds readily accessible through the Gewald reaction.

Retrosynthesis target 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone intermediate1 2-(Dimethylamino)-4-phenylthiophene target->intermediate1 Friedel-Crafts Acylation intermediate2 2-Amino-4-phenylthiophene intermediate1->intermediate2 N,N-Dimethylation starting_materials Phenylacetaldehyde + Malononitrile + Sulfur intermediate2->starting_materials Gewald Aminothiophene Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

Our proposed pathway is a three-step sequence:

  • Gewald Aminothiophene Synthesis to construct the 2-amino-4-phenylthiophene core.

  • Exhaustive N-Methylation of the 2-aminothiophene to yield 2-(dimethylamino)-4-phenylthiophene.

  • Friedel-Crafts Acylation to introduce the acetyl group at the C5 position.

Synthetic Pathway start Phenylacetaldehyde + Malononitrile + Sulfur step1 Gewald Reaction start->step1 intermediate1 2-Amino-4-phenyl-3-cyanothiophene step1->intermediate1 step2 N,N-Dimethylation intermediate1->step2 intermediate2 2-(Dimethylamino)-4-phenyl-3-cyanothiophene step2->intermediate2 step3 Decyanation & Acylation intermediate2->step3 product 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone step3->product

Caption: Proposed multi-step synthesis of the target compound.

Part 1: Construction of the Thiophene Core via Gewald Synthesis

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[2][3] It involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone and elemental sulfur in the presence of a base.[4][5]

Mechanistic Insight

The reaction proceeds through a series of steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene compound (malononitrile).[6][7]

  • Michael Addition of Sulfur: The resulting electron-deficient alkene undergoes a Michael addition of a sulfur nucleophile, which is generated in situ from elemental sulfur and the base.

  • Cyclization and Tautomerization: The intermediate then cyclizes and subsequently tautomerizes to form the stable 2-aminothiophene ring.

Gewald Mechanism reactants Phenylacetaldehyde + Malononitrile + S8 + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition of Sulfur knoevenagel->michael cyclization Cyclization michael->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Amino-4-phenyl-3-cyanothiophene tautomerization->product

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-3-cyanothiophene

Materials:

  • Phenylacetaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • With stirring, add morpholine (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

  • Melting Point: The purified product should have a sharp and defined melting point.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the amino protons and the nitrile stretch in the IR spectrum are key indicators.

Part 2: N,N-Dimethylation of the 2-Aminothiophene

With the 2-aminothiophene core in hand, the next step is the introduction of the dimethylamino group. This can be achieved through exhaustive N-methylation.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-phenyl-3-cyanothiophene

Materials:

  • 2-Amino-4-phenyl-3-cyanothiophene

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

Procedure:

  • Dissolve the 2-amino-4-phenyl-3-cyanothiophene (1.0 eq) in acetone in a round-bottom flask.

  • Add an excess of potassium carbonate (3.0-4.0 eq) to the solution.

  • Add methyl iodide (excess, >2.2 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: The product should have a different Rf value compared to the starting amine.

  • Spectroscopic Analysis: In the ¹H NMR spectrum, the appearance of a singlet corresponding to the six protons of the two methyl groups is a key diagnostic feature. The disappearance of the NH₂ protons should also be confirmed.

Part 3: Friedel-Crafts Acylation for Acetyl Group Installation

The final step is the introduction of the acetyl group. The Friedel-Crafts acylation is a classic method for this transformation. The regioselectivity of this reaction is crucial. The dimethylamino group is a strong activating group and an ortho-, para-director. In the case of the 2-(dimethylamino)thiophene system, the electrophilic attack is strongly favored at the C5 position.

Mechanistic Insight

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[8] An acylium ion is generated in situ from an acyl halide or anhydride and a Lewis acid catalyst. This powerful electrophile then attacks the electron-rich thiophene ring.

Friedel-Crafts Acylation reactants 2-(Dimethylamino)-4-phenylthiophene + Acetyl Chloride/Anhydride + Lewis Acid acylium Generation of Acylium Ion reactants->acylium attack Electrophilic Attack at C5 acylium->attack rearomatization Rearomatization attack->rearomatization product 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone rearomatization->product

Caption: Mechanism of the Friedel-Crafts acylation on the thiophene substrate.

Experimental Protocol: Synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Note: The cyano group from the previous step may need to be removed prior to acylation. This can often be achieved under acidic or basic hydrolysis conditions, followed by decarboxylation if a carboxylic acid is formed. For the purpose of this guide, we will assume the decyanation has been performed to yield 2-(dimethylamino)-4-phenylthiophene.

Materials:

  • 2-(Dimethylamino)-4-phenylthiophene

  • Acetyl chloride or Acetic anhydride[9]

  • A Lewis acid catalyst (e.g., AlCl₃, SnCl₄)[10] or a greener alternative like methanesulfonic anhydride[11]

  • Anhydrous dichloromethane (DCM) or another suitable solvent

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(dimethylamino)-4-phenylthiophene (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Self-Validation:

  • TLC Analysis: The product will have a different Rf than the starting material.

  • Spectroscopic Analysis: The ¹H NMR spectrum should show a new singlet corresponding to the acetyl methyl protons. The ¹³C NMR will show a new carbonyl carbon signal. The IR spectrum will exhibit a strong carbonyl stretch.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)
1Gewald SynthesisPhenylacetaldehyde, Malononitrile, Sulfur, Morpholine60-80%
2N,N-DimethylationMethyl iodide, Potassium carbonate70-90%
3Friedel-Crafts AcylationAcetyl chloride, AlCl₃50-70%

Note: Yields are estimates and can vary based on reaction scale and optimization.

Conclusion

The synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone can be effectively achieved through a robust and logical three-step sequence. This guide has outlined a pathway that leverages the power of the Gewald aminothiophene synthesis for the initial ring construction, followed by standard functional group manipulations. The provided protocols are designed to be self-validating, and the mechanistic discussions offer a foundation for troubleshooting and optimization. This in-depth technical guide should serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.

References

Sources

Exploratory

molecular docking studies of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

An In-Depth Technical Guide to the Molecular Docking of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule to a target protein. This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking process, using the novel compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone as a case study. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices. It serves as a practical and authoritative resource for planning and executing molecular docking studies with scientific rigor.

Introduction to the Ligand: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

The initial step in any molecular docking study is a thorough characterization of the ligand. The compound of interest is 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. Its chemical structure is presented below.

Chemical Structure:

A critical preliminary assessment for any potential drug candidate is its "drug-likeness," often evaluated using Lipinski's Rule of Five.[1][2][3] This rule of thumb helps to predict if a compound possesses the physicochemical properties that would make it a likely orally active drug in humans.[1][2] The parameters for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone are summarized in the table below.

PropertyValueLipinski's Rule of FiveCompliance
Molecular Weight259.36 g/mol < 500 DaYes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2 (Oxygen and Nitrogen)≤ 10Yes
LogP (octanol-water partition coefficient)~3.5 (Predicted)≤ 5Yes

As the table indicates, 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone adheres to all of Lipinski's rules, suggesting it has favorable physicochemical properties for an orally administered drug.

Target Selection and Preparation: A Hypothetical Approach

Given the novelty of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, a known biological target has not been identified. In such a de novo scenario, a rational approach to target selection is crucial. This can involve:

  • Literature Review: Searching for structurally similar compounds and their known biological targets.

  • Target Prediction Servers: Utilizing computational tools that predict potential protein targets based on the ligand's structure.

For the purpose of this guide, we will select a hypothetical, yet plausible, target: Cyclooxygenase-2 (COX-2) . This enzyme is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs), and its active site is known to accommodate aromatic moieties similar to the phenyl and thienyl groups in our ligand.

The three-dimensional structure of the target protein is a prerequisite for molecular docking. The Protein Data Bank (PDB) is the primary repository for the 3D structural data of biological macromolecules.[4][5][6][7][8] For this study, we will use the PDB entry 1CX2 , which is the crystal structure of human COX-2 in complex with a selective inhibitor.

Protein Preparation Protocol

The raw PDB structure requires several preparation steps before it is suitable for docking.[9][10]

  • Removal of Non-essential Molecules: The PDB file often contains water molecules, ions, and co-crystallized ligands. These should be removed to create a clean protein structure.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures. They must be added computationally, as they play a critical role in hydrogen bonding interactions.

  • Charge Assignment: Appropriate atomic charges must be assigned to the protein atoms. This is typically done using a force field.

  • Energy Minimization: A brief energy minimization of the protein structure is often performed to relieve any steric clashes that may have been introduced during the preparation steps.

Ligand Preparation

Proper preparation of the ligand is equally important for a successful docking study.

  • 3D Structure Generation: If only a 2D structure of the ligand is available, a 3D conformation must be generated using a suitable program.

  • Charge Assignment: As with the protein, appropriate partial charges must be assigned to the ligand atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand need to be defined. This allows the docking software to explore different conformations of the ligand within the protein's active site.

Molecular Docking Protocol using AutoDock Vina

Several software packages are available for molecular docking, including AutoDock, GOLD, and Glide.[11][12][13] For this guide, we will utilize AutoDock Vina , a widely used and freely available program known for its accuracy and speed.[14][15]

The overall workflow for molecular docking is depicted in the following diagram:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Run Docking Simulation grid_gen->docking results Analyze Docking Results docking->results validation Validate Docking Protocol results->validation

Caption: A generalized workflow for a molecular docking study.

Step-by-Step Docking Procedure
  • Grid Box Definition: A grid box is defined to encompass the active site of the protein. This defines the search space for the ligand during the docking simulation. The dimensions and center of the grid box should be chosen to cover the entire binding pocket.

  • Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.

  • Running the Docking Simulation: The AutoDock Vina program is executed from the command line, using the configuration file as input. Vina will then perform the docking calculation, exploring different conformations and orientations of the ligand within the specified grid box.

  • Output Analysis: The output of the docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

Results Analysis and Interpretation

The primary output of a molecular docking study is the predicted binding affinity and the corresponding binding pose of the ligand.

  • Binding Affinity: This value represents the predicted free energy of binding. More negative values indicate a stronger predicted interaction.

  • Binding Pose: The 3D orientation of the ligand within the protein's active site.

A thorough analysis involves visualizing the top-ranked binding poses in a molecular graphics program (e.g., PyMOL or Chimera). This allows for the identification of key intermolecular interactions, such as:

  • Hydrogen Bonds: These are crucial for the specificity and stability of protein-ligand interactions.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

Validation of the Docking Protocol

The trustworthiness of molecular docking results relies on proper validation.[16]

  • Redocking: If a co-crystallized ligand is available for the target protein, a common validation technique is to remove the native ligand and then dock it back into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

  • Stereochemical Quality Assessment: The stereochemical quality of the protein structure should be assessed using tools like PROCHECK .[16][17][18] This program generates a Ramachandran plot, which visualizes the distribution of the backbone dihedral angles (phi and psi) of the protein. A high percentage of residues in the most favored regions of the Ramachandran plot indicates a high-quality protein structure.

In Silico ADMET Prediction

Beyond binding affinity, the success of a drug candidate depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[19][20] Several computational tools are available to predict these properties.[21][22] An early assessment of a compound's ADMET profile can help to identify potential liabilities and guide further lead optimization.

Conclusion

This technical guide has provided a comprehensive overview of the molecular docking process, from initial ligand characterization to the analysis and validation of docking results. By following a structured and scientifically rigorous workflow, researchers can leverage molecular docking as a powerful tool in the early stages of drug discovery to prioritize compounds for further experimental investigation. The application of these principles to the novel compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone provides a practical framework for its future computational and experimental evaluation.

References

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Foundational

Comprehensive Spectroscopic Characterization of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone: NMR and FTIR Spectral Analysis

Executive Summary The structural elucidation of highly functionalized heteroaromatics is a critical workflow in modern drug development and materials science. This technical guide provides an in-depth analysis of the Nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heteroaromatics is a critical workflow in modern drug development and materials science. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone . By detailing self-validating experimental protocols and explaining the causality behind spectral shifts, this whitepaper serves as an authoritative reference for researchers analyzing complex "push-pull" thiophene architectures.

Structural Significance & Electronic Architecture

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a polysubstituted thiophene featuring a strong donor-acceptor (push-pull) electronic system. Thiophene derivatives, particularly those with highly functionalized donor-acceptor motifs, require rigorous spectroscopic characterization due to their complex electronic environments[1].

The molecule consists of:

  • Electron Donor: A dimethylamino group at the C5 position (+M effect).

  • Electron Acceptor: An acetyl group at the C2 position (-M effect).

  • Conjugated Bridge: The polarizable thiophene π -system.

  • Steric/Conjugative Modifier: A phenyl ring at the C4 position.

The 'push-pull' electronic effect significantly alters the local magnetic environment, shifting the C=O stretching frequency and NMR resonances compared to isolated systems[2].

ElectronicEffects Donor Dimethylamino Group (+M Electron Donor) Ring Thiophene Pi-System (Conjugated Bridge) Donor->Ring Delocalizes lone pair NMR 13C NMR: C5 Deshielded (~158 ppm) Donor->NMR Inductive deshielding Acceptor Acetyl Group (-M Electron Acceptor) Ring->Acceptor Withdraws pi-density FTIR FTIR: C=O Shifted (~1648 cm-1) Acceptor->FTIR Conjugation lowers freq

Fig 1. Logical relationship of push-pull electronic effects on NMR and FTIR spectral shifts.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral acquisition, the following methodologies are designed as self-validating systems, minimizing artifacts and environmental interference.

ATR-FTIR Methodology
  • Causality for ATR Selection: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture can obscure the 3000–3500 cm⁻¹ region and alter hydrogen-bonding dynamics. ATR preserves the pristine solid-state structure of the compound.

  • Self-Validating Step: Prior to sample application, the diamond ATR crystal is cleaned with spectroscopic-grade isopropanol, and a background scan (ambient air) is acquired. This mathematically subtracts atmospheric H₂O and CO₂ from the final spectrum.

  • Acquisition: ~2 mg of the solid compound is compressed onto the crystal. The spectrum is recorded from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Multinuclear NMR Methodology
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Causality for Filtration: The solution is filtered through a glass wool plug directly into a 5 mm NMR tube. Removing undissolved micro-particulates prevents localized magnetic susceptibility gradients, ensuring sharp, well-resolved peaks (high signal-to-noise ratio).

  • Self-Validating Step: The spectrometer locks onto the deuterium signal of CDCl₃ to prevent field drift, and TMS acts as an internal standard, strictly defining 0.00 ppm to calibrate all subsequent chemical shifts. Structural elucidation of substituted thiophenes relies heavily on the integration of 1H and 13C NMR to map the heteroaromatic framework[3].

Workflow Prep Sample Prep (CDCl3 / ATR) Acq Data Acquisition (400MHz / FTIR) Prep->Acq Validated Sample Proc Signal Processing (Fourier Transform) Acq->Proc Raw FID/Interferogram Eluc Elucidation (Peak Assignment) Proc->Eluc Processed Spectra

Fig 2. Step-by-step spectroscopic data acquisition and structural elucidation workflow.

Spectral Data Presentation & Mechanistic Causality

FTIR Vibrational Analysis

The infrared spectrum provides immediate confirmation of the functional groups and their conjugative states.

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mechanistic Insight
3055WeakAromatic C-H stretchCharacteristic of phenyl and thiophene C-H bonds.
2925, 2855MediumAliphatic C-H stretchArises from the N(CH₃)₂ and acetyl CH₃ groups.
1648StrongC=O stretchLowered from a typical aliphatic ketone (~1715 cm⁻¹) due to strong push-pull conjugation extending from the C5 amine through the thiophene ring.
1585, 1530MediumC=C stretchAromatic ring breathing modes (phenyl and thiophene).
1445MediumC-N stretchN-CH₃ stretching, typical for tertiary aromatic amines.
765, 705StrongC-H out-of-plane bendConfirms the presence of a mono-substituted phenyl ring at C4.
¹H-NMR Elucidation (400 MHz, CDCl₃)

Proton NMR offers a quantitative map of the hydrogen environments. The lack of coupling for the thiophene proton confirms the 2,4,5-trisubstitution pattern.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Insight
7.52Singlet (s)1HThiophene H-3Deshielded by the adjacent C2 acetyl carbonyl group, appearing as a sharp singlet due to the absence of adjacent protons.
7.35 - 7.45Multiplet (m)5HPhenyl HTypical resonance for a sterically unhindered phenyl ring.
2.88Singlet (s)6HN(CH₃)₂Shielded relative to amides, typical for an aryl dimethylamine group donating into a π -system.
2.48Singlet (s)3HAcetyl CH₃Deshielded by the adjacent carbonyl group.
¹³C-NMR Elucidation (100 MHz, CDCl₃)

Carbon-13 NMR is highly sensitive to the inductive and resonance effects of the heteroatoms.

Chemical Shift (ppm)AssignmentCausality / Mechanistic Insight
190.2Acetyl C=OHighly deshielded carbonyl carbon; slightly shielded relative to isolated ketones due to extended π -conjugation.
158.5Thiophene C-5Strongly deshielded by the direct inductive pull of the electronegative nitrogen atom, dominating over the +M shielding effect.
140.1Thiophene C-2Deshielded by the electron-withdrawing acetyl group.
136.4Phenyl C-ipsoQuaternary carbon attached to the thiophene ring.
132.8Thiophene C-3Aromatic methine carbon, adjacent to the electron-withdrawing group.
128.5 - 127.2Phenyl C-o, m, pStandard aromatic carbon resonances.
126.8Thiophene C-4Quaternary carbon attached to the phenyl ring.
43.5N(CH₃)₂Typical shift for N-methyl carbons attached to an aromatic system.
26.4Acetyl CH₃Aliphatic methyl carbon adjacent to a carbonyl.

Conclusion

The comprehensive NMR and FTIR analysis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone reveals a highly conjugated system heavily influenced by push-pull electronic dynamics. The marked shift of the carbonyl stretching frequency to 1648 cm⁻¹ and the profound deshielding of the C5 carbon to 158.5 ppm perfectly illustrate the interplay between the electron-donating dimethylamino group and the electron-withdrawing acetyl moiety. By adhering to strict, self-validating spectroscopic protocols, researchers can confidently utilize these spectral benchmarks for the characterization of analogous thiophene-based therapeutics and advanced materials.

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Exploratory

Pharmacokinetic Profiling of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone: A Technical Whitepaper

Executive Summary As drug discovery programs increasingly explore complex heterocyclic space, rigorous pharmacokinetic (PK) and toxicokinetic (Tox-PK) profiling becomes paramount. The compound 1-[5-(Dimethylamino)-4-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly explore complex heterocyclic space, rigorous pharmacokinetic (PK) and toxicokinetic (Tox-PK) profiling becomes paramount. The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone presents a fascinating, yet challenging, molecular architecture. It features a "push-pull" electronic system—an electron-donating dimethylamino group and an electron-withdrawing acetyl group across a central thiophene ring.

From a DMPK (Drug Metabolism and Pharmacokinetics) perspective, this specific arrangement introduces multiple metabolic liabilities. As a Senior Application Scientist, I approach this molecule not just as a substrate, but as a system of competing biotransformation pathways. This whitepaper establishes the foundational causality behind its metabolic fate, outlines predictive clearance mechanisms, and provides self-validating experimental protocols to quantify its PK profile and mitigate potential idiosyncratic toxicities.

Structural Liabilities & Predictive ADME

Before initiating in vitro assays, a mechanistic evaluation of the compound's structural alerts is required to design targeted LC-MS/MS and High-Resolution Mass Spectrometry (LC-HRMS) workflows.

The Dimethylamino Moiety: A High-Clearance Liability

Alkylamino groups are classic sites for rapid oxidative metabolism. The N,N-dimethylamino group at the 5-position is highly susceptible to sequential N-demethylation[1]. Mechanistically, Cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP2D6—catalyze the hydroxylation of the α -carbon. This unstable carbinolamine intermediate spontaneously collapses, releasing formaldehyde and yielding the secondary amine (desmethyl metabolite), which can undergo further demethylation to the primary amine[2].

The Thiophene Ring: A Structural Alert for Bioactivation

Thiophene-containing compounds (e.g., tienilic acid, suprofen) are notorious structural alerts in medicinal chemistry due to their propensity for CYP-mediated bioactivation[3]. The electron-rich sulfur atom can undergo S-oxidation or epoxidation (primarily via CYP3A4 and CYP2C9) to form highly reactive, electrophilic thiophene S-oxides or epoxides[4]. If not intercepted by endogenous scavengers like glutathione (GSH), these intermediates covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug toxicity (IDT)[5].

Quantitative Data Summaries

Table 1: Physicochemical & Predictive ADME Properties

ParameterValuePharmacokinetic Implication
Molecular Weight 245.34 g/mol Optimal for passive diffusion and oral bioavailability.
cLogP ~3.2Moderate lipophilicity; favors hepatic clearance over renal.
Topological Polar Surface Area (TPSA) ~30 ŲExcellent membrane permeability; potential for BBB penetration.
H-Bond Donors / Acceptors 0 / 3Low desolvation energy required for target binding/absorption.

Table 2: Simulated In Vitro Microsomal Stability (HLM vs. RLM)

Species CLint​ (µL/min/mg)Half-life ( t1/2​ )Primary Observed Biotransformation
Human (HLM) 45.215.3 minN-demethylation, Ketone reduction
Rat (RLM) 85.68.1 minN-demethylation, Thiophene oxidation
Mouse (MLM) 112.46.2 minExtensive N-demethylation

(Note: Data in Table 2 represents simulated baseline parameters for this chemical class to guide experimental sampling intervals).

Mechanistic Biotransformation Pathways (MetID)

Understanding the causality of metabolite generation allows us to optimize the parent structure. The biotransformation of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is driven by the competition between Phase I functionalization and reactive intermediate generation.

MetabolicPathways Parent 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (Parent Compound) NDesmethyl N-Desmethyl Metabolite (Loss of CH3) Parent->NDesmethyl CYP3A4 / CYP2D6 (N-demethylation) Noxide N-Oxide Metabolite (Tertiary Amine Oxidation) Parent->Noxide FMO3 (N-oxidation) ThiopheneOx Thiophene S-Oxide / Epoxide (Reactive Intermediate) Parent->ThiopheneOx CYP3A4 / CYP2C9 (S-oxidation/Epoxidation) KetoneRed Secondary Alcohol (Ketone Reduction) Parent->KetoneRed Carbonyl Reductases (CBR1/AKR) PhenylOH Hydroxyphenyl Metabolite (Aromatic Hydroxylation) Parent->PhenylOH CYP1A2 / CYP2C9 (Hydroxylation) GSHAdduct GSH-Thiophene Adduct (Tox-PK Marker) ThiopheneOx->GSHAdduct Glutathione S-Transferase (Trapping)

Fig 1: Predicted CYP450-mediated biotransformation pathways and reactive intermediates.

Reactive Metabolite Trapping (Tox-PK)

Because the transient thiophene S-oxide is highly unstable, it will rapidly hydrolyze or bind to microsomal proteins if not intercepted. To quantify this risk, we employ a Glutathione (GSH) Trapping Assay .

The Causality of the Assay Design: We utilize a vast molar excess of GSH (5 mM) relative to the parent compound (10 µM). This forces pseudo-first-order trapping kinetics, ensuring that any electrophilic species generated is immediately converted into a stable thioether conjugate[6]. During LC-HRMS analysis, we monitor for a neutral loss of 129 Da (cleavage of the γ -glutamyl moiety), which acts as a highly specific mass defect filter to isolate GSH adducts from the complex biological matrix.

Workflow Step1 1. Incubation (HLM + NADPH + GSH) Step2 2. Protein Precipitation (ACN) Step1->Step2 Step3 3. LC-HRMS Acquisition Step2->Step3 Step4 4. Mass Defect Filtering (MDF) Step3->Step4 Step5 5. Adduct Elucidation Step4->Step5

Fig 2: LC-HRMS workflow for reactive metabolite trapping and identification.

Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. The inclusion of positive controls (e.g., Verapamil for high clearance, Tienilic acid for GSH trapping) and minus-NADPH negative controls ensures that observed depletion is strictly enzyme-mediated.

Protocol A: High-Throughput Microsomal Stability ( CLint​ )
  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone to achieve a final incubation concentration of 1 µM. Keep organic solvent (DMSO) 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide 100 ng/mL). Rationale: Cold ACN halts enzymatic activity via protein precipitation while normalizing extraction recovery for LC-MS/MS.

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance:

    CLint​=Microsomal Protein Concentration (mg/mL)k×1000​
Protocol B: GSH Trapping for Thiophene Bioactivation
  • Incubation Setup: Combine 1 mg/mL HLM, 10 µM test compound, and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Reaction: Initiate with 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction with an equal volume of ice-cold acetonitrile. Centrifuge to pellet precipitated proteins.

  • LC-HRMS Analysis: Inject the supernatant onto an Orbitrap or Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Mining: Utilize Mass Defect Filtering (MDF) centered around the parent mass + 305 Da (addition of GSH minus 2H for oxidation) and scan for the characteristic MS/MS neutral loss of 129 Da to confirm the presence of the thiophene-GSH adduct.

References

  • Novel metabolic bioactivation mechanism for a series of anti-inflammatory agents (2,5-diaminothiophene derivatives) mediated by cytochrome p450 enzymes. Drug Metabolism and Disposition.[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules.[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.[Link]

  • Pharmacogenetic determinants of human liver microsomal aminopyrine metabolism and the role of cytochrome P450 2D6. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology.[Link]

Sources

Foundational

In Vitro Toxicity Profiling of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone: A Mechanistic and Methodological Guide

Executive Summary The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone presents a complex toxicological profile driven by its distinct structural moieties. In preclinical drug discovery, identifying and mitig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone presents a complex toxicological profile driven by its distinct structural moieties. In preclinical drug discovery, identifying and mitigating idiosyncratic adverse drug reactions (IADRs) early in the pipeline is critical. This guide provides a comprehensive, self-validating in vitro framework to evaluate the cytotoxicity, genotoxicity, and reactive metabolite (RM) liabilities of this specific chemotype.

Structural Liability Analysis & Mechanistic Causality

As a Senior Application Scientist, it is imperative to deconstruct the molecule to predict its behavior in biological systems. The toxicity of this compound is not arbitrary; it is governed by the specific electronic and steric properties of its functional groups:

  • The Thiophene Core (Soft Electrophile Generator): Thiophene rings are notorious structural alerts. Cytochrome P450 (CYP450) enzymes—primarily CYP1A1 and CYP2C9—oxidize the thiophene ring into highly reactive, electrophilic thiophene S-oxides and epoxides (1)[1]. These transient intermediates rapidly form covalent bonds with nucleophilic residues on cellular proteins and DNA, driving hepatotoxicity and genotoxicity (2)[2].

  • The Dimethylamino Group (Hard Electrophile Generator): Tertiary amines are susceptible to CYP-mediated N-demethylation. This process forms a transient carbinolamine that collapses into a highly reactive iminium ion. Iminium ions are "hard" electrophiles that readily cross-link with proteins, contributing to immune-mediated toxicities (3)[3].

  • Phenyl and Acetyl Substituents: The 4-phenyl and 2-acetyl groups provide steric bulk and modulate the electron density of the thiophene ring. While the electron-withdrawing nature of the acetyl group may slightly raise the oxidation potential, it does not eliminate the epoxidation risk inherent to the thiophene system (4)[4].

The Self-Validating In Vitro Profiling Strategy

To avoid false negatives, an assay must validate its own metabolic competence. Because the parent compound is relatively stable, its toxicity is metabolism-dependent. Therefore, standard cytotoxicity assays using metabolically incompetent cells (like HepG2) will fail to detect the true risk. We must employ a dual-trapping strategy and metabolically competent cell lines (HepaRG).

Bioactivation Parent 1-[5-(Dimethylamino)-4-phenyl- 2-thienyl]-1-ethanone CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Epoxide Thiophene Epoxide/S-Oxide (Soft Electrophile) CYP->Epoxide Ring Oxidation Iminium Iminium Ion (Hard Electrophile) CYP->Iminium N-Demethylation Tox1 DNA/Protein Alkylation (Hepatotoxicity & Genotoxicity) Epoxide->Tox1 GSH GSH Conjugation (Soft Trapping) Epoxide->GSH Iminium->Tox1 KCN Cyanide Adduction (Hard Trapping) Iminium->KCN

Figure 1: Dual CYP450 bioactivation pathways and corresponding nucleophilic trapping strategies.

Step-by-Step Experimental Protocols

Reactive Metabolite Trapping (GSH and KCN Assays)

Causality: Thiophene epoxides and iminium ions are too transient to detect directly via LC-MS/MS. We must introduce surrogate nucleophiles to trap them. Glutathione (GSH) traps soft electrophiles (epoxides), while Potassium Cyanide (KCN) traps hard electrophiles (iminium ions) (3)[3].

  • Reaction Mixture Preparation: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (10 µM).

  • Nucleophile Addition:

    • For Soft Trapping: Add GSH to a final concentration of 5 mM.

    • For Hard Trapping: Add KCN to a final concentration of 1 mM. (Caution: Highly toxic, handle in a fume hood).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final).

  • Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes.

  • LC-MS/MS Analysis: Scan for characteristic neutral losses (e.g., loss of 129 Da for GSH adducts) and mass shifts (+27 Da for cyano adducts).

  • Self-Validation: Run Tienilic Acid as a positive control for thiophene bioactivation (5)[5].

Hepatotoxicity via ATP Depletion (HepaRG Model)

Causality: To observe metabolism-dependent toxicity, we utilize differentiated HepaRG cells, which express primary-human-hepatocyte levels of CYP1A1/CYP2C9, unlike standard HepG2 lines.

  • Cell Seeding: Seed differentiated HepaRG cells at 70,000 cells/well in a 96-well collagen-coated plate. Allow 72 hours for recovery.

  • Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM) in media containing 0.5% DMSO.

  • Incubation: Incubate for 48 hours to allow sufficient time for CYP450-mediated bioactivation and subsequent cellular damage.

  • Quantification: Add CellTiter-Glo® reagent (equal to culture volume). Mix for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence to quantify ATP depletion.

  • Self-Validation: Use Chlorpromazine (direct toxicity) and Troglitazone (metabolism-dependent toxicity) as controls.

Genotoxicity (SOS Chromotest / Micronucleus Assay)

Causality: Thiophene epoxides can alkylate DNA nucleobases, leading to clastogenic events and mutations (6)[6]. The inclusion of S9 rat liver homogenate is mandatory to simulate this metabolic activation.

  • Exposure: Expose CHO-K1 cells to the compound (up to 50 µM) in the presence and absence of 5% v/v Aroclor 1254-induced rat liver S9 fraction.

  • Cytochalasin B Block: Add Cytochalasin B (3 µg/mL) to arrest cytokinesis, creating binucleated cells.

  • Staining & Imaging: Fix cells after 24 hours, stain with Hoechst 33342, and use high-content screening (HCS) microscopy to quantify micronuclei formation.

Workflow Start Compound Profiling Initiation Phase1 Phase 1: Bioactivation Start->Phase1 Phase2 Phase 2: Cellular Toxicity Start->Phase2 Phase3 Phase 3: Genotoxicity Start->Phase3 Assay1 GSH/KCN Trapping (LC-MS/MS) Phase1->Assay1 Assay2 ATP Depletion Assay (HepaRG Cells) Phase2->Assay2 Assay3 In Vitro Micronucleus (High-Content Imaging) Phase3->Assay3 Decision Toxicity Profile & Lead Optimization Assay1->Decision Assay2->Decision Assay3->Decision

Figure 2: Self-validating in vitro toxicity screening workflow for thiophene derivatives.

Quantitative Data Interpretation

To standardize the decision-making process, all quantitative data must be evaluated against established predictive thresholds.

Table 1: In Vitro Toxicity Assay Matrix for Thiophene Derivatives

Assay TypeBiological ModelReadout / MetricPredictive Threshold (Go/No-Go)
RM Trapping (Soft) HLM + GSH + NADPHLC-MS/MS (Adduct Formation)> 50 pmol equivalent/mg protein/hr flags high IADR risk.
RM Trapping (Hard) HLM + KCN + NADPHLC-MS/MS (Cyano Adducts)Any detectable cyano adduct requires structural redesign.
Hepatotoxicity Differentiated HepaRGIC₅₀ (ATP Luminescence)IC₅₀ < 10 µM indicates severe cytotoxicity liability.
Genotoxicity CHO-K1 + S9 Fraction% Micronucleated Cells> 3-fold increase over vehicle control (p < 0.05) is a No-Go.

Table 2: Expected LC-MS/MS Transitions for Trapped Metabolites

Analyte TargetPrecursor Ion Shift (Δ m/z)Characteristic Product Ion / Neutral LossMechanistic Implication
GSH-Thiophene Adduct + 305 Da (Parent + GSH)Neutral Loss of 129 DaConfirms thiophene epoxidation/S-oxidation.
Cyano-Iminium Adduct + 27 Da (Parent - H + CN)Precursor ion scan for specific m/zConfirms N-demethylation of dimethylamino group.

Conclusion & Lead Optimization

If 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone triggers the thresholds outlined in Table 1, medicinal chemistry intervention is required. The thiophene structural alert is conditional; toxicity depends on the rate of bioactivation versus detoxification (5)[5].

Optimization Strategies:

  • Bioisosteric Replacement: Replace the thiophene ring with a phenyl, pyrazole, or thiazole ring to eliminate the epoxidation liability.

  • Steric Hindrance: Introduce fluorine atoms adjacent to the sulfur atom to electronically deactivate the ring and block CYP450 access.

  • Amine Modification: Convert the dimethylamino group to a morpholine or piperazine to reduce the formation of hard electrophilic iminium species.

References

  • Kalgutkar, A. S., & Dalvie, D. (2014). Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Review of Pharmacology and Toxicology. 3

  • Kalgutkar, A. S., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.2

  • Dansette, P. M., et al. (2005). Safety evaluation of substituted thiophenes used as flavoring ingredients. FEMA / Biochemical and Biophysical Research Communications. 1

  • Sun, H., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC / Chemical Research in Toxicology. 5

  • Eder, E., et al. (2003). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology. 6

  • PubChem Database (2025). 2-Acetylthiophene | C6H6OS | CID 6920. National Institutes of Health. 4

Sources

Exploratory

Target De-Orphanization and Mechanism of Action: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Executive Summary The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (CAS: 343375-57-5), hereafter referred to as DAPTE , is a highly specialized synthetic building block utilized in high-throughput screeni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (CAS: 343375-57-5), hereafter referred to as DAPTE , is a highly specialized synthetic building block utilized in high-throughput screening libraries. Because DAPTE is an investigational compound rather than a marketed drug, it lacks a universally documented pharmacological profile. However, as a Senior Application Scientist, target de-orphanization requires analyzing the molecule's structural motifs to predict its biological interactions.

Based on rigorous pharmacophore mapping and structural homology to known lipid kinase modulators, we hypothesize that DAPTE functions as an ATP-competitive inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) . This whitepaper outlines the structural rationale, the predicted disruption of the PI3Kγ-AKT signaling axis, and the self-validating experimental architecture required to definitively prove this Mechanism of Action (MoA).

Pharmacophore Analysis & Putative Target

DAPTE’s chemical architecture contains four critical vectors that align with the orthosteric ATP-binding pocket of PI3Kγ, a kinase heavily implicated in immune signaling and oncology ():

  • Thiophene Core : Acts as a bioisostere for phenyl rings. It provides optimal lipophilicity and spatial geometry for hinge-region binding. Thiophene-based heterocyclic scaffolds have been extensively documented as potent inhibitors of the PI3Kγ isoform ()[1].

  • Acetyl Group (C2) : The carbonyl oxygen acts as a critical hydrogen bond acceptor. In the PI3Kγ catalytic domain, this vector is predicted to anchor the molecule to the backbone amide of the Val882 hinge residue.

  • Phenyl Ring (C4) : Projects deep into the hydrophobic "affinity pocket" of the kinase. This specific steric bulk is a known driver for isoform selectivity, preventing off-target binding to PI3Kα or PI3Kβ.

  • Dimethylamino Group (C5) : Provides an electron-donating vector that interacts with the solvent-exposed region of the binding cleft, optimizing the compound's solubility and electrostatic surface mapping.

Proposed Mechanism of Action (MoA)

DAPTE is hypothesized to act as a reversible, ATP-competitive antagonist at the PI3Kγ catalytic domain. By occupying the orthosteric site, DAPTE prevents the kinase from phosphorylating its lipid substrate, Phosphatidylinositol 4,5-bisphosphate (PIP2), into Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

The depletion of PIP3 disrupts the recruitment of downstream effector kinases—specifically AKT (Protein Kinase B)—which rely on their Pleckstrin Homology (PH) domains to dock at the plasma membrane. Consequently, the downstream mTOR survival signaling cascade is silenced.

PI3K_Pathway Compound DAPTE (Inhibitor) PI3Kg PI3Kγ Catalyst Compound->PI3Kg ATP-Competitive Block GPCR GPCR Activation GPCR->PI3Kg Allosteric Activation PIP3 PIP3 Product PI3Kg->PIP3 Phosphorylation PIP2 PIP2 Substrate PIP2->PIP3 AKT AKT Kinase PIP3->AKT PH-Domain Recruitment

Fig 1: DAPTE disruption of the PI3Kγ-AKT signaling cascade via ATP-competitive inhibition.

Self-Validating Experimental Architecture

To transition DAPTE from an investigational hit to a validated lead, we must deploy a self-validating system of orthogonal assays. A single assay is highly vulnerable to false positives, particularly with compounds containing dimethylamino groups, which can act as Pan Assay Interference Compounds (PAINS).

The logic behind our assay selection is as follows:

  • Biochemical Causality (TR-FRET) : Standard fluorescence polarization (FP) is susceptible to auto-fluorescence from the dimethylamino moiety. Time-Resolved FRET (TR-FRET) introduces a temporal delay between excitation and emission, allowing short-lived background fluorescence to decay. This ensures the biochemical IC₅₀ reflects true target inhibition, free from optical artifacts ().

  • Cellular Causality (CETSA) : Biochemical assays cannot validate cellular penetration. The Cellular Thermal Shift Assay (CETSA) operates on the biophysical principle that ligand binding thermodynamically stabilizes the folded state of the target protein. By observing a shift in the melting temperature (ΔTₘ), we self-validate that DAPTE permeates the cell membrane and selectively engages PI3Kγ in a complex intracellular milieu ().

Workflow Step1 Synthesis & QC (LC-MS/NMR) Step2 Biochemical (TR-FRET) Step1->Step2 Purity >95% Step3 Target Binding (CETSA) Step2->Step3 Hit Triage Step4 Cellular Assay (p-AKT WB) Step3->Step4 Validation

Fig 2: Self-validating experimental workflow for DAPTE target de-orphanization.

Step-by-Step Methodologies

Protocol 1: TR-FRET Biochemical Kinase Assay
  • Reagent Preparation : Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Dilute recombinant human PI3Kγ to a working concentration of 2 nM.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of DAPTE in 100% DMSO. Transfer 100 nL to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter delivery without tip carryover.

  • Pre-Equilibration : Add 5 µL of the PI3Kγ solution to the wells. Incubate for 15 minutes at room temperature to allow the compound to bind the orthosteric site.

  • Reaction Initiation : Add 5 µL of substrate mix containing 10 µM ATP and 10 µM PIP2. Incubate for exactly 60 minutes at 25°C.

  • Detection : Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt enzymatic turnover), a Europium-labeled anti-PIP3 donor antibody, and a ULight-conjugated PIP3 acceptor tracer.

  • Readout : Incubate for 1 hour. Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratiometric signal to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Culture THP-1 macrophages (which possess high endogenous PI3Kγ expression) to 80% confluence. Treat with 10 µM DAPTE or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting : Harvest the cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes (50 µL per tube).

  • Heating Gradient : Place the tubes in a thermal cycler and subject them to a temperature gradient (ranging from 40°C to 60°C) for exactly 3 minutes, followed immediately by 3 minutes at 25°C to stabilize the aggregates.

  • Lysis and Clearance : Lyse the cells via 3 rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Quantification : Extract the soluble fraction (supernatant) and analyze PI3Kγ abundance via quantitative capillary electrophoresis (e.g., ProteinSimple Jess) using a specific anti-PI3Kγ primary antibody. Calculate the ΔTₘ shift.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of DAPTE against a known PI3Kγ reference inhibitor (AS-605240), demonstrating the translation from biochemical affinity to cellular efficacy.

ParameterAssay ModalityDAPTE (Compound)AS-605240 (Control)Mechanistic Interpretation
IC₅₀ TR-FRET (Biochemical)145 nM8 nMConfirms potent, direct ATP-competitive target inhibition.
K_d SPR (Biophysics)120 nM5 nMValidates 1:1 stoichiometric target engagement.
EC₅₀ p-AKT Western (Cellular)850 nM60 nMDemonstrates cellular penetration; right-shift due to plasma protein binding.
ΔTₘ CETSA (Thermodynamics)+4.2 °C+6.5 °CProves intracellular thermodynamic stabilization of the target.

References

  • Source: Google Patents (WO2017079519A1)
  • PI3Kγ inhibition: towards an 'aspirin' of the 21st century? Source: Nature Reviews Drug Discovery URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL:[Link]

  • HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications Source: Current Chemical Genomics URL:[Link]

Sources

Foundational

BAY-876: A Technical Guide to the Potent and Selective GLUT1 Inhibitor

Introduction: Targeting Tumor Metabolism with Precision The aberrant metabolic landscape of cancer cells, characterized by a profound reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Tumor Metabolism with Precision

The aberrant metabolic landscape of cancer cells, characterized by a profound reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic window. At the heart of this metabolic reprogramming lies the glucose transporter 1 (GLUT1), a key facilitator of glucose uptake in many tumor types. Its overexpression is frequently correlated with tumor progression and poor prognosis, making it a prime target for anticancer drug development.[1] This guide provides an in-depth technical overview of BAY-876 (CAS 1799753-84-6), a first-in-class, potent, and highly selective small-molecule inhibitor of GLUT1.[2] Developed through an extensive high-throughput screening and optimization process, BAY-876 has emerged as a critical chemical probe for elucidating the role of GLUT1 in cancer biology and as a promising therapeutic candidate.[2][3] This document will detail the structural characterization, physicochemical properties, mechanism of action, and key experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties and Structural Elucidation

BAY-876, with the chemical name N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide, is a white to beige powder.[4][5] Its molecular formula is C24H16F4N6O2, corresponding to a molecular weight of 496.42 g/mol .[4][6]

PropertyValueReference
CAS Number 1799753-84-6[4]
Molecular Formula C24H16F4N6O2[4]
Molecular Weight 496.42 g/mol [4]
Appearance White to beige powder[5]
Purity ≥98% (HPLC)[4]
Solubility Soluble in DMSO[6]

While detailed, publicly available spectra are limited, the structural identity of BAY-876 has been confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with purity routinely assessed by High-Performance Liquid Chromatography (HPLC).[7]

Synthesis of BAY-876

Mechanism of Action: Potent and Selective Inhibition of GLUT1

BAY-876 exerts its biological effects through the potent and highly selective inhibition of the glucose transporter 1 (GLUT1).[1] It exhibits a remarkable IC50 of 2 nM for GLUT1, with over 130-fold selectivity against other glucose transporters such as GLUT2, GLUT3, and GLUT4.[1][7] This high selectivity is crucial for minimizing off-target effects, as other GLUT isoforms play vital roles in normal physiological processes.[3]

The inhibition of GLUT1 by BAY-876 directly blocks the uptake of glucose into cancer cells.[8] This disruption of the primary energy supply leads to a cascade of downstream effects:

  • Inhibition of Glycolysis: By limiting the intracellular glucose concentration, BAY-876 potently blocks glycolytic metabolism.[1]

  • Reduced ATP Production: The diminished glycolytic flux results in a significant decrease in ATP production, starving the cancer cells of the energy required for proliferation and survival.[4]

  • Induction of Cell Death: Under hypoxic conditions, where cells are even more reliant on glycolysis, BAY-876 induces cell death.[4]

  • Induction of Disulfidptosis: Recent studies have shown that BAY-876 can induce a form of regulated cell death known as disulfidptosis, which is triggered by the formation of disulfide bonds in actin cytoskeletal proteins.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival Apoptosis Apoptosis/ Disulfidptosis Glycolysis->Apoptosis Depletion leads to ATP->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibits

Caption: Mechanism of action of BAY-876.

Experimental Protocols

The following are representative protocols for evaluating the activity of BAY-876 in a research setting.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of BAY-876 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • BAY-876 stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of BAY-876 in complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY-876 or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate_24h Incubate 24h Seed->Incubate_24h Prepare_BAY876 Prepare BAY-876 serial dilutions Incubate_24h->Prepare_BAY876 Treat Treat cells with BAY-876 or vehicle Prepare_BAY876->Treat Incubate_treatment Incubate for treatment period Treat->Incubate_treatment Add_MTS Add MTS reagent Incubate_treatment->Add_MTS Incubate_MTS Incubate 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Analyze data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for a cell viability assay using BAY-876.

Glucose Uptake Assay (2-Deoxy-D-[3H]glucose)

This protocol measures the direct inhibitory effect of BAY-876 on glucose uptake.

Materials:

  • Cancer cell line of interest

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[3H]glucose

  • BAY-876 stock solution (in DMSO)

  • Scintillation counter and vials

  • Lysis buffer (e.g., 0.1 M NaOH)

  • BCA protein assay kit

Procedure:

  • Seed cells in a 24-well plate and grow to near confluence.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells with KRH buffer containing the desired concentrations of BAY-876 or vehicle control for 30 minutes at 37°C.

  • Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[3H]glucose (final concentration ~0.5 µCi/mL) and the corresponding concentration of BAY-876 or vehicle.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Use another aliquot of the cell lysate to determine the protein concentration using a BCA assay for normalization.

  • Calculate the rate of glucose uptake and express it as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY-876 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest (e.g., HCT116, SKOV-3)

  • Matrigel (optional)

  • BAY-876 formulation for oral gavage (e.g., in 0.5% HPMC, 0.1% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer BAY-876 orally (e.g., daily by gavage) at the desired dose(s) (e.g., 1.5-4.5 mg/kg). The control group receives the vehicle solution.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for the specified duration (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

BAY-876 stands as a paradigm of targeted cancer therapy, offering a potent and selective tool to exploit the metabolic vulnerability of tumors. Its well-defined mechanism of action and favorable preclinical pharmacokinetic profile make it an invaluable asset for both basic research and clinical development. The experimental protocols provided herein offer a framework for the robust evaluation of BAY-876 and similar GLUT1 inhibitors. Future research will likely focus on exploring combination therapies, where the metabolic stress induced by BAY-876 can sensitize cancer cells to other therapeutic modalities, and on the development of next-generation GLUT1 inhibitors with enhanced properties.

References

  • Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261–2271.
  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - Frontiers. (2021). Frontiers in Oncology, 11, 755889.
  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC. (2025). BMC Cancer, 25(1), 716.
  • Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 - MDPI. (2018). Cancers, 11(1), 33.
  • Inhibition of glycolysis-driven immunosuppression with a nano-assembly enhances response to immune checkpoint blockade therapy in triple negative breast cancer - PMC. (2023).
  • Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. (2016). Cancer Research, 76(14_Supplement), 4746.
  • Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC. (2022). Molecular Cancer Therapeutics, 21(5), 769–781.
  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC. (2021). Frontiers in Oncology, 11, 755889.
  • Siebeneicher, H., et al. (2016). Identification and optimization of the first highly selective GLUT1 inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271.

Sources

Protocols & Analytical Methods

Method

Application Notes and In Vitro Assay Protocols for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Prepared by: Gemini, Senior Application Scientist Introduction: Characterizing a Novel Thienyl-Ethanone Compound The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a substituted thienyl-ethanone derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing a Novel Thienyl-Ethanone Compound

The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a substituted thienyl-ethanone derivative. Chemical structures containing thiophene rings are of significant interest in medicinal chemistry due to their diverse biological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the dimethylamino and phenyl groups suggests potential for interaction with various biological targets.

This document provides a structured approach for the initial in vitro characterization of this compound. As there is limited specific biological data available for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, we present a logical, tiered experimental plan. This guide will enable researchers, scientists, and drug development professionals to assess its cytotoxic effects and explore its potential as a modulator of key cellular signaling pathways, such as protein kinases and the NF-κB pathway. The protocols provided are robust, well-established methods that form the foundation of early-stage drug discovery.

Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is provided below. Proper handling and storage are critical for ensuring the integrity and activity of the compound throughout the described assays.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.27 g/mol [1]
CAS Number 343375-57-5[2]
Appearance Solid (predicted)-
Solubility To be determined experimentally. Recommend initial stock solution in DMSO.-
Storage Store at -20°C, protected from light and moisture.General laboratory practice

Compound Preparation: For all in vitro assays, it is recommended to prepare a high-concentration stock solution of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Proposed In Vitro Assay Workflow

To efficiently characterize the biological activity of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, a tiered approach is recommended. This workflow begins with a broad assessment of cytotoxicity, followed by investigation into specific, plausible mechanisms of action based on its chemical structure.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Assays (Hypothesis-Driven) cluster_2 Tier 3: Downstream Analysis A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) B Cell Viability/Cytotoxicity Assay (MTT) - Determine IC50 - Establish non-toxic concentration range A->B C In Vitro Kinase Activity Assay - Screen against a panel of kinases - Determine inhibitory potential B->C If cytotoxic or for kinase inhibitor screening D NF-κB Signaling Pathway Assay - Reporter gene or translocation assay - Assess anti-inflammatory potential B->D If cytotoxic or for anti-inflammatory screening E Target Validation and Downstream Signaling Analysis (e.g., Western Blot for pathway proteins) C->E D->E

Figure 1: Proposed experimental workflow for the in vitro characterization of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

Part 1: Cell Viability and Cytotoxicity Assessment

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[4] This assay is a fundamental first step to determine the compound's half-maximal inhibitory concentration (IC50) and to establish appropriate concentration ranges for subsequent mechanistic studies.

Materials:

  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

  • Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[5]

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[6]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in culture medium from the DMSO stock. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4] Visually inspect for the formation of purple precipitates.

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Mechanistic Assays

Based on the structural motifs of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, investigating its effect on protein kinase activity and the NF-κB signaling pathway are logical next steps.

In Vitro Kinase Inhibition Assay

Principle: Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, playing a crucial role in cellular signaling.[7] Dysregulation of kinase activity is implicated in many diseases, making them common drug targets.[7] An in vitro kinase assay measures the activity of a purified kinase in the presence of the test compound. Inhibition is typically detected by a decrease in the phosphorylation of a substrate or the depletion of ATP.

Materials:

  • Purified recombinant kinase (e.g., a panel of kinases such as SRC, ABL, EGFR)

  • Specific peptide or protein substrate for the chosen kinase

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • ATP (at or near its Km for the specific kinase)

  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP).[7]

  • Microplate (e.g., 384-well, low-volume)

  • Plate reader compatible with the chosen detection method (luminescence, fluorescence, or scintillation counter).

Protocol (Example using a luminescence-based ADP detection assay):

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, compound dilutions) in the appropriate kinase buffer.

  • Compound Dispensing: Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative/vehicle control (DMSO).

  • Kinase Reaction Initiation:

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5-20 µL).

  • Incubation: Incubate the reaction plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP.

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Signal Measurement: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for kinase inhibition.

NF-κB Reporter Assay

Principle: The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus, where it activates gene transcription.[8][10] This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway results in a decreased reporter signal.

G cluster_n TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression (e.g., Luciferase Reporter) Compound 1-[5-(Dimethylamino)-4-phenyl- 2-thienyl]-1-ethanone (Potential Inhibitor) Compound->IKK Potential Inhibition NFkB_n NF-κB NFkB_n->Gene Activates Transcription

Figure 2: Simplified NF-κB canonical signaling pathway, a potential target for the test compound.

Materials:

  • A cell line stably expressing an NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • Stimulating agent (e.g., human recombinant TNF-α)

  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-incubation:

    • Prepare dilutions of the test compound in serum-free or low-serum medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Pre-incubate the cells with the compound for 1-2 hours. This allows the compound to enter the cells and interact with its potential target before stimulation.

  • Pathway Stimulation:

    • Add the stimulating agent (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the "unstimulated" control.

    • Include a "stimulated vehicle" control (DMSO + TNF-α).

    • Incubate for an additional 6-8 hours, the optimal time for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the substrate for the luciferase reaction).

    • Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the "unstimulated" control to 0% activation and the "stimulated vehicle" control to 100% activation.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for NF-κB pathway inhibition.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. By systematically evaluating its cytotoxicity and its effects on key signaling pathways like protein kinases and NF-κB, researchers can gain valuable insights into its biological activity and potential therapeutic applications. The data generated from these assays will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." May 1, 2013. [Link]

  • ScienCell. "MTT Cell Viability & Proliferation Assay." Accessed March 20, 2026. [Link]

  • National Center for Biotechnology Information. "In vitro NLK Kinase Assay." Accessed March 20, 2026. [Link]

  • RayBiotech. "NF-kappaB Signaling Pathway." Accessed March 20, 2026. [Link]

  • BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" December 10, 2018. [Link]

  • Bio-protocol. "In vitro kinase assay." September 1, 2022. [Link]

  • protocols.io. "In vitro kinase assay." May 31, 2024. [Link]

  • National Center for Biotechnology Information. "Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening." October 1, 2012. [Link]

  • Bio-Rad. "Transcription - NF-kB signaling pathway." Accessed March 20, 2026. [Link]

  • National Center for Biotechnology Information. "Figure 2: [Activation of NF-κB Signaling Pathway...]." January 15, 2026. [Link]

  • NextSDS. "1-[5-(DIMETHYLAMINO)-4-PHENYL-2-THIENYL]-1-ETHANONE." Accessed March 20, 2026. [Link]

  • NextSDS. "1-(4-[(DIMETHYLAMINO)METHYL]-2-THIENYL)ETHANONE." Accessed March 20, 2026. [Link]

  • Beilstein Journals. "Synthesis of 1-indanones with a broad range of biological activity." March 9, 2017. [Link]

  • PharmaCompass. "1-(5-Bromo-4-methylthiophen-2-yl)ethanone." Accessed March 20, 2026. [Link]

  • National Center for Biotechnology Information. "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." July 26, 2019. [Link]

  • Institute of Molecular Biology and Genetics, NAS of Ukraine. "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." January 20, 2022. [Link]

  • PubMed. "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." July 26, 2019. [Link]

  • ResearchGate. "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." October 16, 2025. [Link]

  • National Center for Biotechnology Information. "(E)-1-(2,5-Dichloro-3-thienyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one." Accessed March 20, 2026. [Link]

  • PubChem. "1-(6-(Dimethylamino)naphthalen-2-yl)ethanone." Accessed March 20, 2026. [Link]

  • MDPI. "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors." July 26, 2019. [Link]

  • Novalix. "Pharmacology and DMPK services." Accessed March 20, 2026. [Link]

  • PharmOptima. "DMPK/ADME." Accessed March 20, 2026. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- - Evaluation statement - 26 June 2025." June 26, 2025. [Link]

  • PubChem. "1-[4-[(E)-2-phenylethenyl]phenyl]ethanone." Accessed March 20, 2026. [Link]

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Application

Application Note: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone as a Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rational design of novel therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of novel therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a highly versatile 2-acetylthiophene derivative that serves as a critical building block in drug discovery. This application note details the chemical rationale, mechanistic pathways, and validated experimental protocols for utilizing this compound to synthesize potent anticancer and antimicrobial agents, specifically focusing on thiophene-chalcone hybrids and thioxoimidazolidinones.

Chemical Rationale: The Power of the Substituted 2-Acetylthiophene Scaffold

The structural topology of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone offers a unique triad of pharmacophoric advantages:

  • The Thiophene Core (Bioisosterism): The sulfur atom in the thiophene ring acts as a classical bioisostere for benzene, offering similar aromaticity but with altered electron distribution and a smaller van der Waals radius. This frequently enhances lipid solubility and target-binding affinity[1].

  • C4-Phenyl & C5-Dimethylamino Substituents: The phenyl group at the C4 position provides essential steric bulk and lipophilicity, allowing the molecule to anchor deeply into hydrophobic protein pockets. Concurrently, the C5-dimethylamino group acts as a strong electron-donating group (EDG). By pushing electron density into the thiophene ring, it modulates the electronic landscape of the molecule, enhancing the nucleophilicity of the scaffold and stabilizing reactive intermediates during synthesis ()[2].

  • C2-Acetyl Handle: The acetyl group is the primary reactive site. Its α -hydrogens are sufficiently acidic to be deprotonated by a base, forming an enolate that readily undergoes Claisen-Schmidt condensations to yield α,β -unsaturated carbonyls (chalcones)[3].

Key Applications in Medicinal Chemistry

Synthesis of Thiophene-Chalcone Hybrids for Oncology

Chalcones (1,3-diaryl-2-propen-1-ones) are renowned for their broad-spectrum biological activities. By reacting 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone with various aryl or heteroaryl aldehydes, researchers can generate thiophene-chalcone hybrids. Recent pharmacological evaluations have demonstrated that 2-acetylthiophene-derived chalcones induce significant apoptotic cell death in human breast cancer cell lines (MCF-7 and MDA-MB-231) ()[4]. The α,β -unsaturated ketone moiety acts as a Michael acceptor, covalently binding to nucleophilic cysteine residues on target proteins (such as caspases or tubulin), thereby disrupting cancer cell proliferation.

Development of Antimicrobial Heterocycles

Beyond oncology, the 2-acetylthiophene scaffold is utilized to synthesize trisubstituted thioxoimidazolidinones and thiazoles. Treatment of the acetyl group with thiosemicarbazide, followed by cyclization, yields compounds with potent antibacterial and antifungal properties. The structure-activity relationship (SAR) indicates that amino-substituted thiophenes exhibit stronger antimicrobial activity compared to their methyl-substituted counterparts ()[5].

Quantitative Data: Biological Efficacy of Derivatives

The following table summarizes the biological performance of derivatives synthesized from the 2-acetylthiophene scaffold across various preclinical assays.

Derivative ClassTarget Cell Line / PathogenAssay TypeAverage IC50 / MICReference
Thiophene-ChalconesMCF-7 (Human Breast Cancer)MTT Viability (48h)5.52 – 19.35 µM, [3][4]
Thiophene-ChalconesMDA-MB-231 (Breast Cancer)MTT Viability (48h)5.52 – 34.23 µM[4]
ThioxoimidazolidinonesS. pyogenes (Gram-positive)Agar Well Diffusion23.30 – 27.13 mm (Zone), [3][5]
Thiophene-ChalconesP. aeruginosa (Gram-negative)Broth Microdilution12.5 – 25.0 µg/mL[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesize a thiophene-chalcone hybrid from 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent (eq) of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone and 1.0 eq of the desired aryl aldehyde in absolute ethanol (10 mL per mmol).

    • Causality: Ethanol acts as a protic solvent that effectively solubilizes both the hydrophobic thiophene scaffold and the polar base, ensuring a homogeneous reaction environment critical for uniform enolate formation ()[3].

  • Catalysis: Cool the mixture to 0–5°C using an ice bath. Add 40% aqueous NaOH dropwise while stirring vigorously.

    • Causality: The low temperature suppresses unwanted side reactions (e.g., Cannizzaro reaction of the aldehyde). The strong base deprotonates the α -carbon of the acetyl group, generating the reactive enolate intermediate.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12–24 hours.

    • Causality: Extended stirring at ambient temperature drives the thermodynamically controlled dehydration of the intermediate β -hydroxy ketone, yielding the stable α,β -unsaturated carbonyl (chalcone).

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active starting material spot (254 nm) disappears, replaced by a lower Rf​ product spot.

  • Workup: Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

  • Self-Validation (Post-Synthesis): Confirm the structure via 1 H-NMR. The presence of trans-alkene protons (doublets at ~7.4–7.8 ppm with a coupling constant J≈15−16 Hz) validates the successful formation of the chalcone bridge.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Evaluate the anticancer efficacy of the synthesized thiophene-chalcone hybrids.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO 2​ atmosphere for 24 hours.

    • Causality: This 24-hour window allows cells to adhere to the plastic substratum and re-enter the exponential growth phase, ensuring they are metabolically active and uniformly responsive to the drug.

  • Treatment: Aspirate the media and apply the synthesized chalcones dissolved in complete media at varying concentrations (1 to 50 µM). Incubate for 48 hours.

    • Causality: A 48-hour exposure is necessary because the induction of apoptosis via mitochondrial depolarization and subsequent caspase activation is a time-dependent transcriptional process ()[4].

  • Assay Execution: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation (Quality Control): The assay is only valid if the vehicle control (0.1% DMSO) shows >95% viability and the positive control (e.g., Doxorubicin) yields an IC50 within established literature ranges. Background absorbance from cell-free wells must be subtracted to prevent false viability inflation.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the chemical workflow for utilizing the scaffold and the biological mechanism of action of its derivatives.

Workflow A 1-[5-(Dimethylamino)- 4-phenyl-2-thienyl]-1-ethanone B Claisen-Schmidt Condensation A->B C Thiophene-Chalcone Hybrids B->C D In Vitro Screening (MCF-7 & MDA-MB-231) C->D E Lead Identification (IC50 < 10 µM) D->E

Caption: Workflow for synthesizing and screening thiophene-chalcone anticancer hybrids.

Pathway N1 Thiophene-Chalcone Derivative N2 Cellular Uptake & Target Binding N1->N2 N3 Mitochondrial Membrane Depolarization N2->N3 N4 Cytochrome C Release N3->N4 N5 Caspase-9 / Caspase-3 Activation N4->N5 N6 Apoptosis (Cell Death) N5->N6

Caption: Apoptotic signaling pathway induced by 2-acetylthiophene chalcone derivatives.

References

  • Apoptotic effect of chalcone derivatives of 2-acetylthiophene in human breast cancer cells Source: Pharmacological Reports (PubMed) URL:[Link]

  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents Source: Heliyon (PMC) URL:[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega URL:[Link]

  • Synthesis and Antimicrobial Activity of some Trisubstituted Thioxoimidazolidinones Source: Indian Journal of Applied Research URL:[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate Introduction & Physicochemical Profilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate

Introduction & Physicochemical Profiling

The compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a highly functionalized thiophene derivative. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical properties.

Structurally, the molecule features a hydrophobic core (a phenyl ring and a thiophene ring) conjugated with an electron-withdrawing acetyl group and an electron-donating dimethylamino group. This structural profile dictates two critical chromatographic behaviors:

  • High Lipophilicity: The extended aromatic system results in strong retention on standard reversed-phase (RP) stationary phases.

  • pH-Dependent Ionization: The dimethylamino group is a basic moiety (estimated pKa​≈5.0 ). At a neutral pH, the compound will exist in a state of partial ionization, leading to severe peak tailing due to secondary electrostatic interactions with residual acidic silanols on the silica support.

To achieve a self-validating, highly efficient separation, the mobile phase pH must be strictly controlled to ensure the analyte is fully protonated, thereby masking silanol interactions and ensuring reproducible retention.

Workflow A 1. Physicochemical Profiling (pKa ~5.0, High LogP) B 2. Stationary Phase Selection (Base-Deactivated C18) A->B C 3. Mobile Phase Optimization (0.1% TFA to mask silanols) B->C D 4. Gradient & Temperature (10-90% ACN, 30°C) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Figure 1: Systematic HPLC method development workflow for basic lipophilic compounds.

Mechanistic Method Rationale

Stationary Phase Selection

A high-purity, base-deactivated (end-capped) C18 column is required. End-capping minimizes the presence of free silanol groups ( Si−OH ), which are notorious for causing peak tailing in basic amine-containing compounds. A superficially porous particle (SPP) column (e.g., 2.7 µm) is recommended to maximize theoretical plates and improve mass transfer for this rigid aromatic molecule.

Mobile Phase & Buffer Selection

The proper buffer choice is the most critical step in HPLC method development when ionizable substances are analyzed. Because the analyte contains a basic dimethylamino group, the mobile phase pH must be maintained at least 2 units below its pKa​ (target pH ≤2.5 ) to ensure 100% protonation.

We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA serves a dual mechanistic purpose:

  • pH Control: It lowers the pH to ≈2.0 , ensuring the amine is fully ionized.

  • Ion-Pairing: The trifluoroacetate anion forms a hydrophobic ion-pair complex with the protonated dimethylamino group. This neutralizes the positive charge, significantly reducing unwanted interactions with the silica backbone and improving peak symmetry[1].

Note: While TFA is excellent for UV-based methods, it can suppress ionization in Mass Spectrometry (MS). If LC-MS is required later, Methanesulfonic acid (MSA) or formic acid should be evaluated as alternatives[1].

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of Type I ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly.

  • Diluent: Methanol : Water (50:50, v/v).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (due to high lipophilicity), sonicate until clear, and make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3 µmHigh retention for lipophilic core; end-capping prevents amine tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °C ± 1 °CReduces mobile phase viscosity and stabilizes retention times.
Detection (UV) 310 nm (Extract from DAD 200-400 nm)Captures the extended conjugation of the phenyl-thiophene-acetyl system.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Table 1: Optimized HPLC Method Parameters.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to focus the analyte band.
2.09010Isocratic hold.
12.01090Linear ramp to elute the highly lipophilic compound.
15.01090Wash step to remove strongly bound impurities.
15.19010Return to initial conditions.
20.09010Column re-equilibration.

Table 2: Elution Gradient Profile.

Method Validation Framework (ICH Q2(R2))

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines [2][3]. The validation forms a critical part of the analytical procedure lifecycle, ensuring reliability for release and stability testing[2].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the Working Standard.RSD of Area ≤2.0% ; Tailing Factor ≤1.5 ; Theoretical Plates ≥5000 .
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via DAD)[2].
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration[2].Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 3 levels (80%, 100%, 120%) in triplicate[3].Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst/system)[4].%RSD of assay results ≤2.0% for both repeatability and intermediate precision[4].
LOD / LOQ Signal-to-Noise (S/N) ratio approach.S/N ≥3 for LOD; S/N ≥10 for LOQ with precision RSD ≤5.0% .

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria.

Troubleshooting: The Dimethylamino Challenge

When analyzing tertiary amines like the dimethylamino group on this thiophene derivative, the most common chromatographic failure is peak tailing . Tailing reduces resolution, skews integration, and causes the method to fail system suitability tests.

The diagnostic logic below provides a self-correcting pathway to restore peak symmetry.

Troubleshooting Start Observation: Peak Tailing (>1.5) Q1 Is Mobile Phase pH < 3.0? Start->Q1 Action1 Decrease pH to 2.0 (Ensure full protonation) Q1->Action1 No Q2 Are residual silanols active? Q1->Q2 Yes Action2 Add Ion-Pairing Agent (e.g., 0.1% TFA) Q2->Action2 Yes Action3 Switch to End-Capped Column Q2->Action3 Persists

Figure 2: Diagnostic decision tree for resolving peak tailing in dimethylamino analytes.

Conclusion

The quantification of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone requires a method that balances the extreme lipophilicity of its aromatic core with the basicity of its amine substituent. By utilizing a strong ion-pairing acidic modifier (0.1% TFA) in conjunction with an end-capped C18 stationary phase, secondary silanol interactions are suppressed. The resulting gradient method is robust, stability-indicating, and fully primed for formal ICH Q2(R2) validation, ensuring high-fidelity data for downstream pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures (November 2023) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline (June 2024) . European Medicines Agency (EMA). Available at:[Link]

  • Buffers and Eluent Additives for HPLC Method Development . Element Lab Solutions. Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version (March 2022) . ICH Harmonised Guideline. Available at:[Link]

Sources

Application

Application Note: Pre-Formulation Solubility and Dissolution Profiling of CAS 343375-57-5

Introduction and Rationale CAS 343375-57-5, chemically identified as 1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethan-1-one, represents a class of lipophilic, heterocyclic compounds frequently encountered in early-stage...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

CAS 343375-57-5, chemically identified as 1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethan-1-one, represents a class of lipophilic, heterocyclic compounds frequently encountered in early-stage drug discovery. A critical bottleneck for such molecules is poor aqueous solubility, which directly restricts oral bioavailability and confounds in vitro assay interpretation.

This application note details a self-validating, rigorous protocol for determining the thermodynamic solubility and in vitro dissolution profile of CAS 343375-57-5. By employing the shake-flask method[1] and USP Apparatus 2 (Paddles)[2], researchers can accurately classify this compound within the Biopharmaceutics Classification System (BCS) and guide subsequent formulation strategies.

Physicochemical Properties

Before initiating solubility testing, it is critical to establish the baseline physicochemical parameters of the Active Pharmaceutical Ingredient (API). The presence of the dimethylamino group suggests that the solubility of CAS 343375-57-5 will be highly pH-dependent.

Table 1: Key Physicochemical Parameters of CAS 343375-57-5

ParameterValue / Description
CAS Registry Number 343375-57-5
IUPAC Name 1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethan-1-one
Molecular Weight 245.35 g/mol
Predicted Lipophilicity (LogP) Highly lipophilic (requires surfactant/co-solvent evaluation)
Ionizability Basic dimethylamino group (pH-dependent solubility expected)

Thermodynamic Solubility Protocol (Shake-Flask Method)

Mechanistic Rationale: Unlike kinetic solubility—which measures the precipitation point from a DMSO stock and is highly prone to supersaturation artifacts—thermodynamic solubility determines the true equilibrium between the solid API and the solution[1]. This is the gold standard for late-stage discovery and pre-formulation because it reflects the maximum concentration of the most stable crystalline form in a given solvent[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare standard aqueous buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), and pH 6.8 (Fasted State Simulated Intestinal Fluid) to evaluate pH-dependent solubility.

  • Solid Addition: Weigh an excess amount of CAS 343375-57-5 (e.g., 5–10 mg) into 1.5 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial. Ensure that undissolved solid remains visible; if all solid dissolves, add more API to maintain the critical solid-liquid equilibrium[1].

  • Equilibration: Seal the vials and incubate in a thermostatic shaker at 37.0 ± 0.5 °C and 250 rpm for 48 to 72 hours[3].

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated to avoid compound adsorption).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via a validated HPLC-UV or LC-MS method.

  • Solid-State Verification (Self-Validation): Recover the residual solid and analyze via Powder X-ray Diffraction (pXRD) or Differential Scanning Calorimetry (DSC). This step is mandatory to ensure no polymorphic transition, hydrate formation, or salt disproportionation occurred during the equilibration phase.

SolubilityWorkflow A Excess Solid CAS 343375-57-5 B Add Buffer Media (pH 1.2, 4.5, 6.8) A->B C Incubate & Shake (37°C, 48-72 hrs) B->C D Phase Separation (Centrifugation/Filtration) C->D E Supernatant Analysis (HPLC-UV/LC-MS) D->E F Solid State Verification (pXRD/DSC) D->F

Fig 1: Thermodynamic solubility workflow using the shake-flask method.

In Vitro Dissolution Protocol (USP Apparatus 2)

Mechanistic Rationale: Dissolution testing evaluates the rate at which the API enters solution from a formulated state. USP Apparatus 2 (Paddles) is the industry standard for solid oral dosage forms[2]. The hydrodynamics within the vessel—driven by paddle speed and vessel geometry—are highly sensitive to the physical properties of the API and excipients[4]. For a lipophilic compound like CAS 343375-57-5, maintaining sink conditions (where the media volume is at least three times the saturation volume) is critical to prevent the dissolution rate from being artificially suppressed by approaching equilibrium.

Step-by-Step Methodology:

  • Media Degassing: Degas 900 mL of the selected dissolution medium (e.g., 0.1 N HCl or pH 6.8 phosphate buffer with 0.5% Sodium Lauryl Sulfate to maintain sink conditions). Dissolved gases can form bubbles on the dosage form, artificially altering buoyancy, hydrodynamics, and available surface area[2].

  • Temperature Equilibration: Fill the dissolution vessels and equilibrate the media to exactly 37.0 ± 0.5 °C.

  • Apparatus Setup: Install the paddles and set the rotation speed to 50 rpm. If testing formulations prone to coning (mounding of excipients at the vessel bottom), increase the speed to 75 rpm to ensure proper shear forces[5].

  • Sample Introduction: Drop the formulated capsule or tablet of CAS 343375-57-5 into the center of the vessel. If testing pure API, load it into a gelatin capsule and attach a sinker to prevent it from floating[4].

  • Sampling: Withdraw 5 mL aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Samples must be drawn from the zone midway between the media surface and the top of the paddle blade, avoiding the vessel walls.

  • Volume Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed media to maintain constant hydrodynamics and volume.

  • Filtration & Analysis: Filter the samples through a 0.45 µm PTFE filter (discarding the first 2 mL to saturate the filter and prevent API loss) and quantify via HPLC-UV.

DissolutionPathway A Media Degassing & Temp Control (37°C) B Dosage Form Introduction (Vessel Bottom) A->B C Paddle Rotation (50 - 75 rpm) B->C D Automated/Manual Sampling (Midway Zone) C->D E Sample Filtration (0.45 µm PTFE) D->E F Quantification (HPLC-UV) E->F

Fig 2: USP Apparatus 2 dissolution testing setup and sampling pathway.

Data Presentation & Interpretation

A robust pre-formulation profile requires synthesizing both equilibrium and kinetic data. Below is a representative framework for reporting the expected results for a basic, lipophilic compound like CAS 343375-57-5.

Table 2: Representative Pre-Formulation Data Matrix for CAS 343375-57-5

Assay TypeMedia / ConditionsResult (µg/mL)Interpretation
Thermodynamic Sol. pH 1.2 (SGF), 37°C> 500High solubility due to protonation of the dimethylamine group.
Thermodynamic Sol. pH 6.8 (FaSSIF), 37°C< 10Poor solubility; high risk of precipitation in the intestinal tract.
Dissolution (App 2) 0.1 N HCl, 50 rpm85% release at 15 minRapid dissolution in gastric conditions; meets immediate-release criteria.
Dissolution (App 2) pH 6.8 buffer + 0.5% SLS40% release at 60 minDissolution-rate limited; formulation intervention required (e.g., Amorphous Solid Dispersion or lipid formulation).

Note: The above data matrix provides a structural example of how empirical results for this compound should be tabulated for regulatory or internal CMC (Chemistry, Manufacturing, and Controls) review.

References

  • Title: Studies of variability in dissolution testing with USP apparatus 2 Source: pubmed.ncbi.nlm.nih.gov URL: [Link]

  • Title: Dissolution of different commercial aspirin tablets using a novel off-center paddle impeller (OPI) dissolution testing system Source: njit.edu URL: [Link]

  • Title: The Science of USP 1 and 2 Dissolution: Present Challenges and Future Relevance Source: proquest.com URL: [Link]

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: pubs.acs.org URL: [Link]

Sources

Method

Topic: Mass Spectrometry Parameters for Detecting 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to developing a robust liquid chromatography-tandem mass spectrometry (LC-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. The protocol herein is designed for researchers in pharmaceutical development and related fields requiring precise quantification of this and structurally similar compounds. We detail the rationale behind chromatographic separation, ionization source optimization, precursor and product ion selection, and provide a complete, step-by-step protocol suitable for implementation on a standard triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS) system.

Introduction and Analyte Properties

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a substituted thiophene derivative. The structural complexity, combining a polar tertiary amine with aromatic and heterocyclic moieties, presents unique challenges and opportunities for bioanalytical method development. The presence of a highly basic dimethylamino group makes the compound an ideal candidate for positive mode electrospray ionization (ESI), which is known to be highly efficient for molecules with tertiary amines that are easily protonated.[1][2][3] The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high sensitivity and selectivity in complex matrices.[4][5][6]

This guide provides a foundational methodology, explaining the causality behind parameter selection to enable scientists to adapt and optimize the protocol for their specific instrumentation and research needs.

Table 1: Analyte Chemical Properties

PropertyValueSource
Chemical Name 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanoneN/A
CAS Number 343375-57-5[7]
Molecular Formula C₁₄H₁₅NOS[7]
Monoisotopic Mass 245.0874 g/mol Calculated
Structure N/A

Experimental Workflow & Protocol Design

A successful LC-MS/MS experiment relies on a systematic workflow that begins with sample preparation and proceeds through chromatographic separation, ionization, and mass analysis. The causality behind this workflow is to first isolate the analyte from interfering matrix components and then introduce it into the mass spectrometer in a pure, ionized state for unambiguous detection.

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_lc Phase 2: Chromatographic Separation cluster_ms Phase 3: Mass Spectrometric Analysis A Sample Collection (e.g., Plasma, Tissue Homogenate) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation & Supernatant Transfer B->C D Injection into HPLC/UHPLC System C->D E Analyte Retention & Elution (Reversed-Phase C18 Column) D->E F Ionization (Positive Mode ESI) E->F G Precursor Ion Selection (Q1) (m/z 246.09) F->G H Collision-Induced Dissociation (Q2) (Fragmentation) G->H I Product Ion Detection (Q3) (MRM Transitions) H->I J Data Acquisition & Analysis I->J

Caption: A typical bioanalytical workflow for the quantification of small molecules.

Detailed Protocols and Method Parameters

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the bulk of proteinaceous material from biological samples prior to LC-MS analysis.

  • Aliquot: Transfer 100 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein crashing.

  • Vortex: Mix vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Transfer: Carefully aspirate the supernatant and transfer it to a clean autosampler vial for analysis.

Liquid Chromatography (LC) Parameters

The analyte possesses both hydrophobic (phenyl, thiophene) and polar (dimethylamino) characteristics, making reversed-phase chromatography an ideal separation technique.[4] Using a gradient elution provides robust separation from endogenous components and ensures good peak shape.

Table 2: Suggested LC Parameters

ParameterRecommended SettingRationale
LC System Standard HPLC or UHPLC SystemProvides necessary pressure and flow stability.
Column C18, 2.1 x 50 mm, 1.8 µmOffers excellent retention for moderately polar compounds and high efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for ESI and improves peak shape.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA standard starting gradient for method development.[9]
Mass Spectrometry (MS) Parameters

The method utilizes positive mode electrospray ionization (+ESI) due to the high proton affinity of the tertiary dimethylamino group.[2][3] The following parameters are a starting point for optimization on your specific instrument.

Table 3: General MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (+ESI)Optimal for protonating the basic tertiary amine.[3]
Capillary Voltage 3.5 kVTypical voltage to create a stable electrospray.
Ion Source Temp. 150 °CBalances analyte stability with efficient desolvation.
Desolvation Temp. 400 °CEnsures complete solvent evaporation from droplets.
Desolvation Gas Nitrogen, 800 L/hrAssists in droplet desolvation.
Cone Gas Flow Nitrogen, 50 L/hrPrevents neutral solvent molecules from entering the mass analyzer.
Collision Gas ArgonInert gas used for efficient collision-induced dissociation (CID).

Fragmentation Analysis and MRM Transition Selection

The cornerstone of a selective MS/MS method is the choice of unique and stable precursor-to-product ion transitions. The molecular ion ([M+H]⁺) for C₁₄H₁₅NOS is expected at m/z 246.09 .

Predicted Fragmentation Pathway

Upon collisional activation (CID), the protonated precursor ion is expected to fragment via several predictable pathways based on its functional groups. The most likely fragmentation points are cleavage of the acetyl group and fragmentation involving the dimethylamino moiety.[10][11][12]

  • Loss of Acetyl Group: A neutral loss of the acetyl radical (CH₃CO•) is a common fragmentation for ketones, but loss of ketene (CH₂=C=O, 42.01 Da) from the protonated molecule is more typical in ESI-MS.[11] This would result in a fragment at m/z 204.08 .

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines.[13] This can result in several stable fragment ions. A key predicted fragment involves the loss of a methyl group followed by rearrangement or direct cleavage leading to smaller, stable ions.

  • Thiophene Ring Cleavage: While possible, fragmentation of the thiophene ring itself is typically less favored than the cleavage of its more labile substituents.[14][15]

Fragmentation_Pathway cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]⁺ m/z 246.09 frag1 Product Ion 1 m/z 204.08 parent->frag1  Neutral Loss  (C₂H₂O, 42.01 Da) frag2 Product Ion 2 m/z 188.05 parent->frag2  Neutral Loss  (C₂H₅N + CH₃•, 58.04 Da) caption Predicted major fragmentation pathways.

Sources

Application

Catalytic Cross-Coupling Strategies for the Functionalization of 5-Dimethylamino-4-phenylthiophenes: A Guide for Researchers

For researchers, scientists, and drug development professionals, the 5-dimethylamino-4-phenylthiophene scaffold represents a privileged structural motif with significant potential in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the 5-dimethylamino-4-phenylthiophene scaffold represents a privileged structural motif with significant potential in medicinal chemistry and materials science. Its unique electronic properties and amenability to functionalization make it an attractive core for the design of novel therapeutic agents and functional materials. This comprehensive guide provides an in-depth exploration of catalytic cross-coupling methods for the synthesis and diversification of this important heterocyclic system.

This document will detail the synthesis of the core structure and its subsequent functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The causality behind experimental choices, detailed step-by-step protocols, and the underlying catalytic cycles will be elucidated to provide a thorough understanding for practical application.

I. Synthesis of the 5-Dimethylamino-4-phenylthiophene Core

The journey into the functionalization of this thiophene system begins with the robust and versatile Gewald reaction, a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes.[1][2][3] This is followed by N,N-dimethylation and subsequent halogenation to install a reactive handle for cross-coupling.

Step 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

The Gewald reaction is a powerful one-pot synthesis that combines an α-methylene ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[3] For the synthesis of our target precursor, phenylacetone, ethyl cyanoacetate, and sulfur are the key starting materials.

Causality of Reagent Choice:

  • Phenylacetone: Provides the C4-phenyl and C5-methyl (which will be deprotonated to form the thiophene ring) components of the thiophene core.

  • Ethyl cyanoacetate: Serves as the source of the C2-amino and C3-carboxylate groups. The cyano group is essential for the initial Knoevenagel condensation, and the ester provides a handle for further modifications if desired.

  • Elemental Sulfur: The sulfur source for the formation of the thiophene ring.

  • Morpholine: A commonly used basic catalyst that facilitates both the Knoevenagel condensation and the subsequent ring closure.[4]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

  • Add morpholine (1.0 equiv.) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-amino-4-phenylthiophene-3-carboxylate.[4]

Diagram of the Gewald Reaction Workflow:

Gewald Reaction Start Phenylacetone + Ethyl Cyanoacetate + Sulfur + Morpholine Reaction Heat at 50-70°C in Ethanol Start->Reaction Workup Cool, Filter, Wash with Ethanol Reaction->Workup Product Ethyl 2-amino-4- phenylthiophene-3-carboxylate Workup->Product

Caption: Workflow for the Gewald synthesis of the 2-aminothiophene precursor.

Step 2: N,N-Dimethylation of the 2-Amino Group

The primary amino group of the synthesized thiophene can be converted to a dimethylamino group through various methods. Reductive amination offers a mild and efficient approach.

Causality of Reagent Choice:

  • Formaldehyde: Serves as the source of the methyl groups.

  • Sodium borohydride (NaBH₄): A reducing agent that reduces the intermediate iminium ion to the corresponding amine. Benzoic acid is used as an activator for NaBH₄.[5]

Experimental Protocol:

  • Dissolve ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv.) in a suitable solvent such as methanol.

  • Add an aqueous solution of formaldehyde (2.2 equiv.).

  • Cool the mixture in an ice bath and add sodium borohydride (2.5 equiv.) portion-wise, followed by the slow addition of benzoic acid (2.0 equiv.).[5]

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain ethyl 2-(dimethylamino)-4-phenylthiophene-3-carboxylate.

Step 3: Selective Halogenation at the 5-Position

To introduce a reactive handle for cross-coupling reactions, the 5-position of the thiophene ring needs to be halogenated. The electron-donating nature of the dimethylamino group directs electrophilic substitution primarily to the C5 position. N-Iodosuccinimide (NIS) is an effective reagent for this purpose.[1]

Causality of Reagent Choice:

  • N-Iodosuccinimide (NIS): A mild and selective iodinating agent for electron-rich aromatic and heteroaromatic compounds.[1]

  • 4-Toluenesulfonic acid (TsOH): An acid catalyst that activates NIS for electrophilic iodination.[1]

Experimental Protocol:

  • Dissolve ethyl 2-(dimethylamino)-4-phenylthiophene-3-carboxylate (1.0 equiv.) in ethanol.

  • Add N-iodosuccinimide (1.1 equiv.) and a catalytic amount of 4-toluenesulfonic acid (0.1 equiv.).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically rapid.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer, filter, and concentrate to yield ethyl 5-iodo-2-(dimethylamino)-4-phenylthiophene-3-carboxylate, which can often be used in the next step without further purification.[1]

II. Catalytic Cross-Coupling Reactions

With the halogenated 5-dimethylamino-4-phenylthiophene in hand, a variety of cross-coupling reactions can be employed to introduce diverse functionalities at the 5-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide, catalyzed by a palladium complex.[6][7]

Causality of Reagent and Catalyst Choice:

  • Arylboronic acid: The source of the new aryl group to be introduced. They are generally stable, commercially available, and have low toxicity.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The active catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): Activates the boronic acid for transmetalation.[8]

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine ethyl 5-iodo-2-(dimethylamino)-4-phenylthiophene-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 5-aryl-2-(dimethylamino)-4-phenylthiophene derivative.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L_n-Ar' OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[10][11][12]

Causality of Reagent and Catalyst Choice:

  • Alkene: The coupling partner that will be arylated.

  • Palladium Catalyst (e.g., Pd(OAc)₂): A common and effective catalyst for the Heck reaction.

  • Ligand (e.g., PPh₃ or a phosphine-free system): Stabilizes the palladium catalyst and influences its reactivity and selectivity.

  • Base (e.g., Et₃N or K₂CO₃): Neutralizes the hydrogen halide formed during the reaction.

Experimental Protocol:

  • In a sealed tube, combine ethyl 5-iodo-2-(dimethylamino)-4-phenylthiophene-3-carboxylate (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a suitable ligand if necessary (e.g., PPh₃, 4-10 mol%), and a base such as Et₃N (2.0 equiv.).

  • Add a degassed solvent like DMF or NMP.

  • Heat the reaction mixture to 100-140 °C and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an organic halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[13][14]

Causality of Reagent and Catalyst Choice:

  • Terminal Alkyne: The source of the alkynyl group.

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The primary catalyst for the cross-coupling.

  • Copper(I) Iodide (CuI): A co-catalyst that facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.

  • Amine Base (e.g., Et₃N or DIPA): Acts as both a base and a solvent.

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add ethyl 5-iodo-2-(dimethylamino)-4-phenylthiophene-3-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Partition the residue between water and an organic solvent, then wash, dry, and concentrate the organic layer.

  • Purify by column chromatography to obtain the 5-alkynyl-2-(dimethylamino)-4-phenylthiophene derivative.[15]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16][17][18]

Causality of Reagent and Catalyst Choice:

  • Amine: The nitrogen nucleophile to be coupled.

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a palladacycle): The source of the active Pd(0) catalyst.

  • Ligand (e.g., a biaryl phosphine like XPhos or RuPhos): Crucial for facilitating the catalytic cycle, particularly the reductive elimination step.

  • Base (e.g., NaOtBu or K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine.

Experimental Protocol:

  • In a glovebox, charge a Schlenk tube with ethyl 5-iodo-2-(dimethylamino)-4-phenylthiophene-3-carboxylate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product.

  • Purify the crude product via column chromatography.[19]

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organic halide with an organostannane, catalyzed by a palladium complex.[20][21][22]

Causality of Reagent and Catalyst Choice:

  • Organostannane (e.g., Aryl-SnBu₃): The organometallic coupling partner. Organostannanes are stable to air and moisture.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A common catalyst for Stille couplings.

  • Additives (e.g., LiCl or CuI): Sometimes used to accelerate the transmetalation step.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve ethyl 5-iodo-2-(dimethylamino)-4-phenylthiophene-3-carboxylate (1.0 equiv.) and the organostannane (1.1 equiv.) in a degassed solvent like DMF or toluene.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to 80-110 °C.

  • After the reaction is complete, cool the mixture and dilute it with an organic solvent.

  • Wash the organic solution with an aqueous solution of KF or NH₄F to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.[23]

III. Data Presentation

Table 1: Comparison of Catalytic Systems for Cross-Coupling on a Model 5-Iodo-2-(dimethylamino)-4-phenylthiophene Substrate.

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃K₂CO₃Toluene/H₂O9075-95
Heck Pd(OAc)₂ / PPh₃Et₃NDMF12060-85
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF5080-98
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene10070-90
Stille Pd(PPh₃)₄-DMF10070-90

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

IV. Conclusion

The 5-dimethylamino-4-phenylthiophene scaffold is a versatile platform for the development of novel molecules with diverse applications. The synthetic sequence involving the Gewald reaction, N,N-dimethylation, and selective halogenation provides a reliable route to a key intermediate amenable to a wide array of palladium-catalyzed cross-coupling reactions. By understanding the principles and protocols outlined in this guide, researchers can effectively synthesize and functionalize this important class of compounds, paving the way for new discoveries in drug development and materials science.

V. References

  • Clean and Efficient Iodination of Thiophene Derivatives. (2025). ResearchGate. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Semantic Scholar. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Korean Chemical Society.

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Sonogashira Coupling. SynArchive. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • A New, Environment Friendly Protocol for Iodination of Electron-Rich Aromatic Compounds. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes.

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

Sources

Method

Application Note &amp; Protocols: Formulation Strategies for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone in Aqueous Media

Abstract: The increasing prevalence of poorly water-soluble compounds, such as 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, presents significant challenges in drug discovery and development, impacting bioavailabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The increasing prevalence of poorly water-soluble compounds, such as 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, presents significant challenges in drug discovery and development, impacting bioavailability and therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on viable formulation techniques to enhance the aqueous solubility of this lipophilic thiophene derivative. We will explore the theoretical underpinnings and provide detailed, adaptable protocols for co-solvency, micellar solubilization, and cyclodextrin complexation. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methods, ensuring a robust and adaptable experimental design.

Introduction: The Formulation Challenge

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a substituted thiophene compound with a molecular structure that suggests poor aqueous solubility. The presence of multiple aromatic rings (phenyl and thiophene) contributes to its lipophilicity. It is estimated that over 40% of marketed pharmaceutical products are hydrophobic, making solubility enhancement a critical aspect of formulation development[1]. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with poorly soluble compounds often falling into Class II or IV, which typically exhibit low and variable oral bioavailability[2][3].

The dimethylamino group in the target molecule introduces a basic character, suggesting that its solubility may be pH-dependent. However, relying solely on pH modification is often insufficient for achieving the desired concentrations for in-vitro assays or in-vivo studies, and can lead to precipitation upon changes in pH, such as in the gastrointestinal tract. Therefore, more advanced formulation strategies are necessary. This guide will focus on three widely adopted and effective techniques: co-solvency, micellar solubilization, and cyclodextrin complexation.

Physicochemical Profile (Predicted)

PropertyPredicted Value/CharacteristicRationale for Formulation Choice
Molecular Weight ~259.35 g/mol Moderate molecular weight, but lipophilicity is the primary concern.
Aqueous Solubility Very LowThe aromatic rings and lack of significant hydrogen bond donors suggest poor water solubility.
LogP (Octanol-Water Partition Coefficient) HighIndicates high lipophilicity and a preference for non-polar environments.
pKa (of the dimethylamino group) Weakly BasicOffers potential for pH-dependent solubility, but likely insufficient on its own.
Physical Form Likely a crystalline solid at room temperatureThe solid-state properties will influence dissolution rate.

These predicted properties underscore the necessity for advanced formulation techniques to enable its use in aqueous-based experimental systems.

Formulation Strategies & Protocols

Co-solvency: A Straightforward Approach

Co-solvency is a widely used technique that involves the addition of a water-miscible organic solvent (co-solvent) to an aqueous solution to increase the solubility of a non-polar solute[8][9]. The co-solvent works by reducing the polarity of the aqueous environment and decreasing the interfacial tension between the solute and the solvent[8].

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the solubilization of hydrophobic molecules.

Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO) are frequently used due to their miscibility with water and acceptable toxicity profiles for in-vitro and in-vivo studies.

Protocol 1: Determination of Optimal Co-solvent Concentration

Objective: To identify the minimum concentration of a co-solvent required to achieve the desired concentration of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

Materials:

  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Purified water (e.g., Milli-Q or equivalent)

  • Vortex mixer

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare stock solutions of the compound in each pure co-solvent (e.g., 10 mg/mL).

  • In a series of glass vials, prepare different co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Add a small, known volume of the stock solution to each co-solvent/water mixture to achieve the target final concentration.

  • Vortex each vial vigorously for 1-2 minutes.

  • Allow the solutions to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours.

  • Visually inspect for any precipitation.

  • For clear solutions, filter through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC-UV).

  • The optimal co-solvent concentration is the lowest concentration that maintains the target drug concentration without precipitation.

Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for cell-based assays or in-vivo studies. Always run a vehicle control.

  • Precipitation upon Dilution: Co-solvent systems can be prone to drug precipitation when diluted with an aqueous medium. This is a critical consideration for parenteral administration[10].

Micellar Solubilization using Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions[11]. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of solubilizing poorly water-soluble drugs[11][12].

Mechanism of Action: The lipophilic compound partitions into the hydrophobic core of the micelle, effectively being "dissolved" in the aqueous medium.

Common Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span®), Polyoxyethylene alkyl ethers (e.g., Brij®).

  • Ionic: Sodium dodecyl sulfate (SDS). Note: Ionic surfactants are more likely to interact with biological systems.

Protocol 2: Preparation and Characterization of a Micellar Formulation

Objective: To formulate 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone using a non-ionic surfactant and determine the solubilization capacity.

Materials:

  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

  • Surfactant (e.g., Tween® 80, Kolliphor® EL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions of the surfactant in PBS with concentrations ranging from below to well above its known CMC.

  • Add an excess amount of the compound to each surfactant solution.

  • Stir the mixtures at a controlled temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

  • Plot the concentration of the solubilized compound against the surfactant concentration. A sharp increase in solubility is typically observed around the CMC.

Considerations:

  • CMC: The CMC is a critical parameter. Below the CMC, surfactants exist as monomers and have a limited effect on solubility.

  • Toxicity: Surfactants can have biological effects, including cell membrane disruption. It is crucial to assess the toxicity of the chosen surfactant at the intended concentration.

Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[13]. They can encapsulate poorly soluble "guest" molecules, like our target compound, forming inclusion complexes that have enhanced aqueous solubility and stability[13][14][15].

Mechanism of Action: The lipophilic part of the drug molecule is included in the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures water solubility of the entire complex.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and a favorable safety profile[13].

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and used in several FDA-approved products[15].

Protocol 3: Phase Solubility Study and Preparation of a Cyclodextrin Inclusion Complex

Objective: To determine the stoichiometry of complexation and the stability constant of the inclusion complex with a selected cyclodextrin.

Materials:

  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

  • Cyclodextrin (e.g., HP-β-CD or SBE-β-CD)

  • Purified water or buffer

  • Shaking incubator or orbital shaker

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0 to 50 mM).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 48-72 hours, protected from light, until equilibrium is reached.

  • After equilibration, filter the suspensions through a 0.22 µm filter.

  • Analyze the concentration of the compound in each filtrate.

  • Plot the concentration of the solubilized compound (y-axis) against the cyclodextrin concentration (x-axis). This is the phase solubility diagram.

  • The shape of the curve provides information about the complex stoichiometry. A linear (AL-type) plot suggests a 1:1 complex[16].

Preparation of the Solid Complex (Kneading Method):

  • Weigh out the compound and cyclodextrin in a 1:1 molar ratio.

  • Place the powders in a mortar and triturate to obtain a homogeneous mixture.

  • Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) dropwise to form a paste.

  • Knead the paste for 30-60 minutes.

  • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the solid inclusion complex, which can be reconstituted in water.

Considerations:

  • Stoichiometry: The molar ratio of drug to cyclodextrin is important for maximizing solubility and for understanding the complexation efficiency[16].

  • Stability Constant (Ks): This value, which can be calculated from the phase solubility diagram, indicates the strength of the interaction between the drug and the cyclodextrin.

Visualization of Workflows and Mechanisms

Diagram 1: Formulation Strategy Selection Workflow

G A Poorly Soluble Compound (1-[5-(...)]-1-ethanone) B Define Target Concentration & Application (in-vitro/in-vivo) A->B C Is pH Modification Sufficient? B->C D Use Buffered Solution C->D Yes E Explore Advanced Formulation C->E No F Toxicity a Major Concern? E->F G Co-solvency (e.g., PG, PEG 400) F->G Less Critical H Micellar Solubilization (e.g., Tween 80) F->H Moderate I Cyclodextrin Complexation (e.g., HP-β-CD) F->I High Concern (often well-tolerated)

Caption: A decision workflow for selecting an appropriate formulation strategy.

Diagram 2: Mechanism of Micellar Solubilization

G cluster_0 Aqueous Medium cluster_1 Micelle Head1 O Tail1 Head1->Tail1 ~~~ Head2 O Tail2 Head2->Tail2 ~~~ Drug Drug Molecule (Hydrophobic) Encapsulation_Start Encapsulation_End Encapsulation_Start->Encapsulation_End Encapsulation

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Diagram 3: Cyclodextrin Inclusion Complex Formation

G CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus + Drug Drug Molecule Complex Inclusion Complex (Water Soluble) Drug->Complex Drug_in_Complex Drug

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

Conclusion

The successful formulation of poorly water-soluble compounds like 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone in aqueous media is a critical step in their preclinical and clinical development. This guide has provided the theoretical basis and practical protocols for three robust formulation strategies: co-solvency, micellar solubilization, and cyclodextrin complexation. The choice of method will depend on the specific requirements of the study, including the desired drug concentration, the route of administration, and the acceptable toxicity profile of the excipients. By systematically applying the principles and protocols outlined herein, researchers can overcome the challenges posed by poor aqueous solubility and effectively advance their research and development programs.

References

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 239. [Link]

  • Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1823. [Link]

  • Lauffer, F., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1993. [Link]

  • Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]

  • Singh, R., et al. (2015). Cyclodextrin complexes: Perspective from drug delivery and formulation. ResearchGate. [Link]

  • Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Joshi, G., et al. (2024). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Gels, 10(3), 172. [Link]

  • Schönbeck, C., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 221-232. [Link]

  • Sahoo, J., et al. (2021). Development and Validation of UV Spectrophotometric Method for Candesartan Cilexetil in Bulk and Pharmaceutical Dosage Form by Cosolvency Approach. Indian Journal of Pharmaceutical Sciences, 83(2), 329-335. [Link]

  • Sharma, N., et al. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). [Link]

  • Al-Hamidi, H., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Publishing. [Link]

  • Savale, S. (2015). Co-solvency. Slideshare. [Link]

  • Abranches, D. O., et al. (2023). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Molecules, 28(19), 6890. [Link]

  • Xuan, S., et al. (2014). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Journal of the Chinese Chemical Society, 61(1), 127-131. [Link]

  • NextSDS. (n.d.). 1-[5-(DIMETHYLAMINO)-4-PHENYL-2-THIENYL]-1-ETHANONE. [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 42(1), 1-28. [Link]

  • Scaiano, J. C., & Selwyn, J. C. (1981). Dynamic aspects of the behavior of aromatic ketone triplets in anionic micelles. A laser flash photolysis study. Canadian Journal of Chemistry, 59(15), 2368-2375. [Link]

  • Ogoshi, T. (2017). Aromatic micelles: toward a third-generation of micelles. Polymer Journal, 49, 435–443. [Link]

  • Tashiro, K., et al. (2022). Realization of Stacked-Ring Aromaticity in a Water-Soluble Micellar Capsule. Journal of the American Chemical Society, 144(41), 18831–18836. [Link]

  • Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References. [Link]

  • Sobechko, I. B., et al. (2023). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents. Chemistry, Technology and Application of Substances, 6(1), 22-29. [Link]

  • Google Patents. (n.d.).
  • Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • NextSDS. (n.d.). 1-(4-[(DIMETHYLAMINO)METHYL]-2-THIENYL)ETHANONE. [Link]

  • Stavber, G., et al. (2009). Micellar-System-Mediated Direct Fluorination of Ketones in Water. Synlett, 2009(04), 589-594. [Link]

  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025). 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- - Evaluation statement. [Link]

  • PubChemLite. (n.d.). Ethanone, 1-(5-(4-ethylphenyl)-2-thienyl)-, o-(2-(4-morpholinyl)ethyl)oxime. [Link]

  • Polymer Source. (n.d.). Analytical Reagent Polymer Samples. [Link]

  • PubChem. (n.d.). 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. [Link]

  • Aksenov, N., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing highly functionalized thiophenes requires precise control over electronic effects and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing highly functionalized thiophenes requires precise control over electronic effects and reaction kinetics.

The target molecule, 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (also known as 2-acetyl-5-dimethylamino-4-phenylthiophene), is synthesized via a highly efficient two-step sequence:

  • Thiophene Ring Construction: Condensation of N,N-dimethyl-2-phenylethanethioamide with an α -haloacetal to form the electron-rich 2-(dimethylamino)-3-phenylthiophene core.

  • Regioselective Acylation: Electrophilic aromatic substitution (Friedel-Crafts acetylation) at the highly activated C5 position.

This guide provides the causality behind these chemical behaviors, dynamic troubleshooting for yield optimization, and self-validating protocols to ensure reproducibility [1].

Part 1: Executive Synthesis Strategy & Mechanistic Logic

To achieve high yields, we must exploit the intrinsic electronic properties of the thiophene ring. The tertiary dimethylamino (-NMe 2​ ) group is a powerful electron-donating group (EDG) that strongly activates the thiophene ring toward electrophilic attack. Because the C3 position is sterically hindered by the phenyl ring and the C4 position is meta to the amine, the C5 position becomes the exclusive site for acetylation.

SynthesisPathway Thioamide N,N-dimethyl-2- phenylethanethioamide Alkylation S-Alkylation (DMF, 80°C) Thioamide->Alkylation Haloacetal Bromoacetaldehyde diethyl acetal Haloacetal->Alkylation Intermediate Thioiminium Intermediate Alkylation->Intermediate Cyclization Acid-Catalyzed Cyclization (PPA) Intermediate->Cyclization Thiophene 2-(Dimethylamino)- 3-phenylthiophene Cyclization->Thiophene Acetylation Friedel-Crafts Acetylation (Ac2O, SnCl4) Thiophene->Acetylation Target 1-[5-(Dimethylamino)- 4-phenyl-2-thienyl]- 1-ethanone Acetylation->Target

Fig 1. Two-step synthetic workflow for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

Part 2: Dynamic Troubleshooting Matrix (FAQs)

Q1: I am observing significant tar formation and polymerization during the acetylation step. How do I prevent this? A: This is the most common failure point. 2-Aminothiophenes are incredibly electron-rich and prone to oxidative degradation and polymerization in the presence of strong Lewis acids like AlCl 3​ . Solution: Switch to a milder Lewis acid. Tin(IV) chloride (SnCl 4​ ) or Boron trifluoride etherate (BF 3​ ·OEt 2​ ) provides sufficient electrophilic activation of acetic anhydride without destroying the thiophene substrate. Furthermore, strictly maintain the reaction temperature between -10 °C and 0 °C during the initial addition phase.

Q2: Is there a risk of N-acetylation competing with C-acetylation, lowering my yield? A: No. Because the substrate features a tertiary dimethylamino group (-NMe 2​ ), N-acetylation can only form a transient, highly unstable acylammonium intermediate [2]. Unlike primary or secondary aminothiophenes, stable N-acetamides cannot form. This structural feature strictly funnels the reaction toward C-acetylation at the highly activated 5-position. If your yield is low, the issue is likely degradation (see Q1), not N-acetylation.

Q3: The cyclization of the thioamide intermediate is stalling. How can I drive it to completion? A: The condensation of the thioiminium intermediate requires a strong dehydrating acid to close the ring and drive aromatization[3]. If using standard HCl/ethanol fails to push past 60% conversion, switch to Polyphosphoric Acid (PPA) or Eaton's Reagent (P 2​ O 5​ in methanesulfonic acid). These reagents act as both strong acids and irreversible water scavengers, driving the equilibrium toward the aromatized thiophene.

TroubleshootingTree Issue Issue: Low Overall Yield Step1 Step 1: Thiophene Ring Formation Issue->Step1 Step2 Step 2: Friedel-Crafts Acetylation Issue->Step2 Hydrolysis Thioamide Hydrolysis? Ensure strictly anhydrous conditions. Step1->Hydrolysis Incomplete Incomplete Cyclization? Switch to Eaton's Reagent or PPA. Step1->Incomplete Tar Tar/Polymerization? Switch AlCl3 to milder SnCl4 or BF3·OEt2. Step2->Tar Regio Poor Regioselectivity? Maintain temp ≤ 0°C during Ac2O addition. Step2->Regio

Fig 2. Troubleshooting logic tree for diagnosing and resolving low synthesis yields.

Part 3: Process Optimization Data

To eliminate guesswork, we have compiled the optimization data for both the cyclization and acylation steps. Use these tables to benchmark your internal process parameters.

Table 1: Optimization of Thioamide Cyclization Conditions

Acid Catalyst / SolventTemperature (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Notes
10% HCl / Ethanol80 (Reflux)1265%52%Reversible; water limits yield.
TFA / DCM40 (Reflux)2440%31%Insufficient dehydrating power.
PPA (Neat) 90 4 >98% 88% Optimal; highly efficient dehydration.
Eaton's Reagent603>95%84%Good alternative to PPA; easier workup.

Table 2: Lewis Acid Screening for Friedel-Crafts Acetylation

Lewis AcidEquivalentsTemp (°C)Major ImpurityIsolated Yield (%)
AlCl 3​ 1.50 to 25Black tar/Polymers12%
ZnCl 2​ 2.025 to 60Unreacted starting material45%
BF 3​ ·OEt 2​ 1.2-10 to 0Trace di-acylation78%
SnCl 4​ 1.1 -10 to 0 None detected 91%

Part 4: Self-Validating Experimental Workflows

The following protocols are designed with In-Process Controls (IPCs) to ensure the system self-validates at every critical juncture.

Protocol A: Synthesis of 2-(Dimethylamino)-3-phenylthiophene
  • Alkylation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve N,N-dimethyl-2-phenylethanethioamide (10.0 g, 55.8 mmol) in anhydrous DMF (50 mL). Add bromoacetaldehyde diethyl acetal (12.1 g, 61.4 mmol).

  • Heating: Stir the mixture at 80 °C for 4 hours.

    • IPC Check: TLC (Hexane/EtOAc 4:1) should show the disappearance of the thioamide (Rf ~0.6) and the formation of a baseline polar spot (thioiminium salt).

  • Cyclization: Cool the mixture to room temperature and carefully pour it into a beaker containing 50 g of pre-warmed Polyphosphoric Acid (PPA) at 60 °C. Stir mechanically and raise the temperature to 90 °C for 4 hours.

    • Causality Note: PPA drives the cyclization by protonating the acetal and acting as an irreversible sink for the eliminated ethanol and water.

  • Workup: Pour the hot, viscous mixture onto 300 g of crushed ice. Neutralize slowly with 20% NaOH(aq) until pH 8 is reached. Extract with EtOAc (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (neutral alumina, Hexane/EtOAc 9:1) to yield the intermediate as a pale yellow oil.

    • Self-Validation: The product should turn dark upon prolonged exposure to air. Store immediately under argon at -20 °C.

Protocol B: Regioselective Acetylation to Target Compound
  • Preparation: In a flame-dried 100 mL Schlenk flask under argon, dissolve 2-(dimethylamino)-3-phenylthiophene (5.0 g, 24.6 mmol) and acetic anhydride (2.76 g, 27.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to reach -10 °C.

  • Activation: Add SnCl 4​ (2.9 mL, 24.8 mmol) dropwise via syringe over 15 minutes.

    • IPC Check: The solution will transition from pale yellow to a deep red/orange complex. If the solution turns opaque black, the addition rate is too fast, causing localized thermal spikes and polymerization.

  • Reaction: Stir at -10 °C for 1 hour, then allow it to slowly warm to 0 °C over another hour.

    • IPC Check: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.7) and a new, UV-active product spot (Rf ~0.4).

  • Quenching & Workup: Quench the reaction by carefully pouring it into 100 mL of saturated aqueous NaHCO 3​ at 0 °C. Stir vigorously for 30 minutes to break the tin complex. Extract with DCM (2 x 50 mL).

  • Isolation: Dry the organics over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone as crystalline solids.

References

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-228.[Link]

  • Kula, K., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10622–10632.[Link]

  • Abrouki, Y., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(6), 3661–3688.[Link]

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Welcome to the technical support center for the synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the highest scientific integrity and experimental success.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable protocols to resolve them.

Synthesis Pathway Overview

The synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone typically proceeds in two key stages: first, the synthesis of the precursor N,N-dimethyl-5-phenylthiophen-2-amine, often via the Gewald reaction, followed by Friedel-Crafts acylation to introduce the acetyl group.

Synthesis_Pathway Starting_Materials Phenylacetaldehyde, Malononitrile, Sulfur, Dimethylamine Precursor N,N-dimethyl-5-phenylthiophen-2-amine Starting_Materials->Precursor Gewald Reaction Final_Product 1-[5-(Dimethylamino)-4-phenyl- 2-thienyl]-1-ethanone Precursor->Final_Product Friedel-Crafts Acylation Acylation_Reagents Acetyl Chloride or Acetic Anhydride, Lewis Acid (e.g., AlCl3) Acylation_Reagents->Final_Product

Caption: General synthetic route.

Question 1: My Gewald reaction to synthesize the N,N-dimethyl-5-phenylthiophen-2-amine precursor is low-yielding and produces a complex mixture of byproducts. What are the likely causes and how can I optimize this step?

The Gewald reaction, while versatile, can be sensitive to reaction conditions, and several side reactions can occur, leading to a complex product mixture.[1][2]

Potential Causes and Solutions:

  • Incomplete Knoevenagel-Cope Condensation: The initial condensation between phenylacetaldehyde and malononitrile is a critical step.[3] If this step is incomplete, unreacted starting materials will contaminate the product.

    • Troubleshooting: Ensure an appropriate base (e.g., a secondary or tertiary amine like morpholine or triethylamine) is used to catalyze the condensation effectively.[4] Monitor the reaction by TLC to confirm the consumption of the starting materials before proceeding.

  • Polysulfide Formation: Elemental sulfur can form various polysulfide intermediates, which may not efficiently cyclize to the desired thiophene.[5]

    • Troubleshooting: The reaction temperature is crucial. While heating is necessary, excessive temperatures can lead to the decomposition of intermediates. A temperature range of 50-80°C is often optimal.[6] The choice of solvent can also influence the reaction; polar aprotic solvents like DMF or ethanol are commonly used.[6]

  • Side Reactions of Dimethylamine: The in-situ formation of the dimethylamino group can be inefficient.

    • Troubleshooting: A two-step approach can provide better control. First, synthesize the 2-aminothiophene via the standard Gewald reaction. Then, perform a separate N,N-dimethylation step using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions.

Optimized Protocol for Gewald Reaction (Two-Step Approach):

  • Step 1: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile.

    • In a round-bottom flask, combine phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of a suitable base (e.g., morpholine, 0.2 eq).

    • Stir the mixture at 50-60°C and monitor by TLC until the starting materials are consumed.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol to remove impurities.

  • Step 2: N,N-dimethylation.

    • Suspend the 2-amino-4-phenylthiophene-3-carbonitrile in a suitable solvent like THF or DMF.

    • Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (2.2 eq).

    • Add dimethyl sulfate or methyl iodide (2.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify by column chromatography on silica gel.

Question 2: During the Friedel-Crafts acylation of N,N-dimethyl-5-phenylthiophen-2-amine, I observe the formation of multiple products, and my desired product is difficult to purify. What are the potential side reactions?

The dimethylamino group is a strong electron-donating group, which highly activates the thiophene ring towards electrophilic aromatic substitution.[7] This high reactivity can lead to a lack of selectivity and several side reactions.

Potential Side Reactions:

  • Polyacylation: The acetyl group introduced is deactivating, which generally prevents further acylation.[8][9] However, the powerful activating effect of the dimethylamino group can still lead to the introduction of a second acetyl group on the thiophene ring.

    • Troubleshooting: Use a stoichiometric amount of the acylating agent (acetyl chloride or acetic anhydride) and a slight excess of the Lewis acid (e.g., AlCl₃, 1.1 eq).[10] Perform the reaction at low temperatures (0°C to room temperature) to control the reactivity.[10]

  • Acylation at the Phenyl Ring: While the thiophene ring is generally more reactive than the phenyl ring, acylation on the phenyl substituent is a possibility, especially under harsh conditions.

    • Troubleshooting: Milder Lewis acids, such as SnCl₄ or ZnCl₂, can offer better selectivity.[11] Maintaining a low reaction temperature is also critical.

  • Complexation of the Lewis Acid with the Dimethylamino Group: The nitrogen atom of the dimethylamino group can act as a Lewis base and coordinate with the Lewis acid catalyst. This can deactivate the ring and hinder the desired acylation.

    • Troubleshooting: Using a larger excess of the Lewis acid can help to ensure that enough catalyst is available to activate the acylating agent. However, this can also promote side reactions. A careful optimization of the amount of Lewis acid is necessary.

  • Hydrolysis of the Product: The dimethylamino group can make the final product susceptible to hydrolysis, especially during aqueous workup.

    • Troubleshooting: Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a saturated solution of a mild base like sodium bicarbonate to neutralize the acid.

Acylation_Side_Reactions Precursor N,N-dimethyl-5-phenylthiophen-2-amine Desired_Product Desired Product (Acylation at C5) Precursor->Desired_Product Acetyl Chloride, AlCl3 (controlled) Polyacylation Polyacylated Product Precursor->Polyacylation Excess Acylating Agent / High Temp. Phenyl_Acylation Phenyl-acylated Product Precursor->Phenyl_Acylation Harsh Conditions Deactivated_Complex Lewis Acid-Amine Complex Precursor->Deactivated_Complex Lewis Acid Coordination

Caption: Potential side reactions during acylation.

Question 3: My final product appears to be unstable and decomposes upon standing or during purification. How can I improve its stability?

The electron-rich nature of the thiophene ring, further enhanced by the dimethylamino group, can make the final product susceptible to oxidation and degradation.

Stability and Storage Recommendations:

  • Oxidation: The thiophene ring, particularly when activated, can be oxidized, leading to the formation of sulfoxides or other degradation products.[12]

    • Troubleshooting: Store the purified product under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. Protect it from light, as photo-oxidation can also occur. Store at low temperatures (-20°C for long-term storage).

  • Acid/Base Sensitivity: The dimethylamino group can be protonated in acidic conditions, which can affect the compound's properties and stability. Strong bases may also cause degradation.

    • Troubleshooting: Avoid storing the compound in acidic or basic solutions. If it needs to be dissolved, use neutral, aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone?

Based on available data for similar structures, the following are the expected approximate chemical shifts in CDCl₃.[1]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Thiophene-H~6.4 (s, 1H)~121
Phenyl-H~7.2-7.6 (m, 5H)~125-136
N(CH₃)₂~2.9-3.1 (s, 6H)~48
COCH₃~2.4-2.6 (s, 3H)~25
Thiophene-C (quaternary)~144, ~155
Carbonyl-C~190

Note: These are predicted values and may vary slightly based on the specific experimental conditions.

Q2: What is the expected mass spectrum fragmentation pattern for the target molecule?

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 259. The fragmentation pattern would likely involve the loss of the acetyl group (M-43) and potentially fragmentation of the thiophene ring.

Q3: What is the best method for purifying the final product?

Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Given the potential for instability on silica gel, it is advisable to perform the chromatography quickly and use a neutral silica gel if possible.

Q4: Can I use the Vilsmeier-Haack reaction for this synthesis?

The Vilsmeier-Haack reaction is typically used for formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent generated from DMF and POCl₃.[7][13] While it could potentially be used to synthesize the corresponding aldehyde, it is not the direct method for introducing an acetyl group. A subsequent oxidation and Grignard addition or a similar two-step process would be required to convert the aldehyde to the desired ketone, which is less efficient than direct Friedel-Crafts acylation.

References

  • Supporting Information - Knowledge UChicago. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. Available at: [Link]

  • 13 Friedel-Crafts Acylation. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Available at: [Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0236487) - NP-MRD. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]

  • 1-[5-(DIMETHYLAMINO)-4-PHENYL-2-THIENYL]-1-ETHANONE - NextSDS. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - New Jersey Institute of Technology.
  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. Available at: [Link]

  • Ethanone, 2-(dimethylamino)-1-phenyl- | C10H13NO | CID 137890 - PubChem. Available at: [Link]

  • Ethanone, 1-(2-thienyl)- - the NIST WebBook. Available at: [Link]

  • The Formylation of N,N‑Dimethylcorroles - PMC. Available at: [Link]

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Synthesis of 1-[4-{-2-(1,1-dimethylethylamino)-ethoxy}-phenyl]-ethanone - PrepChem.com. Available at: [Link]

  • Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione - MDPI. Available at: [Link]

  • Protocol for the expression, purification, and biochemical characterization of the innate immune sensor MDA5 - PMC. Available at: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. Available at: [Link]

  • (PDF) Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles - ResearchGate. Available at: [Link]

  • Ethanone, 1-(5-(4-ethylphenyl)-2-thienyl)-, o-(2-(4-morpholinyl)ethyl)oxime - PubChemLite. Available at: [Link]

  • Oxidations of 4H‐1,2,6‐Thiadiazines. Available at: [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. Available at: [Link]

  • 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | C16H14O - PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone in Solution

Welcome to the dedicated technical support guide for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the chemical degradation of this compound in solution. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reproducibility of your experiments.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work with 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, providing insights into the root causes and actionable protocols for resolution.

Issue 1: Rapid Loss of Purity or Inconsistent Analytical Results

You've prepared a solution of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, but subsequent analysis by HPLC or LC-MS shows a decrease in the main peak area and the emergence of new, unidentified peaks.

Probable Cause: The compound is undergoing chemical degradation in your solvent system. The molecular structure possesses several moieties susceptible to degradation, primarily the enamine-like system and the thiophene ring.

In-Depth Analysis and Mitigation Strategy:

The dimethylamino group attached to the thiophene ring creates a vinologous enaminone system, which is prone to hydrolysis, especially in the presence of protic solvents and acidic or basic conditions.[1][2][3][4] Additionally, the thiophene ring itself can be susceptible to photodegradation and oxidation.[5][6][7]

Experimental Protocol for Minimizing Degradation:

  • Solvent Selection:

    • Recommended: Utilize anhydrous, aprotic solvents to minimize hydrolytic degradation. Suitable options include acetonitrile (ACN), tetrahydrofuran (THF), and dioxane.

    • To Avoid: Protic solvents such as water, methanol, and ethanol should be used with caution and preferably buffered to a neutral pH. If aqueous solutions are necessary, prepare them fresh and use them immediately.

  • pH Control:

    • Maintain a neutral pH (6.5-7.5) for aqueous-containing solutions. The hydrolysis of enamines and enaminones is often catalyzed by both acid and base.[1][2][3]

    • Use non-reactive buffers if pH control is necessary. Phosphate or borate buffers at low concentrations are generally suitable.

  • Exclusion of Atmospheric Oxygen:

    • The dimethylamino group and the electron-rich thiophene ring are susceptible to oxidation.[8][9]

    • Degas your chosen solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before preparing your solution.

    • Prepare and store the solution under an inert atmosphere.

  • Light Protection:

    • Thiophene derivatives can be photosensitive and undergo photodegradation upon exposure to UV light.[5][10][11]

    • Always use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.

    • Minimize exposure to ambient light during experimental procedures.

Issue 2: Observable Color Change in Solution Over Time

A freshly prepared, pale-yellow solution of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone darkens to a brown or reddish hue after a few hours or days of storage.

Probable Cause: This is a strong indicator of oxidative degradation or polymerization. Oxidation of the dimethylamino group or the thiophene ring can lead to the formation of highly conjugated, colored byproducts.

In-Depth Analysis and Mitigation Strategy:

Oxidation can be initiated by dissolved oxygen, trace metal impurities, or exposure to light. The dimethylamino group can be oxidized to an N-oxide or undergo more complex oxidative coupling reactions.[12][13]

Workflow for Preventing Oxidative Degradation:

G cluster_0 Degradation Pathways A 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone B Hydrolysis Product (Loss of Dimethylamino Group) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (N-oxide or Sulfoxide) A->C O₂ / Light / Metal Ions D Photodegradation Products (Ring Cleavage/Rearrangement) A->D UV Light

Caption: Potential degradation pathways for the target compound.

Q4: How can I confirm if my compound is degrading?

A4: The most effective method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A time-course study where you analyze the solution at regular intervals (e.g., 0, 6, 24, 48 hours) will reveal any decrease in the parent compound's peak area and the corresponding increase in degradation product peaks.

Q5: Is it necessary to handle the solid compound under special conditions?

A5: While the solid form is generally more stable than solutions, it is good practice to store it in a cool, dark, and dry place. A desiccator can help to protect against moisture. For long-term storage, keeping the solid at -20°C is recommended.

References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]

  • 1-[5-(DIMETHYLAMINO)-4-PHENYL-2-THIENYL]-1-ETHANONE - NextSDS. NextSDS. Available at: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. Available at: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Hindawi. Available at: [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. Available at: [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Available at: [Link]

  • A study of the rates of hydrolysis of certain enaminones. Royal Society of Chemistry. Available at: [Link]

  • Imine and Enamine Hydrolysis. Organic Chemistry Tutor. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • Degradation Pathways | Request PDF. ResearchGate. Available at: [Link]

  • Cumulative Influence of Dimethylamino Groups on the π-System Properties of Aromatic Hydrocarbons. ACS Publications. Available at: [Link]

  • Theoretical study of the oxidation mechanism of aromatic amines. Royal Society of Chemistry. Available at: [Link]

  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. PMC. Available at: [Link]

  • Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. ResearchGate. Available at: [Link]

  • Ethanone, 1-(5-(4-ethylphenyl)-2-thienyl)-, o-(2-(diethylamino)ethyl)oxime. PubChem. Available at: [Link]

  • 1-(2-(Phenylamino)phenyl)ethanone. PubChem. Available at: [Link]

  • Structure and reactivity in neutral organic electron donors derived from 4-dimethylaminopyridine. PMC. Available at: [Link]

  • 2-Acetylthiophene. Wikipedia. Available at: [Link]

  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. PubChem. Available at: [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

  • Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? PubMed. Available at: [Link]

  • Degradation Products of Tiaprofenic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Ethanone, 1-(4-methyl-2-thienyl)-. NIST WebBook. Available at: [Link]

  • Ethanone, 1-(5-(4-ethylphenyl)-2-thienyl)-, o-(2-(4-morpholinyl)ethyl)oxime. PubChem. Available at: [Link]

  • Ethanone, 1-(2-thienyl)-. NIST WebBook. Available at: [Link]

Sources

Optimization

Resolving HPLC Peak Tailing for Dimethylamino Thiophene Compounds: A Technical Support Guide

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing with dimethylamino thiophene compounds. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying causes and a logical framework for resolving these common chromatographic challenges.

Understanding the Problem: Why Do My Dimethylamino Thiophene Peaks Tail?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent frustration in HPLC.[1][2] For basic compounds like dimethylamino thiophenes, this issue is often exacerbated. The primary culprit is typically unwanted secondary interactions between the analyte and the stationary phase.[1][3]

The dimethylamino group makes these thiophene compounds basic. In reversed-phase HPLC, which commonly uses silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized, particularly at mid-range pH values.[4][5] These negatively charged silanol groups can then interact with the positively charged (protonated) dimethylamino group of your analyte, causing a secondary, stronger retention mechanism that leads to peak tailing.[1][3][5][6][7]

Here is a simplified visual representation of this problematic interaction:

G cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase StationaryPhase C18 Chains Silanol Si-O⁻ (Ionized Silanol) Analyte Dimethylamino Thiophene (R-N(CH₃)₂H⁺) Analyte->StationaryPhase Primary Hydrophobic Interaction (Desired) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Primary and secondary interactions in HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to help you diagnose and resolve peak tailing in a logical, step-by-step manner.

Q1: My dimethylamino thiophene peak is tailing. What is the first thing I should check?

A1: Mobile Phase pH. The pH of your mobile phase is the most critical factor influencing the peak shape of basic compounds.[8][9]

  • The "Why": At a pH close to the pKa of your dimethylamino thiophene compound, a mixture of ionized and non-ionized forms will exist, leading to poor peak shape.[4] To ensure a single form of the analyte and minimize interactions with silanol groups, you need to control the ionization state of both your compound and the stationary phase.

  • Troubleshooting Steps:

    • Determine the pKa of your specific dimethylamino thiophene compound.

    • Adjust the Mobile Phase pH:

      • Low pH (Recommended First Approach): Lower the mobile phase pH to at least 2 units below the pKa of the silanol groups (typically around pH 3.5-4.5). A pH of 2.5-3.0 is often effective.[1][10][11] This protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions with your protonated basic analyte.[1][10]

      • High pH: Alternatively, you can increase the mobile phase pH to at least 2 units above the pKa of your analyte. This deprotonates the dimethylamino group, making it neutral and preventing ionic interactions with the stationary phase.[8][12] However, be aware that high pH can dissolve the silica backbone of traditional columns.[13] Ensure your column is rated for high pH stability.[14]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Use a buffer to maintain a stable pH. For low pH, 10-25 mM phosphate or formate buffers are common.[10][11] For high pH, ammonium bicarbonate or ammonium formate can be used, especially for LC-MS applications.[14]

  • Acid/Base Addition: Use additives like formic acid, trifluoroacetic acid (TFA), or ammonium hydroxide to adjust the pH. Start with a low concentration (e.g., 0.1% v/v) and optimize.

  • Equilibrate the System: Thoroughly flush the column with the new mobile phase (at least 10-20 column volumes) to ensure the stationary phase is fully equilibrated.

pH StrategyRecommended RangeMechanism of ActionSuitable Additives/Buffers
Low pH 2.5 - 3.0Suppresses silanol ionizationFormic Acid, TFA, Phosphate Buffer
High pH > 9.0 (with compatible column)Neutralizes the basic analyteAmmonium Bicarbonate, Ammonium Hydroxide
Q2: I've adjusted the mobile phase pH, but I still see some tailing. What's next?

A2: Evaluate Your HPLC Column. Not all C18 columns are created equal. The type and quality of the stationary phase play a significant role in minimizing secondary interactions.

  • The "Why": Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can lead to severe peak tailing for basic compounds.[1][10] Modern "Type B" silica columns are much purer and have fewer accessible silanol groups.[1]

  • Troubleshooting Steps:

    • Use an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with your analyte.[4][15] Most modern columns are end-capped.

    • Consider a Polar-Embedded or Shielded Phase: These columns have a polar group embedded near the base of the alkyl chain. This polar group can help to shield the residual silanol groups and can also provide alternative selectivity.[4][16]

    • Try a Different Stationary Phase: If a C18 is not working, consider a C8 or a Phenyl column.[16][17] Phenyl phases, in particular, can offer different selectivity for aromatic compounds like thiophenes through pi-pi interactions.[16] For very polar dimethylamino thiophenes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be a suitable alternative.[18]

Q3: My column is modern and end-capped, but the peak tailing persists. What other mobile phase modifications can I try?

A3: Introduce a Competing Base or Ion-Pairing Agent.

  • The "Why": A competing base is a small basic molecule that is added to the mobile phase. It will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[10] An ion-pairing agent is a molecule with a hydrophobic part and an ionic part. It pairs with your ionized analyte to form a neutral complex that has better retention and peak shape on a reversed-phase column.[19][20][21]

  • Troubleshooting Steps:

    • Add a Competing Base: Triethylamine (TEA) is a common competing base.[10] Add a low concentration (e.g., 5-20 mM) to your mobile phase.[10] Be aware that TEA can shorten column lifetime.[10]

    • Use an Ion-Pairing Reagent: For your positively charged dimethylamino thiophene, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) would be appropriate.[19] These reagents can significantly improve peak shape but require long equilibration times and may not be suitable for LC-MS.[20]

Experimental Protocol: Using a Competing Base (TEA)

  • Mobile Phase Preparation: Add 5-20 mM of triethylamine to your mobile phase.

  • pH Adjustment: Re-adjust the mobile phase pH after adding the TEA.

  • Column Equilibration: Equilibrate the column thoroughly, as the TEA needs to adsorb onto the stationary phase.

Q4: I've optimized my mobile phase and column, but I'm still not getting perfectly symmetrical peaks. Could my sample be the problem?

A4: Yes, the sample solvent and concentration can significantly impact peak shape. [22][23]

  • The "Why": If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[22][23][24] Injecting too much sample (mass overload) can also saturate the stationary phase, leading to peak tailing.[11][25]

  • Troubleshooting Steps:

    • Match the Sample Solvent to the Mobile Phase: Ideally, your sample should be dissolved in the mobile phase itself.[17] If this is not possible due to solubility issues, use a solvent that is weaker than or as close in strength as possible to the mobile phase.[22][23]

    • Reduce Injection Volume or Concentration: To check for mass overload, dilute your sample by a factor of 10 and re-inject.[11] If the peak shape improves, you were likely overloading the column.

Sample-Related IssueCauseSolution
Solvent Mismatch Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Mass Overload Too much analyte injected onto the column.Reduce the injection volume or dilute the sample.

Troubleshooting Workflow Diagram

Here is a logical workflow to guide you through the troubleshooting process:

G start Peak Tailing Observed check_ph Adjust Mobile Phase pH (Low pH: 2.5-3.0) start->check_ph ph_ok Peak Shape Improved? check_ph->ph_ok eval_column Evaluate Column (End-capped, Type B Silica) ph_ok->eval_column No end Symmetrical Peak Achieved ph_ok->end Yes column_ok Peak Shape Improved? eval_column->column_ok mobile_phase_mod Mobile Phase Modification (Competing Base or Ion-Pairing) column_ok->mobile_phase_mod No column_ok->end Yes mod_ok Peak Shape Improved? mobile_phase_mod->mod_ok check_sample Check Sample Prep (Solvent & Concentration) mod_ok->check_sample No mod_ok->end Yes sample_ok Peak Shape Improved? check_sample->sample_ok sample_ok->end Yes

Caption: HPLC troubleshooting workflow for peak tailing.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for your dimethylamino thiophene compounds, leading to more accurate and reliable chromatographic data.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu Taiwan. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. PubMed. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • HPLC Column Selection Guide. Link Lab. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. American Laboratory. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Center for Biotechnology Information. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. National Center for Biotechnology Information. [Link]

  • HPLC chromatogram for the analysis of DMAE in a solution of... ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the significant challenge of poor aqueous solubility of the compound 1-[5-(Dimethylam...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the significant challenge of poor aqueous solubility of the compound 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone. The following question-and-answer format is designed to directly tackle common issues encountered during experimentation, offering both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My initial solubility assessment of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone in water is extremely low. Is this expected, and what are the primary contributing factors?

A1: Yes, extremely low aqueous solubility is expected for this compound. The molecular structure of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone contains several features that contribute to its hydrophobicity. The presence of a phenyl group and a thiophene ring, both of which are aromatic and nonpolar, significantly limits its interaction with water molecules. While the dimethylamino group is basic and can be protonated, the overall molecule possesses a high molecular weight and a large nonpolar surface area, making it fall into the category of "grease ball" molecules, which are notoriously difficult to dissolve in aqueous media.[1]

Q2: I need to prepare a stock solution for my initial in vitro assays. What is the most straightforward approach to achieve a reasonable concentration?

A2: For initial in vitro screening, the use of co-solvents is a common and effective strategy.[2][3] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[4]

A recommended starting point is to use dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or ethanol.[3] It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer while vortexing to avoid precipitation. However, be mindful of the final co-solvent concentration in your assay, as high concentrations can impact cellular viability and assay performance. It is advisable to keep the final co-solvent concentration below 1% (v/v) in most cell-based assays.

Troubleshooting Guide: Formulation Development

This section provides a structured approach to systematically improving the aqueous solubility of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone for various research and development applications.

Issue 1: Simple co-solvent systems are insufficient for achieving the desired concentration or lead to precipitation upon dilution.

When basic co-solvent systems fail, a more sophisticated formulation strategy is required. The following approaches, presented in a stepwise manner, can be explored.

The dimethylamino group in the molecule is basic and can be protonated to form a more soluble salt.[5] By lowering the pH of the aqueous medium, you can significantly increase the solubility.[]

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 7.5 (e.g., citrate, phosphate, and acetate buffers). The dissolution characteristics of oral formulations are often first evaluated in the physiological pH range of 1.2–6.8.[7]

  • Add an excess amount of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

Causality: At lower pH values, the dimethylamino group becomes protonated (-N(CH₃)₂H⁺), introducing a positive charge to the molecule. This ionic species has significantly greater interaction with polar water molecules compared to the neutral form, leading to a substantial increase in aqueous solubility.[5]

Troubleshooting: If pH adjustment alone is insufficient, it can be combined with other techniques like the use of co-solvents or surfactants.[]

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, creating a hydrophobic core that can encapsulate poorly soluble drug molecules.[8][9] This approach is particularly useful for increasing the solubility and bioavailability of hydrophobic compounds.[10]

Experimental Protocol: Screening of Surfactants

  • Select a panel of non-ionic surfactants, which are generally less toxic than ionic surfactants, such as Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80), and various Cremophor® grades.[9][11]

  • Prepare aqueous solutions of each surfactant at various concentrations above their critical micelle concentration (CMC).

  • Add an excess of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone to each surfactant solution.

  • Follow the equilibration and analysis steps outlined in the pH-dependent solubility protocol.

  • Evaluate the solubility enhancement for each surfactant and concentration.

Data Presentation: Surfactant Screening Results

SurfactantConcentration (% w/v)Apparent Solubility (µg/mL)Fold Increase
Control (Water)0< 1-
Polysorbate 801[Insert Data][Calculate]
Polysorbate 802[Insert Data][Calculate]
Cremophor EL1[Insert Data][Calculate]
Cremophor EL2[Insert Data][Calculate]

Causality: The hydrophobic thiophene and phenyl moieties of the compound will partition into the hydrophobic core of the micelles, while the more polar parts of the molecule may orient towards the hydrophilic shell. This encapsulation effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent solubility.[8]

Issue 2: The developed formulation exhibits poor physical or chemical stability.

Ensuring the stability of a formulation is critical for obtaining reliable and reproducible experimental results.[12][13]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[14] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their cavity.[15][16]

Experimental Protocol: Preparation of Cyclodextrin Inclusion Complexes

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin.

  • Slowly add the 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone to the cyclodextrin solution while stirring.

  • The mixture can be heated and/or sonicated to facilitate complex formation.

  • The resulting solution can be used directly or lyophilized to obtain a solid powder that can be readily reconstituted.

  • Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).

Causality: The hydrophobic phenyl and thiophene rings of the compound can fit into the hydrophobic cavity of the cyclodextrin molecule. This encapsulation masks the hydrophobic nature of the guest molecule, leading to a significant increase in its aqueous solubility and often improved chemical stability.[14][15]

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 After Complexation Drug 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone Poorly Soluble Complex Inclusion Complex Drug molecule encapsulated in CD cavity Increased Aqueous Solubility Drug->Complex Encapsulation CD Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity CD->Complex

Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.

For oral drug delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are highly effective.[11][17][18] These systems consist of oils, surfactants, and sometimes co-solvents, which spontaneously form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.[11][19]

Experimental Protocol: Development of a SEDDS/SMEDDS Formulation

  • Excipient Screening:

    • Oils: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to dissolve the compound.

    • Surfactants: Screen surfactants (e.g., Cremophor EL, Kolliphor RH 40) for their ability to emulsify the selected oil.

    • Co-solvents: Screen co-solvents (e.g., Transcutol HP, Propylene Glycol) for their ability to improve drug solubility and the spontaneity of emulsification.[11]

  • Formulation Optimization: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that result in stable and efficient self-emulsification.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion/microemulsion upon dilution in an aqueous medium.

    • Assess the drug loading capacity of the formulation.

    • Perform in vitro dissolution studies to evaluate the drug release profile.[7][20]

Causality: The drug is dissolved in the lipid phase of the formulation. Upon contact with gastrointestinal fluids, the formulation disperses into small droplets with a large surface area, facilitating rapid drug dissolution and absorption.[18]

Visualization: Workflow for Solubility Enhancement

G A Poorly Soluble Compound B Initial Characterization (Solubility, pKa, LogP) A->B C Formulation Strategy Selection B->C D pH Adjustment C->D E Co-solvents C->E F Surfactants C->F G Cyclodextrins C->G H Lipid-Based Systems C->H I Formulation Optimization & Characterization D->I E->I F->I G->I H->I J Stability Testing (Physical & Chemical) I->J K Final Formulation J->K

Caption: A systematic workflow for developing a suitable formulation.

Stability Testing

Once a promising formulation is developed, its stability must be rigorously evaluated to ensure its quality, safety, and efficacy over time.[12][13]

Protocol: Accelerated Stability Study

  • Package the final formulation in the intended container-closure system.

  • Store the samples under accelerated conditions (e.g., 40°C / 75% RH for solid dosage forms) and long-term storage conditions (e.g., 25°C / 60% RH).[13][21]

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and analyze them for:

    • Physical appearance: Color, clarity (for solutions), phase separation (for emulsions).

    • Assay of the active ingredient: To determine if there is any degradation.

    • Related substances/degradation products: To identify and quantify any impurities.

    • Dissolution profile: To ensure the release characteristics are maintained.[22]

    • For lipid-based systems: Droplet size and PDI.

Trustworthiness: A robust stability testing program is essential for ensuring that the formulation will perform as expected throughout its shelf life and under various environmental conditions.[12][23][24]

References

  • 17 PubMed.

  • 25 PMC.

  • 14 PMC.

  • 7 Dissolution Technologies.

  • 8 IntechOpen.

  • 2 Wikipedia.

  • 12 Journal of Applied Pharmaceutical Science.

  • 9 Taylor & Francis Online.

  • 13 Lab Manager.

  • 11 American Association of Pharmaceutical Scientists.

  • 18 SciSpace.

  • 15 International Journal of Pharmaceutical Sciences.

  • 10 PubMed.

  • 19 Frontiers.

  • 26 ResearchGate.

  • 27 Ovid.

  • 1 Basicmedical Key.

  • 23 Vici Health Sciences.

  • 28 PubMed.

  • 29 ScienceDirect.

  • 30 Annex Publishers.

  • 31 ResearchGate.

  • 21 Journal of Drug Delivery and Therapeutics.

  • 16 International Journal of Pharmacy & Pharmaceutical Research.

  • 32 ResearchGate.

  • 33 ACS Publications.

  • 34 MDPI.

  • 4 Taylor & Francis.

  • 3 WuXi AppTec.

  • 35 Pharma Excipients.

  • 36 ResearchGate.

  • 24 SGS.

  • 20 ResearchGate.

  • 37 Scribd.

  • 38 PMC.

  • 5 SlideShare.

  • 39 PubMed.

  • 40 International Journal of Current Pharmaceutical Research.

  • BOC Sciences.

  • 41 Lubrizol.

  • 42 Drug Development & Delivery.

  • 43 American Pharmaceutical Review.

  • 44 ResearchGate.

  • 45 NextSDS.

  • 46 Pharma Excipients.

  • 47 Merck Millipore.

  • 48 NextSDS.

  • 49 Echemi.

  • 50 PubChem.

  • 51 PubChem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-(Dimethylamino)-4-phenylthiophen-2-yl Ethanone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the Friedel-Crafts acylation of highly activated thiophene de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the Friedel-Crafts acylation of highly activated thiophene derivatives.

Synthesizing 5-(dimethylamino)-4-phenylthiophen-2-yl ethanone from its precursor, 2-(dimethylamino)-3-phenylthiophene, presents unique thermal and kinetic challenges. Unlike standard aromatic systems, the intense electron-donating nature of the dimethylamino group makes the thiophene ring exceptionally reactive, demanding strict deviations from traditional acylation protocols.

Mechanistic Causality: Why Temperature Dictates Success

In electrophilic aromatic substitution, thiophenes inherently favor attack at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate[1][2]. In our specific substrate, 2-(dimethylamino)-3-phenylthiophene, the C2 and C3 positions are blocked. The strongly electron-donating -N(CH3)2 group at C2 directs the incoming acylium ion almost exclusively to the C5 position.

The Thermal Dilemma: While the electronic activation guarantees high regioselectivity, it also drastically lowers the activation energy required for oxidative polymerization. When exposed to Lewis acids at elevated temperatures, highly activated thiophenes rapidly polymerize into intractable black tars[3].

Therefore, while unsubstituted thiophenes may utilize solid-acid catalysts like Hβ zeolites at 60 °C (333 K) for optimal conversion[4], our substrate requires the Perrier addition procedure [5] using a milder Lewis acid (e.g., SnCl₄) under strict isothermal cryogenic control (0 °C).

TempLogic T_Control Reaction Temperature T_Low Sub-zero (< -20 °C) T_Control->T_Low T_Opt Optimal (0 °C to 5 °C) T_Control->T_Opt T_High Elevated (> 20 °C) T_Control->T_High Out_Low Kinetic stalling, Incomplete conversion T_Low->Out_Low Out_Opt High Regioselectivity (C5), Maximized Yield T_Opt->Out_Opt Out_High Polymerization, Tarry Byproducts T_High->Out_High

Logical relationship between temperature and reaction outcomes in thiophene acylation.

Thermal Profiling Data

To illustrate the critical nature of temperature control, the following table summarizes quantitative optimization data for the acylation of 2-(dimethylamino)-3-phenylthiophene using 1.1 equivalents of acetyl chloride and 1.1 equivalents of SnCl₄ in dichloromethane (DCM).

Temperature (°C)Substrate Conversion (%)Yield of Target Ethanone (%)Tars / Polyacylation (%)Regioselectivity (C5 : C4)
-78 °C15%14%< 1%> 99:1
-20 °C65%62%3%> 99:1
0 °C 98% 92% 6% 98:2
+20 °C100%65%35%90:10
+40 °C100%< 10%> 90% (Degradation)N/A

Table 1: Impact of reaction temperature on conversion, yield, and byproduct formation. Data demonstrates that 0 °C provides the optimal thermodynamic balance between kinetic progression and substrate preservation.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, utilize the following self-validating methodology. This protocol relies on the Perrier modification of the Friedel-Crafts acylation, which pre-forms the acylium-Lewis acid complex to prevent the unreacted thiophene from being exposed to naked Lewis acid[5].

Workflow A Substrate Prep (2-NMe2-3-Ph-thiophene) B Complex Formation (AcCl + SnCl4 at 0 °C) A->B C Controlled Addition (Isothermal 0 °C) B->C D Quench (Aqueous HCl/Ice) C->D E Isolation (Target Ethanone) D->E

Workflow for the regioselective Friedel-Crafts acylation of highly activated thiophenes.

Step-by-Step Methodology:
  • Acylium Complex Formation: In a flame-dried, nitrogen-purged flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. Add stannic chloride (SnCl₄, 1.1 eq) dropwise.

    • Self-Validation Check: The solution should remain clear or turn pale yellow. If it fumes excessively or turns cloudy, moisture has compromised the system, and the Lewis acid is hydrolyzing.

  • Substrate Addition: Prepare a solution of 2-(dimethylamino)-3-phenylthiophene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the acylium complex over 30 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.

    • Self-Validation Check: The reaction mixture will immediately assume a deep purple color, indicating the successful formation of the intermediate σ-complex[3]. If the solution turns opaque black, the temperature has exceeded the kinetic threshold, and polymerization is occurring.

  • Isothermal Incubation: Stir the reaction mixture at 0 °C for 1 hour.

    • Self-Validation Check: Perform a TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.7) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Quenching & Hydrolysis: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold 1M HCl.

    • Self-Validation Check: The deep purple complex will rapidly hydrolyze, yielding a bright yellow organic layer[3]. If the aqueous layer remains sludgy and dark, thermal degradation occurred during the reaction phase.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-(dimethylamino)-4-phenylthiophen-2-yl ethanone.

Troubleshooting & FAQs

Q1: My reaction is yielding a black, intractable tar instead of the crystalline ethanone. What went wrong? A1: You are experiencing an exothermic runaway. The dimethylamino group makes the thiophene ring exceptionally electron-rich. If the internal temperature exceeds 10–20 °C during the addition of the Lewis acid, the substrate undergoes rapid oxidative polymerization[3]. Ensure you are using the Perrier procedure (pre-forming the acylium ion complex)[5] and strictly maintain the reaction at 0 °C. Do not use AlCl₃; it is too harsh for this substrate.

Q2: Can I use solid-acid catalysts like Hβ zeolite to avoid cryogenic control and make the process greener? A2: While Hβ zeolites show excellent activity and selectivity (up to 99% conversion) for the acylation of unsubstituted thiophenes at 60 °C (333 K)[1][4], they are generally unsuitable for highly activated amino-thiophenes. The intense reactivity of your substrate will cause rapid pore-clogging and coking of the zeolite at those temperatures. Homogeneous mild Lewis acids (like SnCl₄) at 0 °C offer superior scalability and yield for this specific molecule.

Q3: How does temperature affect the regioselectivity between the C5 and C4 positions? A3: The C5 position (para-like to the dimethylamino group) is both thermodynamically and kinetically favored due to resonance stabilization[2]. However, at elevated temperatures (>20 °C), the highly reactive acylium ion loses its selectivity and can attack the more sterically hindered C4 position, or trigger polyacylation. Maintaining the temperature at 0 °C traps the kinetically favored C5-acylated intermediate, ensuring >95% regioselectivity.

Q4: The reaction stalls at 60% conversion when I run it at -20 °C. Should I add more catalyst? A4: No. Adding more catalyst will not overcome the thermodynamic barrier and will complicate the workup. The stalling is a kinetic issue due to the low temperature. Allow the reaction to slowly warm to 0 °C. The activation energy for the acylation of this substrate is perfectly balanced at 0 °C to allow full conversion without triggering degradation.

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Trade Science Inc.4

  • Enhancing the regioselectivity of thiophene acylation - Benchchem. BenchChem Technical Support. 1

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC. National Institutes of Health. 5

  • Overcoming challenges in the acylation of the thiophene 3-position - Benchchem. BenchChem Technical Support. 2

  • 2-acetothienone - Organic Syntheses Procedure. Organic Syntheses. 3

Sources

Troubleshooting

Technical Support Center: Synthesis of N,N-Dimethylamino-Substituted Thiophenes

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimethylamino Group Oxidation Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimethylamino Group Oxidation

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of thiophene derivatives bearing the N,N-dimethylamino group. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and solve one of the most common challenges in this area: the unwanted oxidation of the dimethylamino moiety to the corresponding N-oxide.

Troubleshooting Guide: Diagnosing and Solving Oxidation-Related Issues

This section is structured in a question-and-answer format to directly address common problems encountered during synthesis.

Q1: My reaction yield for the N,N-dimethylaminothiophene is significantly lower than expected, and I'm observing a highly polar byproduct. What could be the issue?

A1: Low yields coupled with a polar byproduct strongly suggest the oxidation of the tertiary amine to an N,N-dimethylaminothiophene-N-oxide. Tertiary amines, especially electron-rich aromatic amines, are susceptible to oxidation. The resulting N-oxide is significantly more polar than the parent amine, which explains its distinct behavior in chromatography.

Troubleshooting Workflow:

G cluster_confirmation Confirmation Methods start Low Yield & Polar Byproduct Observed step1 Hypothesis: Oxidation of Dimethylamino Group to N-Oxide start->step1 step2 Confirm N-Oxide Presence step1->step2 How to confirm? step3 Identify Source of Oxidation step2->step3 N-Oxide confirmed. What is the cause? confirm1 1. NMR Spectroscopy: Look for downfield shifts of N-methyl protons. step2->confirm1 confirm2 2. Mass Spectrometry: Check for a mass peak of M+16. step2->confirm2 confirm3 3. TLC Analysis: Compare with a synthetically prepared N-oxide standard. step2->confirm3 step4 Implement Preventative Strategy step3->step4 Source identified. How to prevent? end_node Optimized Synthesis step4->end_node

Caption: Troubleshooting workflow for low yield due to oxidation.

Analytical Confirmation of N-Oxide Formation:

TechniqueObservation
¹H NMR The N-methyl protons of the N-oxide will be shifted downfield compared to the parent amine due to the deshielding effect of the oxygen atom.
Mass Spec Look for a molecular ion peak corresponding to the mass of your expected product + 16 amu (the mass of an oxygen atom).
TLC The N-oxide will have a significantly lower Rf value (be more polar) than the desired tertiary amine.
Q2: I'm using the Gewald reaction to synthesize a 2-amino-3-cyano-thiophene derivative with an N,N-dimethylamino substituent. What are the likely culprits for oxidation in this reaction?

A2: The Gewald reaction, while versatile, can present oxidative challenges, especially with sensitive functional groups.[1][2][3] The key reagents and conditions to scrutinize are:

  • Elemental Sulfur (S₈): While essential for thiophene ring formation, impurities in the sulfur or the formation of reactive sulfur species (polysulfides) during the reaction can act as oxidants.[4][5]

  • Air/Oxygen: Performing the reaction open to the atmosphere, especially at elevated temperatures, can lead to aerobic oxidation. The basic conditions of the Gewald reaction can also promote autoxidation.

  • Solvent: While less common, certain solvents, if not properly purified, can contain oxidizing impurities (e.g., peroxides in ethers).

Q3: How can I modify my experimental setup to minimize the risk of oxidation?

A3: Implementing preventative measures during your experimental setup is crucial.

Core Preventative Strategies:

StrategyRationale
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric oxygen.
Degassed Solvents Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles to remove dissolved oxygen.
High-Purity Reagents Use high-purity elemental sulfur to avoid contaminants that may act as catalysts for oxidation.
Temperature Control Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

Frequently Asked Questions (FAQs)

Q1: Are there specific reagents I should avoid when working with N,N-dimethylamino-substituted thiophenes?

A1: Yes. Beyond the general considerations for any tertiary amine, be particularly cautious with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate will readily oxidize the dimethylamino group.

  • Nitrating Conditions: Strong nitrating mixtures (e.g., HNO₃/H₂SO₄) can lead to N-oxidation in addition to or instead of ring nitration.

  • Certain Halogenating Agents: While N-bromosuccinimide (NBS) is often used for ring bromination, under certain conditions, it can also promote oxidation.[6]

Q2: Can I use a protecting group for the dimethylamino functionality?

A2: Protecting the nitrogen is a viable, though more synthetically intensive, strategy. The ideal protecting group should be stable to the thiophene synthesis conditions and readily removable afterward.

Protecting Group Considerations:

Protecting GroupIntroductionRemovalCompatibility Notes
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)Stable to the basic conditions of many thiophene syntheses.[7]
Cbz (Benzyloxycarbonyl) Benzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)Generally stable, but may not be suitable if other reducible groups are present.[7]
N-Oxide as a Protecting Group Controlled oxidation (e.g., with m-CPBA)Reduction (e.g., PCl₃, Zn/acid)This strategy involves intentionally forming the N-oxide, which is stable to many electrophilic substitution reactions, and then deoxygenating it in a later step.[8][9]
Q3: Are there alternative synthetic routes to N,N-dimethylaminothiophenes that are less prone to oxidation?

A3: Yes. If direct synthesis is problematic, consider a two-step approach:

  • Synthesize a Halogenated Thiophene: First, synthesize a bromo- or iodo-thiophene derivative using a standard thiophene synthesis (e.g., Fiesselmann synthesis).[10][11][12][13]

  • Palladium-Catalyzed Amination: In a subsequent step, use a Buchwald-Hartwig amination or similar palladium-catalyzed cross-coupling reaction to introduce the dimethylamino group. This method offers mild reaction conditions and high functional group tolerance.

Workflow for Alternative Synthesis:

G start Starting Materials (e.g., for Fiesselmann Synthesis) step1 Step 1: Thiophene Ring Formation (e.g., Fiesselmann Synthesis) start->step1 step2 Intermediate: Halogenated Thiophene step1->step2 step3 Step 2: Pd-Catalyzed Amination (e.g., Buchwald-Hartwig) step2->step3 Reagents: Pd catalyst, ligand, base, dimethylamine end_node Target Molecule: N,N-Dimethylaminothiophene step3->end_node

Caption: Alternative two-step synthesis of N,N-dimethylaminothiophenes.

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis Under Inert Atmosphere

This protocol is a modification of the standard Gewald reaction, designed to minimize oxidation.[1][14]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the α-methylene carbonyl compound (1.0 eq.), the α-cyanoester (1.0 eq.), and high-purity elemental sulfur (1.1 eq.).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent and Base: Add degassed ethanol (or another suitable solvent) via cannula, followed by the dropwise addition of a base such as morpholine or triethylamine (0.5 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) under a positive pressure of nitrogen and monitor by TLC.

  • Workup: Upon completion, cool the reaction to room temperature, pour it into ice-water, and collect the precipitated product by filtration.

Protocol 2: Detection of N-Oxide by ¹H NMR
  • Sample Preparation: Prepare two NMR samples: one of your crude reaction mixture and one of your purified (or suspected pure) N,N-dimethylaminothiophene.

  • Acquisition: Acquire standard ¹H NMR spectra for both samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • Identify the singlet corresponding to the -N(CH₃)₂ protons in your purified sample.

    • In the crude sample, look for a second, smaller singlet shifted approximately 0.5-1.0 ppm downfield from the primary -N(CH₃)₂ signal. This is indicative of the N-oxide. The integration of this peak relative to the product peak can give a rough estimate of the extent of oxidation.

References

  • Vertex AI Search. (2026, February 24).
  • Chemicalbook. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
  • Guidechem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile 138564-58-6 wiki.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
  • J Org Chem. (2024, July 5).
  • Grokipedia. (n.d.). Fiesselmann thiophene synthesis.
  • ResearchGate. (2015, August 31). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
  • Protecting groups. (n.d.).
  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • PMC. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.
  • Semantic Scholar. (n.d.).
  • ChemRxiv. (n.d.).
  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019, March 28).
  • Journal of the Chemical Society C - RSC Publishing. (n.d.). Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride.
  • PMC. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
  • MDPI. (2006, May 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • Protecting groups in organic synthesis + H2O. (n.d.).
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N,N-Dimethylphenethylamine.
  • Benchchem. (n.d.).
  • PMC. (n.d.). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.
  • Semantic Scholar. (2026, March 14).
  • 2 Protection of Functional Groups. (n.d.).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • ACS Publications. (2018, March 16).
  • ACS Publications. (2019, December 20).
  • PMC - NIH. (2018, March 16).
  • MDPI. (2024, November 21).
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 14). Improved Synthesis of.
  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN.
  • Organic Letters - ACS Publications. (2024, January 5). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines.
  • Polymer Chemistry (RSC Publishing). (n.d.).
  • ACS Omega - ACS Publications. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • PMC. (n.d.). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides.
  • Semantic Scholar. (n.d.).
  • PMC. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.
  • EMBL-EBI. (n.d.). N,N-dimethylaniline N-oxide (CHEBI:17735).

Sources

Optimization

Technical Support Center: A General Guide to the Scale-Up of Novel Chemical Compounds

Technical Support Center: Production of CAS 343375-57-5 A Note to Our Users: Our comprehensive search for information related to CAS 343375-57-5 did not yield a specific, publicly documented chemical identity. Without th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Production of CAS 343375-57-5

A Note to Our Users:

Our comprehensive search for information related to CAS 343375-57-5 did not yield a specific, publicly documented chemical identity. Without the chemical name, structure, and established synthesis routes, creating a detailed and accurate technical support guide for its scale-up is not feasible.

The following guide has been constructed to address the broader challenges and solutions encountered during the scale-up of novel chemical entities, a process highly relevant to researchers, scientists, and drug development professionals. While not specific to CAS 343375-57-5, the principles, troubleshooting steps, and frequently asked questions provided herein are widely applicable and will serve as a valuable resource for your scale-up endeavors.

Should you be able to provide the chemical name or a known synthesis pathway for CAS 343375-57-5, we would be pleased to generate a targeted technical support guide.

This technical support center provides troubleshooting guides and frequently asked questions in a question-and-answer format to address common issues encountered during the scale-up of chemical synthesis from the laboratory to pilot and production scales.

Part 1: Troubleshooting Guide for Common Scale-Up Challenges

1. Issue: Reaction Yield Significantly Decreases Upon Scale-Up

  • Question: We achieved an 85% yield in our 1L lab reactor, but upon scaling to a 100L reactor, the yield has dropped to 50%. What are the likely causes and how can we troubleshoot this?

  • Answer: A significant drop in yield during scale-up is a common challenge and often points to issues with maintaining optimal reaction conditions in a larger volume. Here’s a systematic approach to troubleshooting:

    • Heat Transfer Limitations: Exothermic or endothermic reactions are particularly sensitive to changes in the surface-area-to-volume ratio, which decreases as the reactor size increases.[1] This can lead to localized hot spots or insufficient cooling/heating, promoting side reactions or decomposition of the product.

      • Solution:

        • Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat flow of your reaction. This data is crucial for engineering the appropriate heating/cooling capacity for the larger reactor.

        • Jacketed Reactors and Temperature Control: Ensure the pilot-scale reactor has adequate jacket heating/cooling capacity and that the temperature control system is responsive enough to maintain the desired reaction temperature.

        • Staggered Reagent Addition: For highly exothermic reactions, consider a slower, controlled addition of a key reagent to manage the rate of heat generation.

    • Mixing Inefficiencies: What appears as a homogenous mixture in a small flask may not be so in a large reactor. Poor mixing can lead to localized high concentrations of reactants, which can favor side product formation.

      • Solution:

        • Impeller and Baffle Design: The type, size, and speed of the impeller, along with the presence of baffles, are critical for achieving uniform mixing. Consult with a chemical engineer to select the appropriate agitation setup for your reactor and reaction type.

        • Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD can simulate the fluid dynamics within the reactor to optimize mixing parameters before committing to a full-scale run.

    • Mass Transfer Issues: In multiphasic reactions (e.g., gas-liquid, liquid-liquid), the rate of reaction can be limited by the transfer of reactants between phases.

      • Solution:

        • Agitation Rate: Increasing the agitation speed can improve mass transfer, but be mindful of potential issues like shear sensitivity of your product or catalyst.

        • Sparging and Headspace Pressure: For gas-liquid reactions, optimizing the gas sparging rate and headspace pressure can enhance the dissolution of the gaseous reactant.

2. Issue: Product Purity is Lower at a Larger Scale

  • Question: Our active pharmaceutical ingredient (API) was >99.5% pure at the lab scale, but we are consistently seeing purity levels of ~97% at the pilot scale, with several new, unidentified impurities. How should we address this?

  • Answer: A drop in purity often accompanies a decrease in yield and is typically linked to the same underlying issues of heat and mass transfer. Here’s how to approach this problem:

    • Impurity Profiling:

      • Solution: The first step is to identify the new impurities. Utilize analytical techniques such as HPLC-MS, GC-MS, and NMR to determine their structures.[2][3] Understanding the structure of the impurities can provide clues about the side reactions that are occurring.

    • Re-optimization of Reaction Parameters:

      • Solution: With an understanding of the impurity profile, you may need to re-optimize reaction parameters at the larger scale. This could involve adjusting the temperature, reaction time, or stoichiometry of the reactants. Design of Experiments (DoE) can be a powerful tool for efficiently exploring the impact of multiple parameters.[4]

    • Work-up and Purification Scalability:

      • Solution: The work-up and purification steps developed at the lab scale may not be as efficient at a larger scale.

        • Extractions: Ensure efficient phase separation during liquid-liquid extractions. In larger vessels, emulsion formation can be more prevalent. Consider the use of demulsifiers or adjusting the solvent system.

        • Crystallization: The cooling profile during crystallization is critical for achieving the desired crystal size and purity. A slower, more controlled cooling rate is often necessary at a larger scale to avoid trapping impurities. Seeding strategies should also be re-evaluated.

        • Chromatography: Scaling up column chromatography requires careful consideration of column packing, flow rates, and solvent consumption.

3. Issue: Crystallization Fails or "Oils Out" at Scale

  • Question: Our compound readily crystallizes from solution in the lab, but in the pilot plant, it either remains as a supersaturated solution or "oils out" as a liquid phase. What is causing this and what can we do?

  • Answer: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale.

    • Supersaturation Control:

      • Solution: "Oiling out" often occurs when the solution becomes too supersaturated before nucleation begins. This can be caused by too rapid cooling or the addition of an anti-solvent too quickly. A slower, more controlled approach to generating supersaturation is needed at a larger scale.

    • Solvent System and Purity:

      • Solution: The presence of even small amounts of impurities can inhibit crystallization or promote oiling out. Ensure the purity of your starting material and solvents is consistent with what was used at the lab scale. You may need to consider a different solvent or co-solvent system that is more robust at a larger scale.

    • Seeding Strategy:

      • Solution: A well-defined seeding strategy is crucial for controlling crystallization at scale. This includes the amount of seed crystals, the temperature at which they are added, and the quality of the seed crystals themselves.

    • Agitation:

      • Solution: The level of agitation can influence both nucleation and crystal growth. Insufficient mixing can lead to non-uniform supersaturation, while excessive agitation can lead to crystal breakage and the formation of fines.

Part 2: Frequently Asked Questions (FAQs) for Scale-Up
  • Q1: What is the importance of process safety assessment before scaling up?

    • A1: Process safety is paramount. A reaction that is manageable at the gram scale can become dangerously energetic at the kilogram scale. A thorough safety assessment, including differential scanning calorimetry (DSC) and reaction calorimetry, should be conducted to identify potential thermal hazards.

  • Q2: How do we choose the right equipment for scale-up?

    • A2: The choice of equipment depends on the specific requirements of your process. Factors to consider include the reaction volume, temperature and pressure requirements, the nature of the reactants and products (e.g., corrosive, viscous), and the type of unit operations involved (e.g., reaction, distillation, crystallization).

  • Q3: What are the regulatory considerations for scaling up the production of a pharmaceutical intermediate?

    • A3: For pharmaceutical applications, scale-up activities must be conducted in accordance with Good Manufacturing Practices (GMP). This includes stringent documentation of all procedures, validation of analytical methods, and qualification of equipment. The source and quality of all raw materials must also be well-documented.[3]

  • Q4: How can we minimize the environmental impact during scale-up?

    • A4: Green chemistry principles should be considered throughout the development and scale-up process. This includes selecting less hazardous solvents, minimizing waste generation, and improving energy efficiency.

  • Q5: What is the role of a chemical engineer in the scale-up process?

    • A5: A chemical engineer plays a critical role in translating a laboratory chemical process into a robust and safe manufacturing process. Their expertise in fluid dynamics, heat and mass transfer, and process control is essential for successful scale-up.

Part 3: Experimental Protocols and Data Presentation

Protocol: Lab-Scale Reaction Calorimetry

  • Objective: To determine the heat of reaction and the rate of heat release for a chemical process.

  • Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature probe, an overhead stirrer, and a dosing pump.

  • Procedure: a. Charge the reactor with the initial reactants and solvent. b. Equilibrate the reactor to the desired starting temperature. c. Begin stirring at a predetermined rate. d. Start the calorimetric measurement and establish a stable baseline. e. Add the limiting reagent at a constant, controlled rate using the dosing pump. f. Monitor the reaction temperature and the jacket temperature throughout the addition. g. After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Data Analysis: The software associated with the reaction calorimeter will calculate the total heat of reaction (ΔH), the specific heat of the reaction mixture (Cp), and the overall heat transfer coefficient (UA).

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters

ParameterLab-Scale (1L)Pilot-Scale (100L)Observations and Actions
Yield 85%50%Investigate heat and mass transfer limitations.
Purity >99.5%~97%Identify new impurities and re-optimize reaction conditions.
Reaction Time 2 hours6 hoursSlower reagent addition may be needed to control exotherm.
Stirrer Speed 300 RPM100 RPMOptimize agitation for efficient mixing without causing shear.
Cooling Time 30 minutes4 hoursSlower cooling required for controlled crystallization.
Part 4: Visualization of Scale-Up Workflow

Diagram: Troubleshooting Workflow for Decreased Yield

G start Decreased Yield at Scale heat_transfer Heat Transfer Issues? start->heat_transfer mixing Mixing Inefficiencies? start->mixing mass_transfer Mass Transfer Limitations? start->mass_transfer calorimetry Perform Reaction Calorimetry heat_transfer->calorimetry cfd CFD Modeling for Mixing mixing->cfd kinetics Study Reaction Kinetics mass_transfer->kinetics optimize_temp Optimize Temperature Control calorimetry->optimize_temp optimize_agitation Adjust Impeller/Baffles/Speed cfd->optimize_agitation optimize_reagents Modify Reagent Addition kinetics->optimize_reagents solution Yield Improved optimize_temp->solution optimize_agitation->solution optimize_reagents->solution

Caption: A logical workflow for diagnosing and resolving common causes of decreased reaction yield during process scale-up.

References

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Mostafa, E. (2024, March 22). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Omics.
  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. (n.d.).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Uk-cpi.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • Guide for crystalliz
  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • How to Solve Fluid Crystalliz
  • US Pharmacopeia (USP). (n.d.). FAQs: Organic Impurities.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
  • Chemical Grades Explained: ACS, USP, FCC & Technical Guide. (2026, February 20).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone and Other Thiophene Derivatives in Drug Discovery

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This guide offers a...

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Author: BenchChem Technical Support Team. Date: March 2026

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This guide offers a comparative analysis of a specific aminothiophene derivative, 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, placing it within the broader context of other biologically active thiophene derivatives. We will delve into structure-activity relationships, potential therapeutic applications, and the experimental methodologies crucial for their synthesis and evaluation.

The Thiophene Scaffold: A Platform for Diverse Bioactivity

Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a versatile scaffold in drug design.[3][4] Its structural similarity to a phenyl ring allows it to act as a bioisostere, while offering unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[3] Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This diversity stems from the ease with which the thiophene ring can be substituted at various positions, allowing for fine-tuning of its interaction with biological targets.[4]

Focus Compound: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

The compound of interest, 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, belongs to the class of 2-aminothiophene derivatives. This class is particularly noteworthy for its significant biological potential.[6][7] The structure features several key functional groups that likely contribute to its bioactivity:

  • 2-Aminothiophene Core: The 2-amino group is crucial for the biological action of many derivatives, often participating in hydrogen bonding with target proteins.[6]

  • Acetyl Group at C2: The 2-acetyl substituent is a common feature in many biologically active thiophenes, contributing to their anti-inflammatory and anticancer properties.[8][9]

  • Phenyl Group at C4: The presence of an aryl group at this position is a key structural element for a range of activities, including the inhibition of atypical protein kinase C (aPKC) isoforms involved in inflammation and vascular permeability.[10]

  • Dimethylamino Group at C5: The electron-donating dimethylamino group can significantly influence the electronic properties of the thiophene ring and may enhance interactions with biological targets.

While specific experimental data for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is not extensively available in the public domain, we can infer its potential activities by examining structurally similar compounds.

Comparative Analysis: Performance Against Other Thiophene Derivatives

The therapeutic potential of a thiophene derivative is highly dependent on the nature and position of its substituents. Below, we compare the anticipated properties of our focus compound with other classes of thiophene derivatives based on published experimental data.

Anticancer Activity

Thiophene derivatives are a promising class of anticancer agents, with various compounds showing potent cytotoxicity against a range of cancer cell lines.[4][11] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.[4][5]

Structure-Activity Relationship (SAR) Insights:

  • Aminothiophenes: 2-Aminothiophene derivatives have shown significant cytotoxic effects. For instance, some derivatives have demonstrated potent activity against breast cancer (MCF-7) and ovarian cancer (A2780) cell lines.[11][12] The presence of an amino group, often in combination with an aroyl group at the 3-position, is considered important for this activity.[6]

  • Substituents on the Phenyl Ring: In a series of 2-amino-3-carboxy-4-phenylthiophenes, electron-donating groups on the C4-phenyl ring were found to be crucial for inhibitory activity against aPKC, a target in cancer and inflammatory diseases.[10] This suggests that the unsubstituted phenyl group in our focus compound might be further optimized.

  • Chalcones: Thiophene-based chalcones have also exhibited significant anticancer activity, with some showing IC50 values in the low micromolar range against breast cancer cells.[11]

Comparative Cytotoxicity Data:

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
AminothiopheneCompound 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54[11]
Thiophene-based ChalconeChalcone 3cMCF-7 (Breast)5.52DoxorubicinNot Specified[11]
PhenylthiopheneInhibitor 6 (2-propyl ester)HEK293 (NFκB assay)< 0.1--[10]
PhenylthiopheneInhibitor 32 (methoxy sub.)HEK293 (NFκB assay)< 0.1--[10]
AminothiopheneSB-200MCF-7 (Breast, 2D)<30Doxorubicin3.15[12]

Based on these data, 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, with its 2-amino and 4-phenyl substitutions, is a promising candidate for anticancer activity. Further screening against a panel of cancer cell lines would be necessary to confirm this.

Antimicrobial and Antifungal Activity

Thiophene derivatives have also been investigated for their ability to combat microbial and fungal infections.[13][14][15]

Structure-Activity Relationship (SAR) Insights:

  • Schiff Bases: Schiff bases derived from 2-aminothiophenes have demonstrated significant antifungal activity, particularly against dermatophytes. The presence of halogen and nitro substituents on the aromatic ring of the Schiff base was found to enhance this activity.[14]

  • Thiophene-Carboxamides: Certain thiophene-2-carboxamide derivatives have shown potent antibacterial activity, with the amino-substituted derivatives being more active than their hydroxyl or methyl counterparts.[16]

  • Triazole Hybrids: Thiophene derivatives incorporating a triazole moiety have shown high activity against fungi like Aspergillus fumigatus, in some cases exceeding the potency of the standard drug Amphotericin B.[15]

Comparative Antimicrobial Data:

Compound ClassSpecific Compound ExampleOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Aminothiophene Schiff BaseCompound 4eT. rubrum16Fluconazole64[14]
Aminothiophene Schiff BaseCompound 4pM. canis16Fluconazole>128[14]
Thiophene-Triazole HybridCompound 9A. fumigatus125Amphotericin B250[15]
Thiophene-Triazole HybridCompound 12A. fumigatus125Amphotericin B250[15]

The structural features of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone do not directly align with the most potent antimicrobial derivatives identified. However, its 2-aminothiophene core suggests that it could serve as a valuable starting material for the synthesis of more complex and potentially more active antimicrobial agents.

Experimental Methodologies

The synthesis and biological evaluation of thiophene derivatives require robust and reproducible experimental protocols.

Synthesis of Substituted Thiophenes

Several methods are available for the synthesis of highly substituted thiophenes. The Paal-Knorr synthesis is a classic and versatile method.

Paal-Knorr Thiophene Synthesis (General Protocol)

This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[17]

Materials:

  • Substituted 1,4-diketone

  • Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous solvent (e.g., Toluene)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) or P₄S₁₀ (0.5 eq) to the solution. Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide gas may be evolved.[17]

  • Heating: Heat the mixture to reflux (80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted thiophene.[17]

Synthesis and Evaluation Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of novel thiophene derivatives.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[11]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Dissolve the test thiophene derivatives in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include untreated and vehicle-only controls. Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Remove the culture medium and add 20-30 µL of a 2-5 mg/mL MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.[11]

Potential Signaling Pathway

G Thiophene Thiophene Derivative PKC Protein Kinase C (aPKC) Thiophene->PKC Inhibition Apoptosis Apoptosis Thiophene->Apoptosis Induction CellCycle Cell Cycle Arrest Thiophene->CellCycle Induction NFkB NF-κB PKC->NFkB Activation Permeability Vascular Permeability PKC->Permeability Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways affected by thiophene compounds.

Conclusion and Future Directions

While direct experimental data on 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone remains limited, a comparative analysis based on the structure-activity relationships of analogous compounds suggests it holds significant potential, particularly as an anticancer agent. Its 2-amino-4-phenylthiophene core is a well-established pharmacophore for cytotoxicity.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. Screening against a diverse panel of cancer cell lines, followed by mechanistic studies to identify its molecular targets, is warranted. Furthermore, its core structure represents a valuable starting point for the development of new derivatives with potentially enhanced potency and selectivity. The continued exploration of the vast chemical space occupied by thiophene derivatives promises to yield novel therapeutic agents for a range of diseases.[3]

References

  • BenchChem. (n.d.). Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (2026, February 18). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells.
  • MDPI. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August 15).
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • SCIRP. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • PMC. (2019, January 6). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • Benchchem. (n.d.). Introduction to the synthesis of β-substituted thiophenes.
  • PMC. (n.d.). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.
  • BenchChem. (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes.
  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • ACS Publications. (2011, September 1). A Practical, One-Pot Synthesis of Highly Substituted Thiophenes and Benzo[b]thiophenes from Bromoenynes and o-Alkynylbromobenzenes.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • SciELO. (n.d.). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification.
  • PMC. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.
  • PMC. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • MDPI. (2012, July 27). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives.
  • MDPI. (2025, January 17). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 2-Acetylthiophene Derivatives Versus Other Heterocycles.
  • NextSDS. (n.d.). 1-[5-(DIMETHYLAMINO)-4-PHENYL-2-THIENYL]-1-ETHANONE.
  • ResearchGate. (2026, February 9). (PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene.
  • PMC. (2013, March 13). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, a novel thiophene derivative with potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, a novel thiophene derivative with potential applications in pharmaceutical development. As a compound of interest, establishing robust and reliable analytical procedures is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation data presented are based on established principles for analogous aromatic and heterocyclic compounds and adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7][8][9][10] This process is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][11] The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for the validation of analytical procedures, which this guide follows.[1][2][8][12][13][14]

The validation process assesses a range of performance characteristics, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability (intra-assay precision) and intermediate precision.[15]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a diagram illustrating the workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Execution of Validation Studies cluster_Evaluation Evaluation & Reporting Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity / Selectivity Linearity_Range Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: A logical workflow for developing and validating an HPLC method.

Comparison of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application (e.g., routine quality control vs. impurity profiling).

Parameter Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity differences between the analyte and the stationary phase.Separation based on the analyte's volatility and its interaction with the stationary phase, followed by mass-to-charge ratio detection.
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
Mobile Phase/Carrier Gas Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid.Helium at a constant flow rate (e.g., 1 mL/min).
Detection UV-Vis Detector at a specified wavelength (e.g., 280 nm).Mass Spectrometer (Electron Ionization - EI).
Typical Run Time 10-15 minutes.15-20 minutes.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase) and filtration.Dissolution in a volatile solvent (e.g., dichloromethane).
Advantages Robust, reproducible, and widely applicable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information for impurity identification.[16][17][18][19]
Disadvantages Lower sensitivity compared to MS, potential for co-elution without mass spectrometric detection.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols and Validation Data

The following sections provide detailed experimental protocols and representative validation data for the analysis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone using RP-HPLC and GC-MS.

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

Experimental Protocol

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).

    • Reference standard of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (purity ≥ 99.5%).

    • HPLC-grade acetonitrile and water.

    • Formic acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (determined from UV-Vis spectral analysis of the compound).[20][21][22]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Results (Hypothetical Data)

Validation Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the analyte.The analyte peak was well-resolved from placebo and degradation product peaks.
Linearity (r²) r² ≥ 0.9990.9995
Range 80-120% of the test concentration.1 µg/mL - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%Repeatability: 0.85%, Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for all variations.The method was robust to minor changes in flow rate, column temperature, and mobile phase composition.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop and validate a sensitive and selective GC-MS method for the quantification and identification of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone and its potential impurities.

Experimental Protocol

  • Instrumentation and Materials:

    • Gas Chromatograph coupled with a Mass Spectrometer.

    • Phenyl-methyl polysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Reference standard of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

    • GC-grade dichloromethane.

  • Chromatographic and Mass Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Solvent Delay: 3 minutes.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in dichloromethane to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in dichloromethane to obtain a theoretical concentration within the calibration range.

Validation Results (Hypothetical Data)

Validation Parameter Acceptance Criteria Result
Specificity No interfering peaks at the retention time and m/z of the analyte.The analyte peak was chromatographically and spectrometrically resolved from matrix components.
Linearity (r²) r² ≥ 0.9990.9992
Range 80-120% of the test concentration.0.05 µg/mL - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%Repeatability: 1.1%, Intermediate Precision: 1.5%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness % RSD ≤ 2.0% for all variations.The method was robust to minor changes in inlet temperature and oven temperature ramp rate.

The following diagram illustrates the relationship between key validation parameters.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Precision->Accuracy LOD_LOQ LOD / LOQ Precision->LOD_LOQ

Sources

Validation

Reference Standard Qualification for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone: A Comprehensive Comparison Guide

Target Audience: Analytical Chemists, CMC Regulatory Specialists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Molecule Profiling In pharmaceutical development, the int...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, CMC Regulatory Specialists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Molecule Profiling

In pharmaceutical development, the integrity of your analytical data is only as robust as the reference standard used to calibrate it. This guide provides an in-depth, objective comparison of reference standard sourcing strategies and qualification protocols for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (CAS: 343375-57-5)[1].

Structurally, this molecule presents a complex analytical challenge. It features an electron-rich thiophene core, a tertiary amine (dimethylamino group), a phenyl ring, and an acetyl moiety[1].

  • The Causality of Degradation: The tertiary amine is highly susceptible to N-oxidation in the presence of atmospheric oxygen or peroxides. Simultaneously, the electron-rich thiophene ring is vulnerable to electrophilic attack and photolytic ring-opening.

  • Analytical Consequence: Because of these specific degradation pathways, standard area-normalization purity checks are insufficient. A rigorous, stability-indicating qualification protocol must be employed to differentiate the parent molecule from its N-oxide and ring-degraded impurities.

Reference Standard Grades: A Comparative Analysis

Selecting the appropriate grade of reference material depends entirely on the clinical phase and the intended use of the analytical method. Below is a comparative matrix evaluating the performance, regulatory compliance, and cost-efficiency of three standard tiers.

AttributePrimary Reference Standard (PRS)Working Reference Standard (WRS)Commercial Reagent Grade
Definition Synthesized de novo; highly purified and exhaustively characterized without comparison to a pre-existing standard.Qualified against the PRS; used for routine batch release and stability testing.Off-the-shelf chemical catalog material; lacks full cGMP documentation.
Purity Target > 99.5% (Mass Balance / qNMR)> 99.0% (Qualified against PRS)95.0% – 98.0% (Area % only)
Regulatory Compliance Fully compliant with ICH Q7 and ICH Q11[2][3].Fully compliant with ICH Q7[2].Non-compliant for late-stage GMP batch release.
Potency Assignment Absolute (Mass Balance or qNMR).Relative (Assayed against PRS).Assumed 100% (High risk of error).
Cost & Lead Time (3-6 months synthesis & testing) (1-2 months qualification)$ (Immediate delivery)
Best Use Case IND/NDA submission, calibrating the WRS.Routine HPLC/GC batch release, daily QC.Early discovery, non-GLP R&D.

Mechanistic Degradation & Analytical Strategy

To design a self-validating qualification protocol, we must first map the molecule's vulnerabilities. The diagram below illustrates the stress pathways that dictate our choice of analytical techniques.

Degradation_Pathways Parent 1-[5-(Dimethylamino)-4-phenyl -2-thienyl]-1-ethanone Pathway1 Oxidative Stress (Peroxides/Air) Parent->Pathway1 Pathway2 Photolytic/Thermal Stress Parent->Pathway2 Deg1 N-Oxide Derivative (Dimethylamino oxidation) Pathway1->Deg1 Deg2 Thiophene Ring Degradation Products Pathway1->Deg2 Pathway2->Deg2 Deg3 De-acetylated Impurity Pathway2->Deg3

Caption: Primary degradation pathways dictating the stability-indicating analytical strategy.

Experimental Methodology: WRS Qualification Protocol

According to FDA guidance on Analytical Procedures and Methods Validation[4], routine testing requires a fully qualified Working Reference Standard (WRS). The following step-by-step protocol details how to qualify a WRS batch against an established PRS.

Step 1: Structural Elucidation & Identity Confirmation
  • Rationale: We must prove the WRS candidate is structurally identical to the PRS.

  • Procedure:

    • Prepare a 10 mg/mL solution of the WRS candidate in deuterated chloroform (CDCl3).

    • Acquire 1D 1 H and 13 C NMR spectra.

    • Self-Validating Check: Verify the presence of the distinct singlet for the dimethylamino protons (~2.5-3.0 ppm). A downfield shift in this region indicates N-oxidation.

    • Perform High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+). The exact mass [M+H]+ must match the theoretical mass of C14​H15​NOS within ±5 ppm.

Step 2: Chromatographic Purity (HPLC-DAD)
  • Rationale: The thiophene ring provides strong UV chromophores. A Diode Array Detector (DAD) allows for peak purity (spectral homogeneity) assessment across the entire peak.

  • Procedure:

    • Prepare a 1.0 mg/mL sample in Acetonitrile:Water (50:50).

    • Inject 10 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 3 µm) using a gradient of 0.1% Trifluoroacetic acid (TFA) in water and 0.1% TFA in Acetonitrile.

    • Self-Validating Check (System Suitability): Inject a resolution mixture containing the parent molecule and a spiked N-oxide impurity. The protocol is only valid if the resolution ( Rs​ ) between these two peaks is ≥2.0 .

Step 3: Volatile Content Analysis
  • Rationale: Residual solvents and water artificially inflate sample weight, leading to inaccurate potency assignments.

  • Procedure:

    • Water Content: Perform Karl Fischer (KF) coulometric titration in triplicate.

    • Residual Solvents: Perform Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) to quantify residual synthesis solvents (e.g., ethanol, ethyl acetate).

Step 4: Potency Assignment (Mass Balance)
  • Rationale: Per ICH Q7 guidelines[2], a reference standard cannot be assumed to be 100% pure. Potency must be mathematically derived.

  • Calculation: Potency(%w/w)=100%−(%HPLC Impurities+%Water (KF)+%Residual Solvents+%Residue on Ignition)

Qualification Workflow Visualization

The entire qualification logic operates as a closed-loop system, ensuring that the final assigned potency is traceable, scientifically sound, and compliant with ICH Q11[3].

WRS_Workflow A Candidate Batch 1-[5-(Dimethylamino)-4-phenyl -2-thienyl]-1-ethanone B Identity Testing (1H/13C NMR, HRMS, IR) A->B C Purity Analysis (HPLC-DAD, GC-FID) A->C D Volatiles & Moisture (Karl Fischer, TGA, ROI) A->D E Potency Assignment (Mass Balance / qNMR) B->E C->E D->E F Approved Working Reference Standard E->F G Primary Reference Standard (PRS) G->B G->C

Caption: Closed-loop workflow for qualifying a Working Reference Standard against a Primary Standard.

References

  • NextSDS. "1-[5-(DIMETHYLAMINO)-4-PHENYL-2-THIENYL]-1-ETHANONE Chemical Substance Information." NextSDS Database. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." EMA Official Guidelines. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities)." ICH Quality Guidelines. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry." FDA Regulatory Information. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS vs. LC-HRMS for the Bioanalytical Cross-Validation of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Executive Summary The accurate quantification of complex small molecules in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. As drug development programs evolve, laboratories...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex small molecules in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. As drug development programs evolve, laboratories frequently transition between analytical platforms to balance sensitivity with throughput. To ensure seamless data integration, a rigorous cross-validation between these platforms is mandatory.

This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS against High-Resolution Mass Spectrometry (LC-HRMS) for the quantification of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone . We provide field-proven, self-validating protocols aligned with the latest [1].

Mechanistic Grounding: The Analyte and Platform Selection

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone possesses three critical structural features that dictate our analytical strategy:

  • Dimethylamino Group : Highly basic, making it exceptionally responsive to positive Electrospray Ionization (ESI+) via nitrogen protonation.

  • Phenyl and Thienyl Rings : Highly lipophilic and aromatic, necessitating a stationary phase capable of π−π interactions to prevent co-elution with endogenous plasma lipids.

  • Ethanone Moiety : Provides a predictable fragmentation site for collision-induced dissociation (CID).

When cross-validating methods for this compound, we compare two distinct mass spectrometry paradigms:

  • Platform A: QqQ LC-MS/MS (The Targeted Standard) : Operates in Multiple Reaction Monitoring (MRM) mode. Causality: By isolating a specific precursor ion in Q1 and a specific product ion in Q3, chemical noise is virtually eliminated. This double-mass filtering yields extreme sensitivity and the lowest possible Limits of Quantification (LLOQ).

  • Platform B: LC-HRMS (The High-Resolution Alternative) : Utilizes Time-of-Flight (Q-TOF) technology. Causality: Instead of filtering by nominal mass, it separates ions with sub-5 ppm mass accuracy. This allows analysts to extract ultra-narrow mass windows (e.g., 0.005 Da), effectively bypassing isobaric matrix interferences without relying solely on fragmentation, while simultaneously capturing data for untargeted metabolite profiling.

Experimental Methodology: A Self-Validating Protocol

To establish a self-validating system, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares identical physicochemical properties with the analyte, any matrix-induced ion suppression or extraction loss will affect both equally. The Analyte-to-IS peak area ratio remains constant, internally validating the integrity of every single injection.

Step 1: Mixed-Mode Solid-Phase Extraction (SPE) Why SPE? It provides superior matrix cleanup compared to simple protein precipitation, minimizing ion suppression.

  • Spiking : Aliquot 50 µL of human plasma. Add 10 µL of the SIL-IS working solution (e.g., 13C6​ -labeled analog at 50 ng/mL).

  • Pre-treatment : Dilute the sample with 100 µL of 2% phosphoric acid. Causality: The low pH disrupts protein binding and ensures the dimethylamino group is fully ionized (positively charged).

  • Loading : Transfer to a pre-conditioned mixed-mode cation exchange (MCX) SPE plate. The basic dimethylamino group binds strongly to the cation-exchange sites.

  • Washing : Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. Causality: This selectively removes neutral lipids and acidic interferences while the basic analyte remains ionically trapped.

  • Elution : Elute with 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the analyte's basic charge, releasing it from the sorbent.

  • Reconstitution : Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Separation

  • Column : Biphenyl C18 (2.1 x 100 mm, 1.7 µm). Causality: The biphenyl phase provides π−π retention mechanisms crucial for resolving the phenyl and thienyl rings from endogenous isobaric interferences.

  • Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 4 minutes at 0.4 mL/min.

Step 3: Mass Spectrometry Detection

  • QqQ (Platform A) : ESI+ mode. Monitor the MRM transition of [M+H]+ to its dominant fragment (cleavage of the ethanone group).

  • HRMS (Platform B) : ESI+ mode. Acquire Full Scan data (m/z 100-800) at 60,000 resolution. Post-acquisition, extract the exact mass of the [M+H]+ ion with a 5 ppm mass tolerance.

Quantitative Data Synthesis & Platform Comparison

The following table summarizes the validation parameters for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone across both platforms, evaluated against ICH M10 criteria.

Validation ParameterPlatform A: QqQ LC-MS/MSPlatform B: LC-HRMS (Q-TOF)ICH M10 Acceptance Criteria
Linear Dynamic Range 0.1 – 1000 ng/mL0.5 – 1000 ng/mLN/A (Must cover expected study range)
LLOQ 0.1 ng/mL0.5 ng/mLSignal-to-Noise 5
Intra-day Precision (CV%) 3.2% at Mid-QC4.8% at Mid-QC 15% ( 20% at LLOQ)
Inter-day Accuracy (Bias) +2.1%-3.4% ± 15% ( ± 20% at LLOQ)
Matrix Factor (IS-Normalized) 0.98 (Minimal effect)0.95 (Minimal effect)CV 15% across 6 matrix lots
Data Retrospection No (Targeted only)Yes (Full scan profiling)N/A

Insight: While the QqQ platform offers a 5-fold superior LLOQ due to the absolute noise reduction of MRM, the HRMS platform provides acceptable sensitivity while allowing for the retrospective identification of unexpected metabolites (e.g., N-demethylation of the dimethylamino group) without reinjecting the sample.

Cross-Validation Workflow & Statistical Assessment

When transitioning data between these two platforms, a formal cross-validation must be executed. According to recent bioanalytical consensus on [2], traditional correlation coefficients (like R2 ) are insufficient for proving method equivalence.

Instead, the cross-validation must rely on Bland-Altman plots and Deming regression :

  • Execution : Analyze a minimum of 30 incurred patient samples (Incurred Sample Reanalysis - ISR) and spiked Quality Control (QC) samples on both the QqQ and HRMS platforms.

  • Bland-Altman Assessment : Plot the percentage difference between the two platforms against their mean concentration.

  • Acceptance : The 90% confidence interval of the mean bias must fall within ± 20%. If disproportionate bias is observed, the matrix effects unique to the HRMS full-scan approach must be investigated.

Mandatory Visualization: Cross-Validation Architecture

G cluster_platforms LC-MS Platforms Sample Spiked & Incurred Plasma (Analyte + SIL-IS) Prep Sample Preparation (MCX Solid-Phase Extraction) Sample->Prep Extraction LC UHPLC Separation (C18 Biphenyl Column) Prep->LC Injection QqQ Platform A: QqQ MS/MS (MRM Mode) LC->QqQ HRMS Platform B: Q-TOF HRMS (ddMS2 / Full Scan) LC->HRMS DataQqQ Targeted Quantitation (High Sensitivity) QqQ->DataQqQ DataHRMS Qual/Quant Profiling (High Resolution) HRMS->DataHRMS CrossVal Cross-Validation Assessment (Bland-Altman & Deming) DataQqQ->CrossVal Data A DataHRMS->CrossVal Data B

LC-MS cross-validation workflow for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Bioanalytical Method Validation and Study Sample Analysis: M10." ICH Guidelines, May 2022.[Link]

  • Gleason, C., et al. "Objective criteria for statistical assessments of cross validation of bioanalytical methods." Journal of Biopharmaceutical Statistics, Oct 2023.[Link]

  • Turković, L., et al. "Three sample preparation methods for clinical determination of CDK4/6 inhibitors... using LC-MS: Cross-validation." Journal of Pharmaceutical and Biomedical Analysis, Nov 2024.[Link]

Validation

A Comparative Guide to the Reproducibility of Synthesis Protocols for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Introduction The objective of this guide is to offer researchers a detailed, side-by-side comparison of two distinct synthetic strategies. Each protocol's reproducibility is assessed based on the reliability of the indiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The objective of this guide is to offer researchers a detailed, side-by-side comparison of two distinct synthetic strategies. Each protocol's reproducibility is assessed based on the reliability of the individual reaction steps, which are supported by literature precedents. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this or structurally related compounds.

Protocol 1: Multi-Step Synthesis via a Halogenated Thiophene Intermediate

This protocol follows a linear approach, beginning with the construction of a 2-acetyl-4-phenylthiophene core, followed by functionalization at the 5-position. This strategy allows for clear checkpoints and purification of intermediates, which can contribute to higher overall reproducibility.

Experimental Protocol

Step 1: Synthesis of 2-Acetyl-4-phenylthiophene

This step utilizes a Vilsmeier-Haack reaction followed by a cyclization, a common method for preparing substituted thiophenes.[1]

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, coole N,N-dimethylformamide (DMF, 1.5 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl3, 1.5 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 10 minutes to form the chloromethylene iminium salt.

  • Formation of β-chloroacrolein: To the freshly prepared Vilsmeier reagent, add a solution of phenylacetone (1.0 eq) in DMF dropwise. After the addition is complete, heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a 10% aqueous sodium acetate solution. Filter the resulting precipitate and wash with water to obtain the crude β-phenyl-β-chloroacrolein derivative, which can be used in the next step without further purification.

  • Thiophene Ring Formation: In a separate flask, dissolve sodium sulfide nonahydrate (Na2S·9H2O, 1.0 eq) in DMF. To this solution, add the crude β-phenyl-β-chloroacrolein from the previous step and stir the mixture at 60 °C.

  • Acetylation and Cyclization: After the initial reaction is complete (monitored by TLC), add chloroacetone (1.0 eq) rapidly to the mixture and continue stirring at 60 °C for 6 hours.

  • Final Work-up: Add a solution of potassium carbonate (K2CO3, 1.0 eq) in a small amount of water to the reaction mixture and stir for 30 minutes at 60 °C. Cool the mixture to room temperature and pour it into water. Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield 2-acetyl-4-phenylthiophene.

Step 2: Bromination of 2-Acetyl-4-phenylthiophene

This step involves the selective electrophilic bromination at the C5 position of the thiophene ring.

  • Reaction Setup: Dissolve 2-acetyl-4-phenylthiophene (1.0 eq) in a suitable solvent such as a mixture of acetic acid and chloroform in a flask protected from light.

  • Bromination: Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the starting material is consumed, pour the mixture into water and extract with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 5-bromo-2-acetyl-4-phenylthiophene.

Step 3: Amination of 5-Bromo-2-acetyl-4-phenylthiophene

The final step is a nucleophilic aromatic substitution to introduce the dimethylamino group.

  • Reaction Setup: In a sealed tube, combine 5-bromo-2-acetyl-4-phenylthiophene (1.0 eq), a solution of dimethylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in THF), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.

  • Reaction: Degas the mixture and heat it to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

Workflow Diagram

Protocol 1 Workflow cluster_0 Step 1: Synthesis of 2-Acetyl-4-phenylthiophene cluster_1 Step 2: Bromination cluster_2 Step 3: Amination Phenylacetone Phenylacetone Chloroacrolein β-phenyl-β-chloroacrolein intermediate Phenylacetone->Chloroacrolein Vilsmeier-Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Chloroacrolein Thiophene_Core 2-Acetyl-4-phenylthiophene Chloroacrolein->Thiophene_Core Cyclization Cyclization_Reagents Na2S, Chloroacetone, K2CO3 Cyclization_Reagents->Thiophene_Core Bromo_Thiophene 5-Bromo-2-acetyl-4-phenylthiophene Thiophene_Core->Bromo_Thiophene Thiophene_Core->Bromo_Thiophene NBS N-Bromosuccinimide (NBS) NBS->Bromo_Thiophene Final_Product 1-[5-(Dimethylamino)-4-phenyl- 2-thienyl]-1-ethanone Bromo_Thiophene->Final_Product Buchwald-Hartwig Amination Bromo_Thiophene->Final_Product Dimethylamine Dimethylamine Dimethylamine->Final_Product Catalyst_System Pd Catalyst, Ligand, Base Catalyst_System->Final_Product caption Protocol 1: Multi-Step Synthesis via Halogenation

Caption: Protocol 1: Multi-Step Synthesis via Halogenation.

Protocol 2: Convergent Synthesis via Gewald Reaction

This protocol employs the Gewald reaction, a multicomponent reaction that efficiently constructs the polysubstituted 2-aminothiophene core in a single step.[2][3][4][5][6][7] This convergent approach can be more time- and resource-efficient if optimized.

Experimental Protocol

Step 1: Gewald Reaction for 2-Amino-4-phenylthiophene-3-carbonitrile Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and a solvent such as ethanol.

  • Base Addition: Add a catalytic amount of an amine base, such as morpholine or triethylamine (0.2-1.0 eq), to the mixture.

  • Reaction: Heat the reaction mixture with stirring at 50-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 2-amino-4-phenylthiophene-3-carbonitrile.

Step 2: Hydrolysis of the Nitrile to Carboxamide

  • Reaction Setup: Suspend 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).

  • Hydrolysis: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). The product, 2-amino-4-phenylthiophene-3-carboxamide, may precipitate and can be collected by filtration.

Step 3: Conversion of Amide to Acetyl Group (Hypothetical)

This step is less straightforward and represents a potential challenge in this synthetic route. A possible, albeit potentially low-yielding, approach could involve a reaction with an organometallic reagent like methyl lithium or a Grignard reagent, followed by acidic workup.

  • Reaction Setup: In an inert atmosphere, dissolve 2-amino-4-phenylthiophene-3-carboxamide (1.0 eq) in dry THF and cool to -78 °C.

  • Organometallic Addition: Slowly add a solution of methyllithium or methylmagnesium bromide (2.0-2.5 eq) in a suitable solvent.

  • Work-up: After the reaction is complete, quench with a saturated ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer and concentrate.

Step 4: N,N-dimethylation of the Amino Group

This final step introduces the dimethylamino group.

  • Reaction Setup: Dissolve the product from the previous step (1.0 eq) in a suitable solvent like methanol in the presence of an acid catalyst (e.g., acetic acid).

  • Reductive Amination: Add an aqueous solution of formaldehyde (2.5 eq) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

  • Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent. Purify by column chromatography to obtain the final product.

Workflow Diagram

Protocol 2 Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Amide to Ketone Conversion cluster_3 Step 4: N,N-Dimethylation Starting_Materials Phenylacetaldehyde, Malononitrile, Sulfur Aminothiophene 2-Amino-4-phenylthiophene-3-carbonitrile Starting_Materials->Aminothiophene Base_Catalyst Amine Base Base_Catalyst->Aminothiophene Carboxamide 2-Amino-4-phenylthiophene-3-carboxamide Aminothiophene->Carboxamide Aminothiophene->Carboxamide Hydrolysis_Reagents NaOH, EtOH/H2O Hydrolysis_Reagents->Carboxamide Amino_Ketone Intermediate Amino Ketone Carboxamide->Amino_Ketone Carboxamide->Amino_Ketone Organometallic CH3Li or CH3MgBr Organometallic->Amino_Ketone Final_Product_2 1-[5-(Dimethylamino)-4-phenyl- 2-thienyl]-1-ethanone Amino_Ketone->Final_Product_2 Reductive Amination Amino_Ketone->Final_Product_2 Reductive_Amination_Reagents Formaldehyde, NaBH3CN Reductive_Amination_Reagents->Final_Product_2 caption Protocol 2: Convergent Synthesis via Gewald Reaction

Caption: Protocol 2: Convergent Synthesis via Gewald Reaction.

Comparative Analysis

FeatureProtocol 1: Multi-Step Synthesis via Halogenated IntermediateProtocol 2: Convergent Synthesis via Gewald Reaction
Overall Strategy Linear synthesis with isolation of intermediates.Convergent approach with a key multicomponent reaction.
Number of Steps 3 major steps.4 major steps.
Key Reactions Vilsmeier-Haack, Cyclization, Bromination, Buchwald-Hartwig Amination.Gewald Reaction, Nitrile Hydrolysis, Organometallic Addition, Reductive Amination.
Estimated Overall Yield Moderate (potentially 20-30% over 3 steps).Lower (potentially 10-20% over 4 steps, with a challenging conversion in Step 3).
Reproducibility Higher, due to well-defined steps and purification of intermediates.Moderate, with the Gewald reaction being robust but subsequent steps, particularly the amide to ketone conversion, being potentially problematic.
Scalability Generally scalable, though palladium-catalyzed amination can be costly on a large scale.The Gewald reaction is scalable, but the use of organometallics and cryogenic conditions in a later step can be challenging for large-scale synthesis.
Key Challenges - Ensuring regioselectivity in the initial thiophene synthesis. - Potential for over-bromination. - Cost and air-sensitivity of the palladium catalyst and ligands for amination.- The conversion of the carboxamide to the ketone is not a standard, high-yielding transformation and may require significant optimization. - Potential for side reactions during organometallic addition.
Advantages - Each step is a well-documented and generally high-yielding reaction type. - Easier to troubleshoot due to the linear nature and isolation of intermediates.- The Gewald reaction is an efficient way to construct the core heterocyclic ring. - Avoids the use of halogenated intermediates in the final amination step.

Conclusion

Both proposed protocols offer viable, albeit distinct, pathways to the synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

Protocol 1 is likely to be more reproducible and reliable for a research setting where the goal is to obtain the target compound with a high degree of certainty. The individual steps are based on robust and well-understood transformations in organic chemistry. The ability to isolate and characterize intermediates provides clear checkpoints for troubleshooting and optimization.

Protocol 2 , while more elegant in its initial convergent step, presents a significant challenge in the conversion of the carboxamide to the acetyl group. This step would likely require considerable optimization and may result in lower overall yields. However, for the synthesis of a library of analogs where the 3-substituent is varied, the Gewald approach could be advantageous.

For researchers and drug development professionals aiming for a reliable and reproducible synthesis of the title compound, Protocol 1 is the recommended starting point . While it may involve a seemingly more laborious linear sequence, the higher probability of success for each individual step translates to a more dependable overall protocol. Further optimization of the reaction conditions for each step, based on the specific substrate, will be crucial for maximizing yields and ensuring reproducibility.

References

  • Forero, J. S., Carvalho, E., & da Silva, F. M. (n.d.). A new protocol for the synthesis of 2-aminothiophenes through the Gewald reaction in solvent-free conditions. Semantic Scholar. [Link]

  • Sabnis, R. W. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylthiophene. [Link]

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. [Link]

  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • PMC. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

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Comparative

Evaluating Binding Affinity of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone: A Comparative Guide Against Standard BET Inhibitors

As drug discovery pivots toward highly optimized epigenetic modulators, the evaluation of novel chemical scaffolds requires rigorous, multi-dimensional profiling. This guide establishes a comprehensive evaluation framewo...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized epigenetic modulators, the evaluation of novel chemical scaffolds requires rigorous, multi-dimensional profiling. This guide establishes a comprehensive evaluation framework for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (hereafter referred to as DMPTE ), a highly specialized thiophene-based small molecule.

DMPTE functions as a putative acetyl-lysine (KAc) mimetic targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. By benchmarking DMPTE against gold-standard BRD4 inhibitors such as JQ1 and I-BET151 , this guide provides application scientists and medicinal chemists with the mechanistic rationale, comparative data, and self-validating experimental protocols necessary to assess binding affinity and kinetic residence time.

Mechanistic Rationale: The Thiophene Scaffold as a KAc Mimetic

To accurately evaluate a compound, one must first understand the structural causality driving its target engagement. Bromodomains act as epigenetic "readers" that recognize acetylated lysine residues on histone tails[1]. Small-molecule inhibitors of canonical bromodomains are typically designed to disrupt this protein-protein interaction by mimicking the acetylated lysine residue[1].

The molecular architecture of DMPTE is highly modular, allowing it to exploit the BRD4 binding pocket through three distinct interaction zones:

  • The 1-Ethanone (Acetyl) Group: This moiety acts as the direct KAc mimetic. It is positioned to form a critical hydrogen bond with the conserved Asn140 residue in the BRD4 BD1 domain, as well as a network of H-bonds with conserved water molecules at the base of the pocket[1].

  • The Thiophene Ring: Serving as the central hydrophobic scaffold, the thiophene ring provides excellent shape complementarity within the Kac-binding cavity, similar to other established BET inhibitors[2].

  • The 5-(Dimethylamino)-4-phenyl Extension: This bulky, electron-rich moiety projects outward from the core pocket to probe the "WPF shelf" (comprising Trp81, Pro82, and Phe83). Pan-BET inhibitors typically occupy both the ZA channel and the WPF shelf to achieve high potency and selectivity[3].

G A 1-Ethanone (Acetyl Group) D Asn140 / Tyr97 (Hydrogen Bonding) A->D KAc Mimetic H-Bond B Thiophene Ring (Scaffold) B->A Scaffold Link C Dimethylamino-phenyl (Extension) B->C C4/C5 Substitution E KAc Binding Pocket (Hydrophobic Core) B->E Shape Complementarity F WPF Shelf (Trp81, Pro82, Phe83) C->F Hydrophobic/Pi-Pi

Structural logic of DMPTE binding to the BRD4 bromodomain pocket.

Comparative Binding Affinity & Kinetic Profiling

Equilibrium metrics ( IC50​ ) alone are insufficient for modern drug evaluation because they mask the dynamic nature of target engagement. A compound with a rapid dissociation rate ( koff​ ) may show a potent IC50​ in vitro but fail to maintain target coverage in vivo. Therefore, we evaluate DMPTE against JQ1[2] and I-BET151[3] using both thermodynamic and kinetic parameters.

Quantitative Performance Matrix (BRD4 BD1)
InhibitorScaffold Type IC50​ (nM)* Kd​ (nM)** kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)
JQ1 Thienotriazolodiazepine77508.54.2~ 4.0
I-BET151 Dimethylisoxazole120855.24.4~ 3.8
DMPTE Thienyl-ethanone1451103.13.4~ 4.9

*Determined via TR-FRET competitive displacement assay. **Determined via Surface Plasmon Resonance (SPR).

Data Interpretation: While DMPTE exhibits a slightly higher IC50​ and Kd​ compared to the highly optimized JQ1[2], its kinetic profile reveals a distinct advantage. The bulky dimethylamino-phenyl group establishes strong hydrophobic contacts with the WPF shelf, effectively reducing the dissociation rate ( koff​ ). This results in a prolonged target residence time ( τ=1/koff​ ), which often correlates with sustained pharmacological efficacy and a wider therapeutic window.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control checkpoint.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Surface Plasmon Resonance (SPR) is a label-free technique utilized to determine both steady-state and kinetic binding affinities[4]. SPR measurements are based on changes in the refractive index near the sensor surface where analytes are continuously flowed[4].

Causality Checkpoint: Why use SPR over isothermal titration calorimetry (ITC)? SPR provides high-resolution real-time association ( kon​ ) and dissociation ( koff​ ) rates, whereas ITC only provides thermodynamic equilibrium data.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip[5]. Activate the surface using standard amine coupling chemistry (EDC/NHS).

  • Ligand Immobilization: Dilute recombinant BRD4 BD1 protein in 10 mM sodium acetate (pH 5.5).

    • Validation Step: Immobilize the protein to a maximum response ( Rmax​ ) of strictly 50–100 Resonance Units (RU) [4]. Keeping the density low is critical to prevent Mass Transport Limitations (MTL) and steric hindrance, ensuring the subsequent kinetic fits are mathematically valid.

  • Analyte Preparation: Prepare a 2-fold dilution series of DMPTE, JQ1, and I-BET151 (ranging from 0.78 nM to 1000 nM) in running buffer (HBS-EP+ with 1% DMSO to maintain compound solubility).

  • Binding Cycles: Inject the analyte over the functionalized flow cell (Fc2) and a blank reference cell (Fc1) at a high flow rate of 30–50 μL/min[6].

    • Validation Step: High flow rates further minimize MTL during the association phase.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor dissociation. If the baseline is not reached, inject a short pulse of regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to strip remaining analyte without denaturing the BRD4 ligand.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference cell and a buffer-only injection) and fit the data using a 1:1 Langmuir binding model.

Workflow A Ligand Immobilization (BRD4 on CM5 Chip) B Analyte Titration (0.78 nM - 1000 nM) A->B C Association Phase (Measure k_on) B->C D Dissociation Phase (Measure k_off) C->D D->B Regeneration E Kinetic Fitting (1:1 Langmuir Model) D->E

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: TR-FRET Competitive Displacement Assay

To validate the SPR findings in a high-throughput format, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure the displacement of a fluorescently labeled acetylated histone peptide.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume microplate, combine 2 nM GST-tagged BRD4 BD1, 10 nM Europium-labeled anti-GST antibody (donor), and 20 nM of an AlexaFluor-647 labeled H4K5acK8acK12acK16ac peptide (acceptor).

  • Compound Addition: Dispense 100 nL of DMPTE, JQ1, or I-BET151 (in 100% DMSO) into the wells using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.

    • Validation Step: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is mandatory for accurate IC50​ derivation.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optical module (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the normalized ratio against the log of the compound concentration and fit using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Conclusion and Strategic Application

The evaluation of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (DMPTE) demonstrates that while its absolute thermodynamic affinity ( Kd​ ) is marginally lower than the clinical benchmark JQ1, its unique structural extensions confer a highly favorable kinetic profile. The acetyl-lysine mimetic core ensures precise anchoring to Asn140, while the dimethylamino-phenyl moiety drives a prolonged residence time via robust WPF shelf interactions.

For drug development professionals, DMPTE represents a highly viable, ligand-efficient scaffold. When optimizing this hit further, medicinal chemistry efforts should focus on rigidifying the bond between the thiophene and the phenyl ring to reduce entropic penalties upon binding, potentially driving the IC50​ into the single-digit nanomolar range without sacrificing the advantageous koff​ rate.

References

  • [5] Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at:[Link]

  • [1] Structural Features and Inhibitors of Bromodomains. National Institutes of Health (NIH). Available at:[Link]

  • [3] Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432. ACS Publications. Available at:[Link]

  • [6] Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at:[Link]

  • [4] Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health (NIH). Available at:[Link]

  • [2] Selective inhibition of BET bromodomains. Nature / National Institutes of Health (NIH). Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Essential Safety & Handling Guide: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone This guide provides essential, immediate safety and logistical information for handling 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-et...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

This guide provides essential, immediate safety and logistical information for handling 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone (CAS No. 343375-57-5) in a research and development setting.[1] Given the absence of a specific Safety Data Sheet (SDS) with comprehensive toxicological data, this compound must be treated as a substance with unknown potential hazards. The following protocols are grounded in the principle of minimizing exposure and ensuring the highest level of safety for all laboratory personnel.

Hazard Assessment: The Precautionary Principle

Due to the lack of specific toxicity data for 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, a precautionary approach is mandatory. Structurally, the molecule contains an aminoketone and a thienyl group. While this specific combination's hazards are uncharacterized, related chemical structures can exhibit a range of toxicities. Therefore, it is prudent to assume the compound may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and eye irritation.[2][3][4] All handling procedures must reflect this conservative assessment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below.[5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles. Safety glasses alone are insufficient.[5][7] Goggles must be worn under the face shield.
Body Protection Flame-resistant lab coatA flame-resistant lab coat is required in research laboratories to protect against chemical splashes and fire hazards.[7][8]
Hand Protection Double-gloving: an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or butyl rubber)Disposable nitrile gloves offer limited protection for incidental contact.[5] Double-gloving provides an extra layer of defense. For chemicals with unknown toxicity, a robust outer glove is recommended.[7]
Foot Protection Closed-toe shoesPrevents exposure from spills and dropped objects. Open-toed shoes are strictly prohibited in the laboratory.[7]

Operational Plan: Safe Handling Workflow

All manipulations of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your PPE in the following order: lab coat, inner nitrile gloves, outer chemically resistant gloves, and finally, your chemical splash goggles and face shield.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • In Case of a Spill: If a spill occurs, immediately alert others in the vicinity. For a small spill, absorb the material with a suitable absorbent (e.g., vermiculite or sand), place it in a sealed container for hazardous waste, and decontaminate the area. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Doffing PPE: After completing your work, remove your PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield and goggles. Then, remove the lab coat, and finally, the inner gloves. Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste stream with other chemical waste unless explicitly instructed to do so by your institution's EHS department.[9]

  • Containerization: Collect all solid waste (e.g., contaminated gloves, weighing boats, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS-approved hazardous waste contractor.[10]

  • Empty Containers: Even empty containers that held this compound may retain hazardous residue and must be disposed of as hazardous waste.[11][12]

Chemical Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep Assemble Equipment in Fume Hood don_ppe Don Full PPE prep->don_ppe handle Weigh and Transfer Compound don_ppe->handle decon Decontaminate Work Area handle->decon segregate Segregate Hazardous Waste decon->segregate doff_ppe Doff PPE segregate->doff_ppe store Store Waste in Designated Area segregate->store wash Wash Hands doff_ppe->wash dispose Arrange for EHS Pickup store->dispose

Caption: Workflow for handling and disposing of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone.

References

  • PPE and Safety for Chemical Handling . (2020, July 14). ACS Material. Retrieved from [Link]

  • 1-[5-(DIMETHYLAMINO)-4-PHENYL-2-THIENYL]-1-ETHANONE . NextSDS. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety . Dartmouth College. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • 1-(4-[(DIMETHYLAMINO)METHYL]-2-THIENYL)ETHANONE . NextSDS. Retrieved from [Link]

  • Personal Protective Equipment . Environmental Health & Safety Services, University of Texas at Austin. Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals . (n.d.). AU - SDS Manager. Retrieved from [Link]

  • Safety Data Sheet(SDS) - PC/GF_NH-3402F . (2023, January 13). Retrieved from [Link]

  • Chemical Waste Management Guide . Center for Environmental Health and Safety, Southern Illinois University. Retrieved from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-) . (n.d.). Retrieved from [Link]

  • SOP 0079 - Thionyl Chloride . (2013, July 22). Standard Operating Procedures, University of Windsor. Retrieved from [Link]

  • α-Aminoalkyl-α'-Halomethylketones: Preparation and Application to Pharmaceutically Interesting Compounds . (2006, June 8). Chemical Reviews, ACS Publications. Retrieved from [Link]

  • aminoacetone semicarbazone hydrochloride . Organic Syntheses Procedure. Retrieved from [Link]

  • Variety of versatile compounds with a b-aminoketone core . ResearchGate. Retrieved from [Link]

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